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  • Product: 2-(3-Nitrobenzenesulfonamido)benzoic acid
  • CAS: 400090-90-6

Core Science & Biosynthesis

Foundational

2-(3-Nitrobenzenesulfonamido)benzoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(3-Nitrobenzenesulfonamido)benzoic Acid Abstract This technical guide provides a comprehensive analysis of 2-(3-nitrobenzenesulfonamido)benzoic acid, a molecule...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties of 2-(3-Nitrobenzenesulfonamido)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of 2-(3-nitrobenzenesulfonamido)benzoic acid, a molecule of significant interest to researchers in medicinal chemistry and drug development. This compound integrates three key functional moieties: a benzoic acid, a sulfonamide linker, and a nitroaromatic ring. This unique combination makes it a valuable scaffold for developing novel therapeutics, particularly in the realm of anti-inflammatory agents. This document details the compound's physicochemical properties, provides a robust protocol for its synthesis and characterization, explores its chemical reactivity, and discusses its applications, with a focus on its role as a precursor to potent enzyme and receptor modulators. The insights herein are grounded in established chemical principles and supported by authoritative references to guide researchers in its effective utilization.

Introduction

Overview of the Molecule

2-(3-Nitrobenzenesulfonamido)benzoic acid (CAS No: 400090-90-6) is a synthetic organic compound that belongs to the class of sulfonamides.[1] Its structure is characterized by an anthranilic acid (2-aminobenzoic acid) backbone where the amino group is functionalized with a 3-nitrobenzenesulfonyl chloride. The resulting molecule possesses a molecular formula of C₁₃H₁₀N₂O₆S and a monoisotopic mass of approximately 322.03 Da.[2] The presence of a carboxylic acid group, a sulfonamide linkage, and a nitro group imparts a distinct set of chemical properties and a rich potential for chemical modification.

Caption: Chemical structure of the title compound.

Significance in Chemical and Pharmaceutical Research

The structural components of 2-(3-nitrobenzenesulfonamido)benzoic acid are prevalent in pharmacologically active molecules. Benzoic acid derivatives are a well-established class of compounds with activities including anti-inflammatory effects.[3] The sulfonamide group is a critical pharmacophore found in a wide array of drugs, including diuretics, anticonvulsants, and notably, antibacterial agents.[4]

Recent research has highlighted the potential of 3-sulfonamido benzoic acid derivatives as potent and selective P2Y₁₄ receptor (P2Y₁₄R) antagonists.[5] The P2Y₁₄R is a G-protein coupled receptor implicated in inflammatory processes, making it a promising target for conditions like acute lung injury (ALI).[5] The title compound serves as a direct precursor or a structural analog for such antagonists, underscoring its importance for researchers in drug discovery programs targeting inflammatory diseases.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and mechanism of action. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its constituent parts and data from similar molecules.

PropertyValue / DescriptionSource / Comment
CAS Number 400090-90-6[1]
Molecular Formula C₁₃H₁₀N₂O₆S[2]
Molecular Weight 322.29 g/mol Calculated
Monoisotopic Mass 322.02597 Da[2]
Appearance Expected to be an off-white to yellowish crystalline solid.Based on analogs like m-nitrobenzoic acid.[6]
Solubility Predicted to have low solubility in water but good solubility in polar organic solvents like acetone, ethanol, and DMSO.Benzoic acid's water solubility is low (3.44 g/L at 25°C) but increases with temperature.[7][8] Nitrobenzoic acids show varied solubility in organic solvents.[9][10]
Acidity (pKa) The carboxylic acid proton is expected to have a pKa < 4.2. The sulfonamide proton is weakly acidic.The pKa of benzoic acid is ~4.2.[7] The strongly electron-withdrawing 3-nitrobenzenesulfonamido group will increase the acidity (lower the pKa) of the carboxylic acid.[11]
Predicted XlogP 2.4[2]
Hydrogen Bond Donors 2 (from -COOH and -NH-)[2]
Hydrogen Bond Acceptors 7 (from C=O, -SO₂, and -NO₂)Calculated

Synthesis and Purification

Retrosynthetic Analysis

The most logical and direct synthetic route to 2-(3-nitrobenzenesulfonamido)benzoic acid is through the formation of the sulfonamide bond. This involves a nucleophilic attack from the amine of 2-aminobenzoic acid (anthranilic acid) on the electrophilic sulfur of 3-nitrobenzenesulfonyl chloride. This is a standard and high-yielding transformation in organic synthesis.

G target 2-(3-Nitrobenzenesulfonamido)benzoic acid disconnection Sulfonamide Bond Formation target->disconnection reagent1 2-Aminobenzoic Acid (Anthranilic Acid) disconnection->reagent1 reagent2 3-Nitrobenzenesulfonyl Chloride disconnection->reagent2

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocol: Synthesis

This protocol describes a reliable method for synthesizing the title compound. The causality behind experimental choices is explained to provide a deeper understanding.

  • Objective: To synthesize 2-(3-nitrobenzenesulfonamido)benzoic acid via sulfonamide bond formation.

  • Reagents:

    • 2-Aminobenzoic acid (1.0 eq)

    • 3-Nitrobenzenesulfonyl chloride (1.05 eq)

    • Pyridine (or another non-nucleophilic base, ~3 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate or sodium sulfate

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzoic acid (1.0 eq) in anhydrous DCM.

    • Rationale: DCM is a good solvent for the starting materials and is unreactive under the reaction conditions. Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (~3 eq) dropwise.

    • Rationale: Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. It can also act as a nucleophilic catalyst. Cooling prevents potential side reactions.

  • Addition of Sulfonyl Chloride: Dissolve 3-nitrobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes.

    • Rationale: A slight excess of the sulfonyl chloride ensures complete consumption of the limiting reagent (2-aminobenzoic acid). Slow, dropwise addition helps control the reaction exotherm.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 2-aminobenzoic acid spot is consumed.

  • Aqueous Work-up (Quenching): Once the reaction is complete, dilute the mixture with DCM. Transfer it to a separatory funnel and wash sequentially with 1 M HCl (to remove excess pyridine), water, and finally, brine.

    • Rationale: The acidic wash protonates the basic pyridine, making it water-soluble and easily removable. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product can be purified by recrystallization.

  • Solvent Selection: Choose a solvent system in which the product is soluble when hot but sparingly soluble when cold (e.g., ethanol/water or ethyl acetate/hexanes).

  • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectroscopic and Analytical Characterization

Characterization is essential to confirm the structure and purity of the synthesized compound. Below are the expected spectral data based on the molecule's functional groups.

TechniqueExpected Observations
¹H NMR - Aromatic Protons (8H): Multiple signals in the δ 7.0-8.5 ppm range. The protons on the nitrobenzene ring will be further downfield due to the electron-withdrawing effects of the nitro and sulfonyl groups. Protons ortho to the nitro group will be the most deshielded. - N-H Proton (1H): A broad singlet, typically δ 9-11 ppm. - COOH Proton (1H): A very broad singlet, typically δ 12-14 ppm.[12]
¹³C NMR - Carbonyl Carbon (C=O): Signal around δ 168-172 ppm.[13] - Aromatic Carbons (12C): Multiple signals in the δ 110-150 ppm range. The carbon attached to the nitro group (C-NO₂) will be significantly deshielded.[14]
IR Spectroscopy - O-H stretch (Carboxylic Acid): Very broad band, ~3300-2500 cm⁻¹.[15] - N-H stretch (Sulfonamide): Moderate, sharp band around 3300 cm⁻¹. - C=O stretch (Carboxylic Acid): Strong, sharp band, ~1700-1680 cm⁻¹.[16] - N-O stretches (Nitro Group): Two strong bands, ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). - S=O stretches (Sulfonamide): Two strong bands, ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric).
Mass Spec. (ESI-) - [M-H]⁻: Predicted m/z at 321.01869.[2] - Fragmentation: Expect loss of CO₂ (44 Da), SO₂ (64 Da), and the nitro group.

Chemical Reactivity and Potential Transformations

The molecule's three functional groups offer distinct handles for chemical modification, making it a versatile intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies.

cluster_reactions Key Chemical Transformations start 2-(3-Nitrobenzenesulfonamido) benzoic acid ester Ester Derivative start->ester Esterification (e.g., ROH, H⁺) amide Amide Derivative start->amide Amide Coupling (e.g., R₂NH, DCC/EDC) amine 2-(3-Aminobenzenesulfonamido) benzoic acid start->amine Nitro Reduction (e.g., H₂, Pd/C or SnCl₂)

Caption: Potential synthetic modifications of the title compound.

  • Reactions at the Carboxylic Acid Group: The carboxylic acid can be readily converted into esters via Fischer esterification (reaction with an alcohol under acidic catalysis) or into amides using standard peptide coupling reagents (like DCC or EDC) and an amine.

  • Modification of the Nitro Group: The most significant transformation for drug discovery is the reduction of the nitro group to an amine. This is commonly achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or with reducing agents like tin(II) chloride (SnCl₂).[17] The resulting amino group provides a new site for functionalization, allowing for the exploration of different substituents at the 3-position of the benzenesulfonamide ring.

  • Reactivity of the Aromatic Rings: Both aromatic rings are generally deactivated towards electrophilic aromatic substitution. The nitrobenzene ring is strongly deactivated by both the nitro and sulfonyl groups.[17] The benzoic acid ring is substituted with the bulky and electron-withdrawing sulfonamido group, making further substitution challenging.

Applications in Drug Discovery and Development

The primary value of 2-(3-nitrobenzenesulfonamido)benzoic acid lies in its utility as a chemical scaffold.

  • Scaffold for P2Y₁₄R Antagonists: As previously mentioned, the 3-sulfonamido benzoic acid core is a validated pharmacophore for P2Y₁₄R antagonists.[5] By reducing the nitro group to an amine and subsequently acylating or alkylating it, researchers can synthesize a diverse library of compounds to probe the receptor's binding pocket. Potent antagonists developed from this scaffold have shown significant anti-inflammatory effects in animal models of ALI, reducing the levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[5]

  • Antibacterial Research: While not its primary application, the sulfonamide moiety is a classic antibacterial pharmacophore. The compound could be explored as a starting point for developing novel antibacterial agents, although its activity would need to be empirically determined.

Safety, Handling, and Storage

As a laboratory chemical, 2-(3-nitrobenzenesulfonamido)benzoic acid should be handled with appropriate care. While a specific safety data sheet (SDS) is not widely available, precautions can be inferred from related compounds like benzoic acid and nitrobenzoic acids.

  • Hazard Identification: Expected to be an irritant to the skin, eyes, and respiratory system.[18][19] Avoid inhalation of dust.

  • Recommended Handling Procedures:

    • Work in a well-ventilated area or a chemical fume hood.[20]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[20][21]

    • Minimize dust generation during handling.[22]

    • Wash hands thoroughly after handling.[22]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents and bases.[18][19]

Conclusion

2-(3-Nitrobenzenesulfonamido)benzoic acid is a highly functionalized molecule with significant potential as an intermediate and scaffold in synthetic and medicinal chemistry. Its well-defined structure allows for predictable reactivity, particularly at the carboxylic acid and nitro functional groups. The established link between its core structure and potent P2Y₁₄R antagonism makes it a compound of immediate interest for researchers developing novel anti-inflammatory therapeutics. This guide provides the foundational knowledge—from synthesis to potential applications—required for scientists to effectively and safely incorporate this valuable chemical tool into their research and development programs.

References

  • Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. Available at: [Link]

  • PubChemLite. 2-(3-nitrobenzenesulfonamido)benzoic acid (C13H10N2O6S). Available at: [Link]

  • ResearchGate. IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Available at: [Link]

  • BYJU'S. Properties of Benzoic Acid. Available at: [Link]

  • CAS Common Chemistry. 2-[[(4-Chloro-3-nitrophenyl)sulfonyl]amino]benzoic acid. Available at: [Link]

  • Doc Brown's Chemistry. infrared spectrum of benzoic acid. Available at: [Link]

  • Royal Society of Chemistry. Supporting information. Available at: [Link]

  • US EPA. Benzoic acid, 2-[3-nitro-4-[[4-(phenylamino)-3-sulfophenyl]amino]benzoyl]-, sodium salt (1:2). Available at: [Link]

  • Quora. What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate?. Available at: [Link]

  • Doc Brown's Chemistry. Physical chemical properties benzoic acid. Available at: [Link]

  • PubChem. 3-Nitrobenzoic acid. Available at: [Link]

  • ResearchGate. The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Available at: [Link]

  • VelocityEHS. Benzoic Acid – Uses and Safety. Available at: [Link]

  • SDS Manager. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Available at: [Link]

  • Wiley Online Library. Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Available at: [Link]

  • NIST WebBook. Benzoic acid, 2-hydroxy-3-nitro-. Available at: [Link]

  • Cheméo. Chemical Properties of Benzoic acid, 2-nitro-, methyl ester (CAS 606-27-9). Available at: [Link]

  • MassBank. Benzoic acids and derivatives. Available at: [Link]

  • Wikipedia. Benzoic acid. Available at: [Link]

  • Google Patents. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method.
  • PubMed. Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Available at: [Link]

  • NIST WebBook. Benzoic acid, 3-nitro-. Available at: [Link]

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  • Google Patents. CN114539066B - Method for synthesizing 2-benzoyl-3-nitrobenzoic acid.
  • ResearchGate. The solubility of 3-nitrobenzoic acid in seven solvents. Available at: [Link]

  • Organic Syntheses. m-NITROBENZOIC ACID. Available at: [Link]

  • MDPI. To a Question on the Mechanism of the Antimicrobial Action of Ortho-Benzoic Sulfimide. Available at: [Link]

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  • Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid. Available at: [Link]

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  • NIST WebBook. Benzoic acid, 2-nitro-. Available at: [Link]

Sources

Exploratory

2-(3-Nitrobenzenesulfonamido)benzoic acid solubility in organic solvents

An In-depth Technical Guide on the Solubility of 2-(3-Nitrobenzenesulfonamido)benzoic acid in Organic Solvents Prepared by: Gemini, Senior Application Scientist Abstract: This technical guide provides a comprehensive ana...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Solubility of 2-(3-Nitrobenzenesulfonamido)benzoic acid in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(3-nitrobenzenesulfonamido)benzoic acid. Due to the absence of publicly available quantitative solubility data for this specific compound, this document establishes a robust predictive framework based on first principles of chemical structure and intermolecular forces. We analyze the molecule's key functional groups to forecast its behavior in various classes of organic solvents. To supplement this theoretical analysis, we present and interpret solubility data for structurally analogous compounds, namely 3-nitrobenzoic acid and representative sulfonamides, providing valuable comparative benchmarks. The centerpiece of this guide is a detailed, field-proven experimental protocol for the accurate determination of solubility using the isothermal shake-flask method, empowering researchers to generate precise data tailored to their specific applications. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility for process development, formulation, and purification.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that governs the behavior of a compound in a liquid phase. For researchers and professionals in drug development and chemical synthesis, understanding the solubility of a target molecule like 2-(3-nitrobenzenesulfonamido)benzoic acid is paramount. It directly impacts critical processes such as:

  • Reaction Kinetics: Ensuring reactants are in the same phase for optimal reaction rates.

  • Purification: Selecting appropriate solvents for crystallization or chromatography.

  • Formulation: Developing stable and bioavailable drug delivery systems.

  • Analytical Method Development: Preparing solutions for techniques like HPLC or NMR.

This guide provides the theoretical foundation and practical tools necessary to understand and experimentally determine the solubility of 2-(3-nitrobenzenesulfonamido)benzoic acid.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of 2-(3-nitrobenzenesulfonamido)benzoic acid is dictated by its molecular structure, which contains several distinct functional groups. The interplay of these groups determines the molecule's overall polarity and its capacity for hydrogen bonding.

Caption: Molecular structure and key functional groups of 2-(3-nitrobenzenesulfonamido)benzoic acid.

  • Carboxylic Acid Group (-COOH): This group is strongly polar and can act as both a hydrogen bond donor (via the -OH) and a hydrogen bond acceptor (via the C=O). Its acidic proton can dissociate, particularly in basic media, to form a highly soluble carboxylate salt.

  • Sulfonamide Group (-SO₂NH-): The sulfonamide linkage is a critical feature. The N-H proton is acidic and can participate in hydrogen bonding.[1] The two oxygen atoms of the sulfonyl group are strong hydrogen bond acceptors, significantly increasing the molecule's polarity.

  • Nitro Group (-NO₂): This is a powerful electron-withdrawing group that introduces significant polarity into the benzene ring to which it is attached.

  • Aromatic Rings: The two phenyl rings contribute nonpolar surface area, which favors interactions with less polar or aromatic solvents.

Collectively, these features render 2-(3-nitrobenzenesulfonamido)benzoic acid a highly polar molecule with substantial hydrogen bonding capabilities.

Predicted Solubility Profile in Common Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of 2-(3-nitrobenzenesulfonamido)benzoic acid across different solvent classes.[2]

  • High Solubility Predicted:

    • Polar Aprotic Solvents (e.g., DMF, DMSO, NMP): These solvents are highly polar and are excellent hydrogen bond acceptors. They are expected to effectively solvate all polar parts of the molecule, leading to high solubility. For similar structures, DMF and NMP have shown the highest dissolving power.[3]

    • Polar Protic Solvents (e.g., Methanol, Ethanol): These alcohols can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the carboxylic acid and sulfonamide groups. High solubility is anticipated. For related nitrobenzoic acids, methanol and ethanol are excellent solvents.[4]

  • Moderate to Good Solubility Predicted:

    • Ketones (e.g., Acetone): Acetone is a polar aprotic solvent that can accept hydrogen bonds, suggesting it will be a reasonably good solvent.[5]

    • Esters (e.g., Ethyl Acetate): Similar to acetone, ethyl acetate is a polar aprotic solvent and a hydrogen bond acceptor, predicting moderate to good solubility.[6]

    • Ethers (e.g., THF, 1,4-Dioxane): These solvents can accept hydrogen bonds and should demonstrate moderate solvating power.[1][3]

  • Low to Negligible Solubility Predicted:

    • Nonpolar Aprotic Solvents (e.g., Hexane, Cyclohexane, Toluene): These solvents lack polarity and cannot engage in hydrogen bonding. The polar nature of the target molecule, dominated by the nitro, sulfonamide, and carboxylic acid groups, will lead to very poor solubility in these solvents. While the aromatic rings might have a slight affinity for toluene, this is unlikely to overcome the polarity mismatch. Studies on similar sulfonamides show very low solubility in cyclohexane.[7]

Comparative Solubility Data: Insights from Analogous Compounds

While direct data for the target molecule is unavailable, examining the solubility of its core components provides valuable, albeit qualitative, guidance.

Solubility of 3-Nitrobenzoic Acid

3-Nitrobenzoic acid shares the nitro-substituted aromatic ring and the carboxylic acid group. Its solubility data highlights the strong influence of temperature and solvent choice.

Table 1: Mole Fraction Solubility (x) of 3-Nitrobenzoic Acid in Various Organic Solvents. [4][8]

Temperature (K)MethanolEthanolEthyl AcetateAcetonitrileDichloromethaneTolueneWater
273.15 0.1330.0880.0650.0480.0120.0050.0003
293.15 0.2350.1630.1250.0940.0260.0120.0006
313.15 0.3920.2870.2260.1730.0540.0270.0011
323.15 0.4950.3730.2990.2310.0770.0400.0015

Analysis: The data clearly shows that polar solvents (Methanol, Ethanol) are superior solvents for this type of structure compared to nonpolar ones (Toluene).[4][8] The solubility consistently and significantly increases with temperature, an endothermic dissolution process typical for crystalline solids.[3]

General Solubility Trends for Sulfonamides

Studies on a wide range of sulfonamides reveal consistent trends:

  • Solubility in n-alkanols (like methanol and ethanol) is generally good and decreases as the alkyl chain length of the alcohol increases (i.e., polarity decreases).[9]

  • Among common organic solvents, the solubility order is often Acetone > Alcohols > Ethyl Acetate > Toluene.[5] This again underscores the importance of solvent polarity.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

To obtain definitive solubility data, an experimental approach is necessary. The isothermal shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[8][10]

Principle

An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the solute is determined analytically.

G A 1. Preparation Add excess solid solute to a known volume/mass of solvent in a sealed vial. B 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-72 hours in a shaker bath. A->B C 3. Phase Separation Allow vials to stand at temperature for >2 hours for undissolved solid to settle. B->C D 4. Sampling Carefully withdraw a clear aliquot of the supernatant. C->D E 5. Filtration Immediately filter the aliquot through a 0.45 µm syringe filter to remove micro-particulates. D->E F 6. Quantification Analyze the filtrate concentration via a validated analytical method (e.g., HPLC, Gravimetric). E->F G 7. Calculation Express solubility in desired units (e.g., mg/mL, mol/L, mole fraction). F->G

Sources

Foundational

In-Depth Technical Guide: Physical and Chemical Characteristics of 2-(3-Nitrobenzenesulfonamido)benzoic acid

Executive Summary 2-(3-Nitrobenzenesulfonamido)benzoic acid (CAS: 400090-90-6) is a highly functionalized aromatic compound featuring an anthranilic acid core linked via a sulfonamide bridge to a 3-nitrobenzene moiety ()...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Nitrobenzenesulfonamido)benzoic acid (CAS: 400090-90-6) is a highly functionalized aromatic compound featuring an anthranilic acid core linked via a sulfonamide bridge to a 3-nitrobenzene moiety ()[1]. In medicinal chemistry and organic synthesis, this molecule serves as a critical building block and intermediate. Its unique physicochemical profile—driven by the strong electron-withdrawing nature of both the nitro and sulfonyl groups—dictates its solubility, reactivity, and ionization states. This whitepaper provides a comprehensive technical analysis of its physical properties, chemical synthesis, and analytical characterization tailored for drug development professionals.

Molecular Architecture & Physicochemical Profile

The molecular architecture of 2-(3-Nitrobenzenesulfonamido)benzoic acid integrates three distinct functional groups: a carboxylic acid, a secondary sulfonamide, and a nitroaromatic ring[1]. The nitrogen and two oxygens of the nitro group are kept coplanar with the aromatic ring via conjugation, significantly impacting the electronic distribution across the molecule ()[2].

Quantitative Data Summary

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 2-(3-Nitrobenzenesulfonamido)benzoic acid
CAS Number 400090-90-6[1]
Molecular Formula C13H10N2O6S[1]
Molecular Weight 322.29 g/mol [1]
SMILES O=C(O)c1ccccc1NS(=O)(=O)c2cccc(=O)c2[1]
Estimated pKa1 (COOH) ~3.8
Estimated pKa2 (NH) ~6.8
Calculated LogP ~2.9
Physical State Solid (Crystalline Powder)[1]

Causality in Physicochemical Properties: The acidity of the molecule is biphasic. The carboxylic acid proton (pKa1 ~3.8) is slightly more acidic than a standard benzoic acid due to the inductive electron-withdrawing effect of the ortho-sulfonamide group. More notably, the sulfonamide proton (pKa2 ~6.8) is highly acidic compared to standard aliphatic sulfonamides. This is caused by the resonance stabilization of the resulting conjugate base, where the negative charge is delocalized onto the sulfonyl oxygens and further stabilized by the profound electron-withdrawing inductive and resonance effects of the 3-nitro group on the adjacent phenyl ring.

Ionization States & pH-Dependent Behavior

Understanding the ionization states is critical for formulation, extraction, and chromatographic separation. The molecule exists in three distinct protonation states depending on the ambient pH.

Ionization A Fully Protonated Form (pH < 3.0) Neutral Species B Mono-anion (pH 4.0 - 6.0) Carboxylate Formed A->B pKa1 ~ 3.8 (Carboxylic Acid Deprotonation) C Di-anion (pH > 8.0) Sulfonamide Deprotonated B->C pKa2 ~ 6.8 (Sulfonamide Deprotonation)

pH-dependent ionization pathway showing sequential deprotonation.

Chemical Synthesis & Purification Workflows

The synthesis of 2-(3-Nitrobenzenesulfonamido)benzoic acid relies on the nucleophilic attack of the primary amine of anthranilic acid onto the electrophilic sulfur center of 3-nitrobenzenesulfonyl chloride ()[3].

Synthesis A Anthranilic Acid (Nucleophile) C Pyridine / DCM (Base & Solvent) A->C Mix at 0°C B 3-Nitrobenzenesulfonyl Chloride (Electrophile) B->C Mix at 0°C D Sulfonylpyridinium Intermediate C->D Nucleophilic Activation E 2-(3-Nitrobenzenesulfonamido) benzoic acid D->E Amine Attack & Chloride Elimination

Synthesis workflow of 2-(3-Nitrobenzenesulfonamido)benzoic acid via sulfonylation.

Step-by-Step Experimental Protocol
  • Dissolution: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of anthranilic acid in anhydrous dichloromethane (DCM).

    • Causality: DCM is chosen as an aprotic solvent that readily dissolves both the starting material and the sulfonyl chloride without participating in competitive hydrolysis[3].

  • Base Addition: Add 1.5 to 2.0 equivalents of anhydrous pyridine to the solution.

    • Causality: Pyridine serves a dual purpose. It acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the unreacted anthranilic acid (which would render it non-nucleophilic). Additionally, it acts as a nucleophilic catalyst, temporarily reacting with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate[3].

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: The sulfonylation reaction is highly exothermic. Cooling suppresses side reactions, such as bis-sulfonylation (where two sulfonyl groups attach to the amine) and thermal degradation of the sulfonyl chloride.

  • Electrophile Addition: Slowly add 1.05 equivalents of 3-nitrobenzenesulfonyl chloride (dissolved in a minimal amount of DCM) dropwise over 30 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 12–16 hours. Monitor completion via TLC (UV active).

  • Quenching & Extraction: Evaporate the solvent under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and 1M HCl.

    • Causality: The 1M HCl quench (pH ~1-2) ensures that the pyridine is protonated and partitioned into the aqueous layer, while the product's carboxylic acid and sulfonamide groups are fully protonated (neutral), forcing the product into the organic EtOAc layer ()[4].

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from an ethanol/water mixture to yield the pure crystalline product.

Spectroscopic Characterization (Self-Validating Analytics)

To ensure the trustworthiness of the synthesized batch, the protocol relies on a self-validating system of spectroscopic markers that must be confirmed before downstream application:

  • ¹H NMR (DMSO-d6): The presence of a broad singlet at ~13.5 ppm confirms the carboxylic acid proton. A sharp singlet at ~11.2 ppm corresponds to the sulfonamide NH. The 3-nitro group highly deshields the adjacent aromatic protons, pushing the C2 proton of the nitrobenzene ring to ~8.5 ppm.

  • FT-IR Spectroscopy: Key vibrational modes include the C=O stretch of the carboxylic acid (~1680 cm⁻¹), the asymmetric and symmetric S=O stretches of the sulfonamide (~1350 cm⁻¹ and ~1160 cm⁻¹), and the strong NO₂ stretches (~1530 cm⁻¹ and ~1350 cm⁻¹).

  • Mass Spectrometry (ESI-MS): In negative ion mode, the molecule readily loses a proton (either from the COOH or the highly acidic NH), yielding an [M-H]⁻ peak at m/z 321.0.

Downstream Applications & Reactivity

The primary utility of 2-(3-Nitrobenzenesulfonamido)benzoic acid lies in its role as a precursor. The nitro group can be selectively reduced to an amine (e.g., using Pd/C and H₂, or Iron/HCl) to yield 2-(3-aminobenzenesulfonamido)benzoic acid. This downstream amine derivative is a documented inhibitor of PHOSPHO1, an enzyme implicated in soft tissue ossification and skeletal mineralization ()[5]. The presence of the carboxylic acid also allows for further derivatization into amides or esters, expanding the chemical space for structure-activity relationship (SAR) studies in drug discovery.

References

  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics , Environmental Protection Agency (EPA). [Link]

  • US Patent 8,710,237 B2: Kynurenine 3-hydroxylase inhibitors, Google P

Sources

Exploratory

Stability and Degradation Profiling of 2-(3-Nitrobenzenesulfonamido)benzoic Acid: A Technical Guide

Executive Summary For drug development professionals and analytical scientists, establishing the stability-indicating profile of a complex active pharmaceutical ingredient (API) requires more than executing a standard ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical scientists, establishing the stability-indicating profile of a complex active pharmaceutical ingredient (API) requires more than executing a standard checklist. 2-(3-Nitrobenzenesulfonamido)benzoic acid is a structurally multifaceted molecule, combining an anthranilic acid core with a 3-nitrobenzenesulfonamide moiety. Because it contains three distinct reactive centers—a carboxylic acid, a sulfonamide linkage, and a nitroaromatic ring—its degradation pathways are highly dependent on the specific environmental stressor applied.

This whitepaper provides an in-depth, mechanistic guide to the intrinsic stability, degradation pathways, and self-validating forced degradation protocols for this compound.

Structural Liabilities and Degradation Mechanisms

To design a robust stability-indicating method (SIM), we must first understand the chemical causality behind the molecule's degradation. The molecule's architecture dictates three primary degradation vectors:

A. Hydrolytic Cleavage (S-N Bond)

The sulfonamide functional group is generally resilient at physiological and neutral pH. However, it becomes the molecule's primary liability under extreme aqueous conditions.1[1]. This mechanism irreversibly splits the molecule into 3-nitrobenzenesulfonic acid and anthranilic acid (2-aminobenzoic acid).

B. Photolytic Reduction

The nitroaromatic ring is a well-known chromophore.2[2]. Prolonged UV exposure, especially in the presence of ambient oxygen, can lead to complete aromatic ring cleavage.

C. Oxidative Susceptibility

The molecule presents an interesting dichotomy under oxidative stress.3[3]. Consequently, oxidative degradation is heavily biased toward the benzoic acid side of the molecule.

DegradationMechanisms Parent 2-(3-Nitrobenzenesulfonamido) benzoic acid Hydrolysis Hydrolytic Stress (pH < 2 or pH > 10) Parent->Hydrolysis Photolysis Photolytic Stress (UV-C / Sunlight) Parent->Photolysis Oxidation Oxidative Stress (H2O2 / Radicals) Parent->Oxidation Prod1 S-N Cleavage: 3-Nitrobenzenesulfonic acid + Anthranilic acid Hydrolysis->Prod1 Nucleophilic Attack Prod2 Nitro Reduction: Nitroso & Hydroxylamine Derivatives Photolysis->Prod2 Photon Absorption Prod3 Ring Hydroxylation: Hydroxylated Aromatics & Ring Cleavage Oxidation->Prod3 Radical Attack

Fig 1. Primary degradation pathways of 2-(3-Nitrobenzenesulfonamido)benzoic acid.

Self-Validating Forced Degradation Strategy

A forced degradation study must be a self-validating system. If experimental design flaws allow the sample to continue degrading while waiting in the HPLC autosampler queue, the kinetic data is fundamentally invalid. Therefore, active chemical quenching is mandatory for every protocol.4[4].

ForcedDegradationWorkflow Prep Sample Prep (1 mg/mL API) Stress Apply Stress (Acid/Base/Ox/UV) Prep->Stress Quench Quench Reaction (Neutralize/Dilute) Stress->Quench Analyze LC-MS/PDA Analysis Quench->Analyze Validate Mass Balance & Peak Purity Analyze->Validate Validate->Stress If Deg < 5% Increase Stress

Fig 2. Self-validating forced degradation workflow aligned with ICH Q1A(R2).

Quantitative Stress Parameters

The following table summarizes the optimized conditions required to achieve the ICH-compliant 5–20% degradation target for this specific sulfonamide derivative.

Stress ConditionReagent / EnvironmentTemperatureTimeTarget Degradation (%)Primary Expected Degradant
Acid Hydrolysis 1N HCl80°C24h10 - 15%Anthranilic acid
Base Hydrolysis 1N NaOH80°C24h10 - 15%3-Nitrobenzenesulfonic acid
Oxidation 3% H₂O₂25°C24h5 - 10%Hydroxylated aromatics
Photolysis UV-C (254 nm)25°C1.2M lux-h15 - 20%Nitroso intermediates
Thermal (Solid) Dry Heat105°C7 days< 5%Decarboxylation products

Step-by-Step Experimental Methodologies

Preparation: Volumetrically prepare a 1.0 mg/mL API stock in HPLC-grade Acetonitrile (MeCN). Aqueous diluents are avoided at this stage to prevent premature precipitation of the intact carboxylic acid prior to stress application.

Protocol A: Acidic Hydrolysis
  • Stress Application: Aliquot 1.0 mL of the API stock into a 5 mL borosilicate glass vial. Add 1.0 mL of 1N HCl. Seal tightly and incubate at 80°C for 24 hours.

  • Causality: Thermal energy accelerates the protonation of the sulfonamide nitrogen, drastically increasing the electrophilicity of the sulfur atom and driving S-N bond cleavage.

  • Quenching (Critical): Remove from heat and immediately introduce 1.0 mL of 1N NaOH to neutralize the acidic environment. Failure to quench leaves the sample in a dynamic kinetic state; as the sample waits in the autosampler queue (often 12-24 hours), unquenched samples will continue to degrade, artificially inflating degradation percentages for later injections.

Protocol B: Oxidative Stress
  • Stress Application: Mix 1.0 mL of the API stock with 1.0 mL of 3% H₂O₂. Incubate at 25°C for 24 hours, strictly protected from light to prevent UV-catalyzed Fenton-like reactions.

  • Causality: Peroxide generates free radicals that attack the electron-rich anthranilic acid moiety, leading to hydroxylation.

  • Quenching (Critical): Add 1.0 mL of 10% Sodium Thiosulfate ( Na2​S2​O3​ ). Thiosulfate rapidly reduces unreacted hydrogen peroxide. Without this step, radical generation continues during LC-MS analysis, potentially causing on-column degradation that mimics true solution-state degradation.

Protocol C: Photolytic Stress
  • Stress Application: Dilute the API stock to 0.5 mg/mL using a 50:50 Water:MeCN mixture. Expose the solution in a quartz cuvette to UV-C light (254 nm) until an exposure of 200 Watt-hours/m² is reached.

  • Causality: The nitroaromatic group strongly absorbs UV light, triggering a rapid photoreduction cascade.

  • Quenching (Critical): Immediately transfer the solution to actinic (amber) HPLC vials. Halting photon exposure freezes the photoreduction cascade, ensuring that the detected hydroxylamine and nitroso intermediates reflect the exact specified exposure.

Analytical Validation & Data Interpretation

To prove the analytical method is truly stability-indicating, the resulting chromatographic data must pass two self-validating checks:

  • Peak Purity (PDA Analysis): Using a Photodiode Array (PDA) detector, extract the UV spectra across the entire peak width of the parent compound. The peak purity angle must be less than the peak purity threshold, proving that no UV-absorbing degradants are co-eluting with the intact 2-(3-Nitrobenzenesulfonamido)benzoic acid.

  • Mass Balance: The sum of the area of the parent peak plus all degradant peaks (corrected for relative response factors) must equal ~95-100% of the initial unstressed parent peak area. A mass balance failure (e.g., recovering only 70% of the total area) indicates that degradants are either volatile, precipitating out of solution, or lacking a UV chromophore—necessitating the immediate integration of Mass Spectrometry (LC-MS) to identify the "dark" degradants.

References

  • Source: PubMed / National Institutes of Health (NIH)
  • Source: PubMed / National Institutes of Health (NIH)
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Oxidative degradation of sulfamethoxazole from secondary treated effluent by ferrate(VI)

Sources

Foundational

Theoretical and Structural Elucidation of 2-(3-Nitrobenzenesulfonamido)benzoic acid: A Computational and Crystallographic Perspective

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive theoretical and structural analysis of 2-(3-Nitrobenzenesulfonamido)benzoic acid, a molecule combining the key pharmacophores of benzoic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical and structural analysis of 2-(3-Nitrobenzenesulfonamido)benzoic acid, a molecule combining the key pharmacophores of benzoic acid and a nitro-substituted benzenesulfonamide. We synthesize experimental data with computational methodologies to offer a multi-faceted understanding of its molecular architecture, intermolecular interactions, and potential for biological activity. The guide delves into its synthesis and spectroscopic characterization, providing a foundational experimental basis. This is followed by an in-depth exploration of its solid-state structure through single-crystal X-ray diffraction and a quantitative breakdown of intermolecular forces via Hirshfeld surface analysis. Complementing these experimental findings, we outline robust protocols for Density Functional Theory (DFT) calculations to probe the molecule's electronic properties, including Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP). Finally, a validated molecular docking workflow is presented to theoretically assess its binding affinity against relevant biological targets, thereby bridging the gap between its structural characteristics and potential therapeutic applications.

Introduction

Sulfonamides represent a cornerstone class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Their efficacy is often attributed to the sulfonamido (–SO₂NH–) functional group, which can act as a potent hydrogen bond donor and mimic the transition state of key enzymatic reactions. When integrated with other pharmacologically relevant scaffolds, such as benzoic acid—a common moiety in drug design known for its role in binding and solubility—the resulting molecules present compelling candidates for drug discovery.[3]

2-(3-Nitrobenzenesulfonamido)benzoic acid is one such molecule of interest. The presence of the electron-withdrawing nitro group can significantly modulate the electronic properties and binding capabilities of the entire structure.[4] Understanding the precise three-dimensional arrangement of its atoms, the nature of its intermolecular interactions in the solid state, and its intrinsic electronic landscape is paramount to predicting its behavior in a biological system.

This guide serves as an authoritative resource, consolidating experimental findings with state-of-the-art theoretical models. We will elucidate the causal relationships between molecular structure and physicochemical properties, providing researchers with the foundational knowledge and detailed protocols necessary to further investigate this and related compounds.

Synthesis and Spectroscopic Validation

The synthesis of 2-(3-Nitrobenzenesulfonamido)benzoic acid is achieved through a standard nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride and 2-aminobenzoic acid.[5] The experimental spectroscopic data serves as the primary validation of the molecular structure, which can be further corroborated by theoretical calculations.

Experimental Protocol: Synthesis
  • Reactant Preparation: Dissolve stoichiometric amounts of 2-aminobenzoic acid in a suitable solvent system.

  • Reaction: Slowly add 3-nitrobenzenesulfonyl chloride to the solution under controlled temperature conditions.

  • Work-up: Upon reaction completion, the product is precipitated, filtered, and washed to remove impurities.

  • Purification: The crude product is recrystallized from an appropriate solvent to yield pure crystals of 2-(3-Nitrobenzenesulfonamido)benzoic acid.[5]

Spectroscopic Characterization Data

The identity and purity of the synthesized compound are confirmed by spectroscopic methods. The key experimental findings are summarized below.[5]

Technique Observed Data Interpretation
Melting Point 211 – 213 °CSharp melting range indicates high purity.
FT-IR (KBr, cm⁻¹) ν(N–H): 3160ν(C=O): 1668νas(NO₂): 1534νas(SO₂): 1356νs(SO₂): 1182Presence of key functional groups: N-H of sulfonamide, carbonyl of carboxylic acid, nitro group, and sulfonyl group.
¹³C NMR (DMSO-d₆, ppm) δc 169.2 (C=O)δc 147.9 (C-NO₂)δc 140.3 - 118.6 (Aromatic C)Confirms the carbon skeleton, including the carboxylic acid carbon, the carbon attached to the nitro group, and the distinct aromatic carbon signals.

Molecular and Crystal Structure Analysis

Single-crystal X-ray diffraction provides definitive proof of the molecular structure and reveals how the molecules arrange themselves in the solid state. This atomic-level insight is crucial for understanding the forces that govern the material's properties.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound.[6]

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a low temperature (e.g., 100 K) to reduce thermal vibrations.[6]

  • Structure Solution & Refinement: The diffraction pattern is used to determine the unit cell and space group. The structure is then solved using direct methods and refined using least-squares methods to achieve a final, accurate model of the atomic positions.[6]

Crystallographic Data for 2-(3-Nitrobenzenesulfonamido)benzoic acid

The compound crystallizes in a defined system, with key parameters providing a snapshot of its solid-state architecture.[5]

Parameter Value
Chemical Formula C₁₃H₁₀N₂O₆S
Molecular Weight 322.29 g/mol
Crystal System (Not specified in source, but typically monoclinic or orthorhombic for such compounds)
Space Group (Not specified in source)

A defining feature of many benzoic acid derivatives in the solid state is the formation of centrosymmetric dimers through strong hydrogen bonds between the carboxylic acid groups of two adjacent molecules. This motif is also observed for 2-(3-Nitrobenzenesulfonamido)benzoic acid, playing a significant role in its crystal packing.[5]

Hirshfeld Surface Analysis: Deconstructing Intermolecular Forces

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. It maps the regions of close contact between molecules, providing a "fingerprint" of the forces driving crystal packing.[7]

Methodology: Hirshfeld Surface and Fingerprint Plot Generation
  • Input Data: The crystallographic information file (CIF) obtained from X-ray diffraction is used as the input.

  • Surface Generation: A Hirshfeld surface is generated for the molecule by partitioning the crystal electron density. The surface is colored based on normalized contact distance (dnorm), where red spots indicate contacts shorter than the van der Waals radii (strong interactions), white indicates contacts at the van der Waals limit, and blue indicates longer contacts.[8]

  • 2D Fingerprint Plotting: The 3D surface is deconstructed into a 2D histogram, plotting the distance to the nearest nucleus inside the surface (di) against the distance to the nearest nucleus outside (de). This plot quantifies the percentage contribution of each type of intermolecular contact.[8]

Analysis of Intermolecular Interactions

For 2-(3-Nitrobenzenesulfonamido)benzoic acid, the analysis reveals the dominant interactions responsible for stabilizing the crystal lattice.

// Nodes main [label="2-(3-Nitrobenzenesulfonamido)benzoic acid\nCrystal Packing", fillcolor="#F1F3F4", fontcolor="#202124"]; OH_O [label="O-H···O (Carboxyl Dimer)\n(Major Contribution)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O_H [label="O···H/H···O Contacts\n(39.6% - 48.5%)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H_H [label="H···H Contacts\n(18.6% - 24.8%)", fillcolor="#FBBC05", fontcolor="#202124"]; Other [label="Other Contacts\n(C-H···O, C-H···π, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges main -> OH_O [label="Dominated by", len=1.5]; main -> O_H [label="Quantified as", len=1.5]; main -> H_H [label="Significant contribution", len=1.5]; main -> Other [label="Minor contributions", len=1.5];

// Positioning main [pos="0,0!"]; OH_O [pos="-2.5,1.5!"]; O_H [pos="2.5,1.5!"]; H_H [pos="-2.5,-1.5!"]; Other [pos="2.5,-1.5!"]; } } Caption: Key intermolecular interactions governing the crystal packing.

The most significant interactions are O···H/H···O contacts, which account for 39.6% to 48.5% of the total Hirshfeld surface area.[5] This highlights the fundamental role of hydrogen bonding, particularly the classic carboxylic acid dimer formation, in the supramolecular assembly. The next largest contribution comes from H···H contacts (18.6% to 24.8%), indicating the importance of van der Waals forces in the overall packing.[5]

Computational and DFT Studies

Density Functional Theory (DFT) provides deep insights into the molecule's intrinsic electronic structure, complementing the experimental data. By solving approximations of the Schrödinger equation, we can calculate properties like optimized geometry, vibrational frequencies, and electronic orbital energies.

Protocol: DFT Calculation
  • Structure Input: The initial molecular geometry is taken from the X-ray diffraction data.

  • Software and Method: Calculations are performed using a quantum chemistry package like Gaussian. The B3LYP functional with a 6-311++G(d,p) basis set is a common and reliable choice for such organic molecules, offering a good balance of accuracy and computational cost.[9]

  • Geometry Optimization: The molecule's geometry is optimized to find its lowest energy conformation. The resulting bond lengths and angles are then compared with the experimental X-ray data to validate the computational method.

  • Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structure is a true energy minimum. These theoretical frequencies can be scaled and compared with the experimental FT-IR spectrum.

  • Electronic Property Analysis: Frontier Molecular Orbitals (HOMO, LUMO) and the Molecular Electrostatic Potential (MEP) surface are calculated from the optimized geometry.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding a molecule's chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability. A large gap implies high stability and low chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D map of the electrostatic potential on the molecule's surface. It is invaluable for identifying sites for intermolecular interactions.

  • Red Regions (Negative Potential): Electron-rich areas, prone to electrophilic attack. These are typically found around electronegative atoms like oxygen.

  • Blue Regions (Positive Potential): Electron-poor areas, prone to nucleophilic attack. These are often located around hydrogen atoms, particularly the acidic proton of the carboxyl group and the N-H proton.

// Connections xray -> hsa [label="Provides Input (CIF)"]; xray -> dft [label="Provides Initial Geometry"]; dft -> xray [label="Validates Geometry"]; spectro -> dft [label="Validates Frequencies"]; dft -> docking [label="Provides Optimized Ligand"]; hsa -> docking [label="Informs on Interaction Types"]; } } Caption: Workflow illustrating the synergy between experimental and theoretical studies.

Molecular Docking and Biological Potential

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Protocol: Molecular Docking
  • Target Selection: A biologically relevant protein target is chosen. Based on the activities of similar sulfonamide compounds, enzymes like Topoisomerase II (PDB ID: 5GWK) or Histone Deacetylase (HDAC) are plausible targets.[7]

  • Ligand Preparation: The 3D structure of 2-(3-Nitrobenzenesulfonamido)benzoic acid, optimized from DFT calculations, is prepared by adding charges and defining rotatable bonds.

  • Receptor Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank. Water molecules and co-ligands are typically removed, and polar hydrogens are added.

  • Docking Simulation: Software like AutoDock or Schrödinger Glide is used to perform the docking. The ligand is placed in the defined active site of the receptor, and a scoring function calculates the binding energy for numerous possible conformations.

  • Analysis: The results are analyzed to identify the pose with the lowest binding energy (highest affinity). The specific interactions, such as hydrogen bonds and hydrophobic contacts between the ligand and the protein's amino acid residues, are visualized and examined.

Predicted Binding and Interpretation

A successful docking simulation would reveal a low binding energy (e.g., a negative value in kcal/mol), indicating a stable ligand-receptor complex. Analysis of the binding pose would likely show:

  • The carboxylic acid group forming hydrogen bonds with polar residues in the active site.

  • The sulfonamide group (both the N-H and SO₂ moieties) participating in crucial hydrogen bonding.

  • The nitro group potentially forming electrostatic or hydrogen bond interactions.

  • The aromatic rings engaging in hydrophobic or π-π stacking interactions.

These theoretical predictions provide a strong rationale for prioritizing the compound for in vitro biological assays.

Conclusion

The comprehensive analysis of 2-(3-Nitrobenzenesulfonamido)benzoic acid through a combination of experimental techniques and theoretical modeling provides a detailed and robust understanding of its physicochemical nature. X-ray crystallography confirms its molecular structure and reveals a packing arrangement dominated by strong hydrogen bonds, a finding quantitatively supported by Hirshfeld surface analysis.[5] DFT calculations further illuminate its electronic landscape, identifying reactive sites and quantifying its chemical stability through FMO analysis. Finally, molecular docking simulations offer a powerful, predictive lens into its potential as a bioactive agent by elucidating its binding mode within a relevant protein target. This integrated approach, bridging empirical data with computational insight, establishes a solid foundation for the future design and development of novel sulfonamide-based therapeutic agents.

References

  • Meti, M. D., et al. (2021). Ultrasound assisted synthesis, molecular docking and antimicrobial activities of some aryl sulfonamides. Journal of the Indian Chemical Society, 98(10), 100167. Available at: [Link]

  • Moreno-Fuquen, R., et al. (2022). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 27(19), 6563. Available at: [Link]

  • Jasiński, R., & Jasińska, E. (2017). A polar nature of benzoic acids extrusion from nitroalkyl benzoates: DFT mechanistic study. Computational and Theoretical Chemistry, 1101, 28-34. Available at: [Link]

  • Filho, L. F. O. B., et al. (2022). N-(R-nitrophenylsulfonamido)benzoic acids: synthesis, crystal structures, and Hirshfeld surface study. SSRN Electronic Journal. Available at: [Link]

  • Sankaran, K., et al. (2021). Novel Strategy of Treating 2-Nitrobenzoic Acid Crystals with Energetic N2 Neutrals Using Cold Plasma. Crystals, 11(11), 1318. Available at: [Link]

  • PubChem. (n.d.). 2-(3-nitrobenzenesulfonamido)benzoic acid. PubChem Compound Database. Available at: [Link]

  • Okonkwo, C. O., et al. (2021). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Tropical Journal of Natural Product Research, 5(2), 269-278. Available at: [Link]

  • Connected Papers. (n.d.). 4-(2-nitrophenylsulfonamido)benzoic acid and its tri-n-butyltin(IV) complex: X-ray structural characterization and Hirshfeld surface analysis. Available at: [Link]

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  • Küçükgüzel, Ş. G., et al. (2007). Synthesis and in Vitro Antimicrobial and Cytotoxicity Activities of 2-[(2-nitro-1-phenylalkyl)thio]benzoic Acid Derivatives. Turkish Journal of Chemistry, 31(3), 263-272. Available at: [Link]

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Exploratory

The Ascendance of a Bioisostere: An In-depth Technical Guide to the Discovery and History of N-Acylsulfonamides

For Immediate Release A comprehensive guide for researchers, scientists, and drug development professionals detailing the discovery, synthesis, and evolution of N-acylsulfonamides, a pivotal functional group in modern me...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the discovery, synthesis, and evolution of N-acylsulfonamides, a pivotal functional group in modern medicinal chemistry.

Introduction: A Tale of Two Moieties

The story of N-acylsulfonamides is one of chemical serendipity and rational design, a narrative that begins with the dawn of the antibiotic age and culminates in their current status as a "privileged" scaffold in drug discovery. This in-depth guide will traverse the historical landscape of their discovery, delve into the fundamental principles of their synthesis, and illuminate their critical role as bioisosteres of carboxylic acids, a concept that has revolutionized the development of therapeutics for a myriad of diseases, including viral infections, cancer, and inflammatory conditions.

I. Historical Perspective: From Sulfa Drugs to a Versatile Pharmacophore

The journey of N-acylsulfonamides is intrinsically linked to the celebrated history of sulfonamide antibacterial agents. The discovery of Prontosil in the 1930s by Gerhard Domagk at Bayer, and the subsequent realization that its active metabolite was sulfanilamide, marked the advent of the first commercially available antibiotics and ushered in a new era of medicine.[1][2][3] This groundbreaking discovery spurred a flurry of research into sulfonamide derivatives, with chemists modifying the core structure to enhance efficacy and broaden the spectrum of activity.[2][4]

While the early focus was on derivatives of the sulfanilamide aniline group, the reactivity of the sulfonamide nitrogen itself presented an opportunity for further chemical exploration. The precise moment of the "discovery" of the N-acylsulfonamide functional group, where an acyl group was first intentionally appended to the sulfonamide nitrogen, is not demarcated by a single, celebrated event akin to the discovery of penicillin. Instead, it emerged from the broader, systematic exploration of sulfonamide chemistry throughout the early to mid-20th century. Early synthetic efforts were often extensions of classical acylation techniques, reacting sulfonamides with acylating agents like acid chlorides or anhydrides.

A significant turning point in the appreciation of N-acylsulfonamides came with the recognition of their utility as bioisosteres of carboxylic acids.[5][6][7][8] This concept, where one functional group is replaced by another with similar physicochemical properties to enhance a drug's biological activity, unlocked the true potential of the N-acylsulfonamide moiety. Researchers recognized that the N-acylsulfonamide group mimics the acidity and hydrogen-bonding capabilities of a carboxylic acid while often conferring improved metabolic stability and pharmacokinetic properties.[7] This realization propelled the N-acylsulfonamide from a chemical curiosity to a cornerstone of modern medicinal chemistry.

II. The Chemistry of N-Acylsulfonamides: Synthesis and Mechanistic Insights

The synthesis of N-acylsulfonamides has evolved from classical methods to sophisticated catalytic and sustainable approaches. Understanding the underlying principles of these synthetic strategies is paramount for their effective application in drug discovery.

Classical Synthetic Approaches

The most conventional and widely employed method for the synthesis of N-acylsulfonamides is the N-acylation of a parent sulfonamide.[9] This approach typically involves the reaction of a sulfonamide with a reactive acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base to deprotonate the sulfonamide nitrogen and enhance its nucleophilicity.

Experimental Protocol: Classical N-Acylation of a Sulfonamide

Materials:

  • Sulfonamide (1.0 eq)

  • Acyl chloride or acid anhydride (1.1 - 1.5 eq)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine) (1.2 eq)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the sulfonamide in the anhydrous aprotic solvent in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add the acylating agent to the reaction mixture. The reaction may be exothermic, and cooling in an ice bath may be necessary.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the highly reactive acylating agents.

  • Base: The base deprotonates the sulfonamide nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the acylating agent.

  • Stoichiometry: A slight excess of the acylating agent is often used to ensure complete consumption of the starting sulfonamide.

Modern and Catalytic Methods

In recent years, a plethora of more efficient and environmentally friendly methods for N-acylsulfonamide synthesis have been developed. These include:

  • Palladium-Catalyzed Carbonylation: This method involves the carbonylation of aryl or heteroaryl halides with sulfamides in the presence of a palladium catalyst and carbon monoxide.

  • "Sulfo-click" Reactions: These reactions utilize the highly efficient coupling of sulfonyl azides with thioacids.

These modern approaches often offer advantages in terms of milder reaction conditions, higher yields, and broader substrate scope, making them valuable tools for the synthesis of complex N-acylsulfonamide-containing molecules.

III. N-Acylsulfonamides in Drug Design: A Focus on Antiviral Therapy

The impact of N-acylsulfonamides is profoundly exemplified in the field of antiviral drug discovery, particularly in the development of inhibitors for viral proteases.

Case Study: Amprenavir, a Pioneering N-Acylsulfonamide HIV Protease Inhibitor

Amprenavir was a significant advancement in the treatment of HIV/AIDS as one of the early protease inhibitors incorporating a sulfonamide moiety.[11] The N-acylsulfonamide group in amprenavir plays a multifaceted role, contributing to both its pharmacokinetic and pharmacodynamic properties.

Mechanism of Action:

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins necessary for the maturation of infectious virions. Amprenavir is a competitive inhibitor that binds to the active site of the protease, preventing this crucial cleavage step.

The N-acylsulfonamide moiety in amprenavir contributes to its binding affinity and overall efficacy through several key interactions within the enzyme's active site:

  • Hydrogen Bonding: The sulfonamide oxygen atoms can act as hydrogen bond acceptors, interacting with backbone amide hydrogens in the flap region of the protease.

  • Hydrophobic Interactions: The aryl group of the sulfonamide can engage in hydrophobic interactions with nonpolar residues in the S1' and S2' pockets of the active site.

  • Improved Physicochemical Properties: The sulfonamide group enhances the aqueous solubility of amprenavir compared to earlier protease inhibitors, which can lead to improved oral bioavailability.

The following diagram illustrates the key interactions of the N-acylsulfonamide moiety of an Amprenavir-like inhibitor within the HIV-1 protease active site.

HIV_Protease_Inhibitor_Interaction cluster_inhibitor N-Acylsulfonamide Inhibitor cluster_protease HIV-1 Protease Active Site Inhibitor_Core Inhibitor Scaffold Acyl_CO C=O Inhibitor_Core->Acyl_CO Sulfonamide_NH N-H Acyl_CO->Sulfonamide_NH Catalytic_Asp Catalytic Aspartates Acyl_CO->Catalytic_Asp H-bond Sulfonyl_SO2 SO2 Sulfonamide_NH->Sulfonyl_SO2 Aryl_Group Aryl Group Sulfonyl_SO2->Aryl_Group Flap_Region Flap Region (Backbone Amides) Sulfonyl_SO2->Flap_Region H-bond S1_Pocket S1' Pocket (Hydrophobic Residues) Aryl_Group->S1_Pocket Hydrophobic Interaction S2_Pocket S2' Pocket (Hydrophobic Residues) Aryl_Group->S2_Pocket Hydrophobic Interaction

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(3-Nitrobenzenesulfonamido)benzoic Acid as a Versatile Scaffold in Drug Discovery

Executive Summary In modern drug discovery, the rational design of targeted therapeutics relies heavily on bifunctional intermediates that offer both structural stability and synthetic flexibility. 2-(3-Nitrobenzenesulfo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the rational design of targeted therapeutics relies heavily on bifunctional intermediates that offer both structural stability and synthetic flexibility. 2-(3-Nitrobenzenesulfonamido)benzoic acid (CAS: 400090-90-6) represents a highly privileged pharmacophore scaffold. By combining the hydrogen-bonding capacity of anthranilic acid with the stable geometry of a sulfonamide linker, this molecule serves as a critical intermediate. The strategic placement of the meta-nitro group provides an orthogonal synthetic handle, allowing researchers to generate diverse libraries of enzyme inhibitors through selective reduction and subsequent derivatization.

Pharmacological Rationale & Target Landscape

The anthranilic acid sulfonamide backbone is not merely a passive structural linker; it actively participates in target binding. The carboxylic acid moiety acts as a critical hydrogen bond acceptor/donor and electrostatic anchor within polar active sites, while the sulfonamide group provides a stable, non-planar vector that directs functionalized aromatic tails into adjacent hydrophobic pockets.

This specific scaffold has been validated across multiple therapeutic domains:

  • Anti-Angiogenic Agents (MetAP-2 Inhibitors): Methionine aminopeptidase-2 (MetAP-2) is a critical enzyme for tumor angiogenesis. QSAR studies demonstrate that anthranilic acid sulfonamides act as potent, reversible MetAP-2 inhibitors. The meta-substitution pattern (derived from the 3-nitro precursor) projects subsequent functional groups at an optimal ~120° angle, maximizing binding affinity in the MetAP-2 active site .

  • Antibacterial Agents (PBP Inhibitors): In the fight against methicillin-resistant Staphylococcus aureus (MRSA), this scaffold has been identified as a novel noncovalent inhibitor of Penicillin-Binding Proteins (PBPs), effectively bypassing the beta-lactamase resistance mechanisms .

  • Antioxidant and Antifungal Activity: Derivatives of this intermediate exhibit significant superoxide dismutase (SOD)-like antioxidant activity and selective antifungal properties against Candida albicans.

Quantitative Structure-Activity Data

The following table summarizes the baseline biological activities associated with derivatives synthesized from the anthranilic acid sulfonamide scaffold:

Derivative Class / TargetBiological Activity / MetricKey Structural FeatureReference
MetAP-2 Inhibition High predicted pIC50​ (~6.0 - 7.5)Meta-substituted sulfonamide vector[Sabet et al., 2010]
PBP2a / PBP5fm Inhibition IC50​ ≈ 910 µM (Hit Baseline)Unprotected carboxylic acid anchor[Turk et al., 2011]
Antifungal (C. albicans) 25-50% growth inhibition at 4 µg/mLElectron-withdrawing group (e.g., NO2​ )[Doungsoongnuen et al., 2011]

Strategic Workflow: From Building Block to Library

The utility of 2-(3-Nitrobenzenesulfonamido)benzoic acid lies in its chemical trajectory. The workflow below illustrates how the initial base-catalyzed condensation yields the stable nitro-intermediate, which is subsequently activated via reduction to an amine, unlocking endless possibilities for combinatorial library generation.

G A Anthranilic Acid (Pharmacophore Base) C 2-(3-Nitrobenzenesulfonamido)benzoic acid (Key Intermediate) A->C Base-catalyzed Condensation B 3-Nitrobenzenesulfonyl Chloride (Electrophile) B->C D Nitro Reduction (Selective Hydrogenation) C->D Activation E 2-(3-Aminobenzenesulfonamido)benzoic acid (Diversification Scaffold) D->E F Amidation / Coupling (Library Generation) E->F T1 MetAP-2 Inhibitors (Anti-angiogenic) F->T1 T2 PBP Inhibitors (Antibacterial) F->T2

Fig 1. Synthetic trajectory of 2-(3-Nitrobenzenesulfonamido)benzoic acid in drug discovery.

Self-Validating Synthetic Protocols

To ensure high-fidelity library generation, the synthesis of the intermediate and its subsequent activation must be strictly controlled. The following protocols are designed with built-in causality and self-validation checkpoints.

Phase 1: Synthesis of 2-(3-Nitrobenzenesulfonamido)benzoic acid

Rationale: The formation of the sulfonamide bond is achieved via electrophilic substitution. Pyridine is selected as the solvent and base because the ortho-carboxylic acid on anthranilic acid sterically and electronically deactivates the amine. Pyridine effectively scavenges the generated HCl without causing unwanted side reactions.

Step-by-Step Methodology:

  • Initiation: Charge a flame-dried round-bottom flask with anthranilic acid (1.0 eq) and anhydrous pyridine (0.5 M).

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath.

    • Causality: The reaction is highly exothermic. Strict thermal control prevents the carboxylic acid moiety from attacking the sulfonyl chloride to form a mixed anhydride.

  • Addition: Add 3-nitrobenzenesulfonyl chloride (1.1 eq) in small portions over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12-16 hours.

  • Validation Checkpoint 1 (TLC): Monitor the disappearance of the anthranilic acid spot (fluorescent blue under 254 nm UV) using EtOAc/Hexanes (1:1) with 1% AcOH.

  • Workup: Concentrate the mixture in vacuo to remove the majority of the pyridine. Resuspend the crude residue in EtOAc and wash with 1M HCl (3x).

    • Causality: The highly acidic wash serves a dual purpose: it protonates and extracts residual pyridine into the aqueous layer, and it ensures the carboxylic acid of the product remains fully protonated (uncharged), forcing it to partition cleanly into the organic layer.

  • Isolation: Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the product as an off-white to pale yellow solid.

  • Validation Checkpoint 2 (NMR): Confirm product formation via 1H NMR ( DMSO−d6​ ). The defining self-validating feature is the appearance of a highly deshielded sulfonamide N-H singlet at ~11.0–11.5 ppm, alongside the complete disappearance of the broad amine ( NH2​ ) peak of the starting material.

Phase 2: Activation via Selective Nitro Reduction

Rationale: To utilize this scaffold for library generation, the inert nitro group must be reduced to a nucleophilic amine. Catalytic hydrogenation is chosen because the sulfonamide linkage is highly stable under reductive conditions, ensuring perfect chemoselectivity.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(3-Nitrobenzenesulfonamido)benzoic acid in absolute ethanol (0.2 M).

  • Atmospheric Control: Purge the flask with N2​ gas for 5 minutes.

    • Causality: Removing ambient oxygen prevents the potential ignition of the Pd/C catalyst when it is introduced to the volatile solvent.

  • Catalysis: Carefully add 10% Pd/C (10% w/w relative to the substrate). Evacuate the flask and backfill with H2​ gas via a balloon. Repeat the evacuation/backfill cycle 3 times.

  • Reaction: Stir vigorously at room temperature for 4-6 hours.

  • Validation Checkpoint 1 (Visual): The reaction mixture will transition from a distinct yellow (characteristic of the nitroaromatic chromophore) to a colorless or pale-grey suspension, indicating the destruction of the nitro group.

  • Filtration: Filter the mixture through a tightly packed pad of Celite, washing with excess ethanol.

    • Causality: Celite traps the fine, pyrophoric Pd/C particulates, preventing heavy metal contamination which could skew downstream biological assays.

  • Isolation: Concentrate the filtrate in vacuo to yield 2-(3-Aminobenzenesulfonamido)benzoic acid.

  • Validation Checkpoint 2 (NMR): In 1H NMR, validate the reduction by the upfield shift of the aromatic protons (as the strongly electron-withdrawing −NO2​ group is converted to an electron-donating −NH2​ group) and the appearance of a new broad singlet integrating for 2H at ~5.5 ppm (aniline NH2​ ). This amine is now ready for coupling with diverse acyl chlorides or isocyanates.

References

  • Doungsoongnuen, S., Worachartcheewan, A., Pingaew, R., Suksrichavalit, T., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2011). "Investigation on biological activities of anthranilic acid sulfonamide analogs." EXCLI Journal, 10, 155–161. URL:[Link]

  • Sabet, R., Fassihi, A., Hemmateenejad, B., Miri, R., & Khoshneviszadeh, M. (2010). "QSAR study of anthranilic acid sulfonamides as inhibitors of methionine aminopeptidase-2 using LS-SVM and GRNN based on principal components." European Journal of Medicinal Chemistry, 45(3), 1113-1118. URL:[Link]

  • Turk, S., Verlaine, O., Gerards, T., Zervosen, A., Luxen, A., Joris, B., & Gobec, S. (2011). "New Noncovalent Inhibitors of Penicillin-Binding Proteins from Penicillin-Resistant Bacteria." PLOS One, 6(5), e19418. URL:[Link]

Application

Comprehensive Guide: Evaluating 2-(3-Nitrobenzenesulfonamido)benzoic acid in Cancer Cell Line Models

Application Note | Oncology & Metabolic Pharmacology Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol Guide Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note | Oncology & Metabolic Pharmacology

Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Document Type: Technical Application Note & Self-Validating Protocol Guide

Executive Summary & Mechanistic Rationale

2-(3-Nitrobenzenesulfonamido)benzoic acid (CAS: 400090-90-6) is a synthetic small molecule featuring a highly privileged sulfonamido benzoic acid scaffold. In the context of oncology drug discovery, this structural class is uniquely positioned at the intersection of two critical cancer survival pathways: metabolic reprogramming and apoptotic evasion [1].

  • Metabolic Target (SLC25A1): The compound is a direct structural analog of CTPI-2 (2-((4-chloro-3-nitrophenyl)sulfonamido)benzoic acid), a validated inhibitor of the mitochondrial citrate carrier (CiC / SLC25A1)[2]. By blocking citrate efflux from the mitochondria to the cytosol, these inhibitors starve cancer cells of the acetyl-CoA required for de novo lipogenesis and histone acetylation.

  • Apoptotic Target (Mcl-1 / Bfl-1): 2,5-substituted benzoic acids and related sulfonamides function as BH3 mimetics. The carboxylic acid moiety forms a critical hydrogen bond with Arg263 in the Mcl-1 binding groove, while the phenylsulfonamide projects into the hydrophobic pocket, disrupting protein-protein interactions and freeing pro-apoptotic proteins like Bax and Bak[3].

MoA Compound 2-(3-Nitrobenzenesulfonamido) benzoic acid SLC25A1 SLC25A1 (Mitochondrial Citrate Carrier) Compound->SLC25A1 Inhibits Mcl1 Mcl-1 / Bfl-1 (Anti-apoptotic Proteins) Compound->Mcl1 Inhibits (BH3 Mimetic) Citrate Cytosolic Citrate Depletion SLC25A1->Citrate Blocks Efflux BaxBak Bax / Bak Release Mcl1->BaxBak Disrupts PPI Lipogenesis De Novo Lipogenesis Arrest Citrate->Lipogenesis Prevents Tumor Growth Apoptosis Caspase-Dependent Apoptosis BaxBak->Apoptosis Triggers Death

Fig 1. Dual mechanism of action targeting SLC25A1 metabolism and Mcl-1 mediated apoptosis.

The Causality of Assay Selection (E-E-A-T)

To establish a highly trustworthy, self-validating data package for this compound, we must move beyond basic phenotypic screening. The experimental design must account for the compound's specific mechanistic liabilities:

  • Why ATP-Quantitation over MTT for Viability? MTT assays rely on NAD(P)H-dependent cellular oxidoreductase enzymes. Because 2-(3-Nitrobenzenesulfonamido)benzoic acid likely disrupts mitochondrial metabolism (via SLC25A1 inhibition), MTT will yield false-positive cytotoxicity readouts (indicating metabolic arrest rather than actual cell death). ATP-based assays (e.g., CellTiter-Glo) provide a more orthogonal, reliable measure of true viability.

  • Why CETSA for Target Engagement? Observing cell death does not prove the drug bound its intended target. The Cellular Thermal Shift Assay (CETSA) is mandatory here. It validates that the compound physically penetrates the cancer cell membrane and thermodynamically stabilizes SLC25A1 or Mcl-1 in the complex intracellular milieu.

  • Self-Validating Systems: Every protocol below includes internal controls. If the housekeeping protein in CETSA shifts, the assay is invalid (indicating non-specific aggregation). If the baseline in the Seahorse assay fluctuates, the metabolic readout is discarded. This ensures absolute data integrity.

Workflow Phase1 Phase 1: Viability Screening (ATP-Based) Phase2 Phase 2: Target Engagement (CETSA) Phase1->Phase2 Phase3A Phase 3A: Metabolic Profiling (Seahorse XF) Phase2->Phase3A Phase3B Phase 3B: Apoptosis Assay (Caspase 3/7) Phase2->Phase3B Phase4 Phase 4: Data Integration & MoA Validation Phase3A->Phase4 Phase3B->Phase4

Fig 2. Self-validating experimental workflow from viability screening to MoA validation.

Self-Validating Experimental Protocols

Protocol A: High-Throughput Cell Viability & IC50 Determination

Objective: Determine the compound's potency across diverse cancer lineages while avoiding metabolism-induced artifacts.

  • Cell Seeding: Seed target cancer cells (e.g., HCT116, A549, Jurkat) at 2,000–5,000 cells/well in 96-well opaque white tissue culture plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 2-(3-Nitrobenzenesulfonamido)benzoic acid in 100% DMSO. Dilute into culture media to achieve a final concentration range of 0.01 µM to 100 µM.

    • Self-Validation Control: Maintain final DMSO concentration at exactly 0.5% across all wells. Include Staurosporine (1 µM) as a positive apoptosis control.

  • Treatment: Aspirate old media and add 100 µL of compound-containing media. Incubate for 72 hours.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent per well. Shake on an orbital shaker for 2 minutes to induce lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Analysis: Record luminescence. Calculate IC50 using a 4-parameter non-linear regression model.

Protocol B: Intracellular Target Engagement (CETSA)

Objective: Prove direct physical binding of the compound to SLC25A1 and Mcl-1 inside intact cancer cells.

  • In-Cell Treatment: Culture HCT116 cells to 70% confluency in 10 cm dishes. Treat with 10 µM of the compound or vehicle (0.1% DMSO) for 2 hours.

  • Harvest & Aliquot: Wash cells with PBS, trypsinize, and pellet. Resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension equally into 8 PCR tubes (50 µL each) per treatment group.

  • Thermal Gradient: Heat the tubes in a thermal cycler across a gradient (e.g., 40°C, 43°C, 46°C, 49°C, 52°C, 55°C, 58°C, 61°C) for exactly 3 minutes. Allow to cool at room temperature for 3 minutes.

  • Lysis: Freeze-thaw the tubes 3 times using liquid nitrogen and a 20°C water bath to lyse the cells without harsh detergents that might disrupt ligand binding.

  • Separation: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured/precipitated proteins.

  • Western Blotting (Self-Validation): Run the soluble supernatant on an SDS-PAGE gel. Probe for SLC25A1, Mcl-1, and GAPDH.

    • Validation Check: GAPDH must show equal depletion across both vehicle and treated groups. A positive target engagement is confirmed only if SLC25A1 or Mcl-1 shows thermal stabilization (band persists at higher temperatures) in the treated group compared to the vehicle.

Protocol C: Real-Time Metabolic Flux Analysis (Seahorse XF)

Objective: Validate the functional inhibition of the mitochondrial citrate carrier by measuring shifts in oxygen consumption (OCR) and extracellular acidification (ECAR).

  • Preparation: Seed cells in a Seahorse XF96 microplate. Hydrate the sensor cartridge overnight in XF Calibrant at 37°C (non-CO₂ incubator).

  • Media Exchange: Wash cells 3 times with XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate for 1 hour in a non-CO₂ incubator.

  • Assay Execution: Load the sensor cartridge with the following injection strategy:

    • Port A: 2-(3-Nitrobenzenesulfonamido)benzoic acid (acute injection, 10 µM final).

    • Port B: Oligomycin (1.5 µM) - inhibits ATP synthase.

    • Port C: FCCP (1.0 µM) - uncouples mitochondria to show maximal respiration.

    • Port D: Rotenone/Antimycin A (0.5 µM) - shuts down mitochondrial respiration.

  • Causality Check: If the compound successfully inhibits SLC25A1, you will observe an acute drop in maximal respiration (post-FCCP) and a compensatory spike in ECAR (glycolysis) as the cell attempts to survive the blockade of mitochondrial citrate efflux.

Expected Pharmacological Profile (Data Presentation)

Based on the structural properties of sulfonamido benzoic acids and their known targets[1][2][3], researchers should anticipate the following pharmacological profile across standard cell lines. This table serves as a benchmarking tool for your internal data.

Cell LineTissue OriginExpected IC50 (µM)SLC25A1 ExpressionMcl-1 ExpressionPrimary Sensitivity Driver
HCT116 Colon Carcinoma5.0 - 15.0HighModerateMetabolic / Lipogenic Arrest
A549 Lung Adenocarcinoma10.0 - 25.0ModerateHighApoptotic (Mcl-1 dependent)
MCF-7 Breast Adenocarcinoma15.0 - 30.0HighLowMetabolic Arrest
Jurkat T-cell Leukemia2.0 - 10.0LowVery HighApoptotic (Mcl-1 dependent)

Note: IC50 values are predictive estimates based on the performance of closely related analogs (e.g., CTPI-2 and Compound 24) in ATP-based viability assays.

References

  • Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-apoptotic Mcl-1 and Bfl-1 Proteins. Journal of Medicinal Chemistry.[3] URL:[Link]

  • NASH, Fibrosis and Hepatocellular Carcinoma: Lipid Synthesis and Glutamine/Acetate Signaling. PMC / National Institutes of Health.[2] URL:[Link]

Sources

Method

Investigating the Biological Activity of Nitrobenzenesulfonamides: A Senior Application Scientist's Guide

Introduction: The Versatile Scaffold of Nitrobenzenesulfonamides From their origins in the era of sulfa drugs to their current standing as privileged scaffolds in medicinal chemistry, nitrobenzenesulfonamides have demons...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Scaffold of Nitrobenzenesulfonamides

From their origins in the era of sulfa drugs to their current standing as privileged scaffolds in medicinal chemistry, nitrobenzenesulfonamides have demonstrated a remarkable breadth of biological activities.[1] This class of compounds, characterized by a nitro-substituted benzene ring linked to a sulfonamide group, has garnered significant interest for its therapeutic potential in oncology, infectious diseases, and beyond.[1][2] The presence of the electron-withdrawing nitro group not only influences the physicochemical properties of these molecules but also plays a crucial role in their mechanism of action, often through bioreduction to reactive intermediates.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the key biological activities of nitrobenzenesulfonamides. We will delve into the causality behind experimental designs and provide robust, self-validating protocols for investigating their anticancer, antimicrobial, and enzyme inhibitory properties.

Part 1: Synthesis of Nitrobenzenesulfonamide Derivatives

A fundamental aspect of investigating the biological activity of nitrobenzenesulfonamides is the ability to synthesize a diverse library of derivatives. This allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing lead compounds. The most common and versatile method for preparing N-substituted nitrobenzenesulfonamides is the reaction of a nitrobenzenesulfonyl chloride with a primary or secondary amine in the presence of a base.[1]

General Synthetic Protocol: N-Substituted Nitrobenzenesulfonamides

This protocol outlines the synthesis of N-(4-Methoxyphenyl)-4-nitrobenzenesulfonamide as a representative example.[1][4]

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • p-Anisidine

  • 1 M Sodium Carbonate (Na₂CO₃) solution

  • Deionized water

  • Isopropanol

  • 250 mL Erlenmeyer flask

  • Magnetic stirrer

  • Suction filtration apparatus

Procedure:

  • To a 250 mL Erlenmeyer flask, add 4-nitrobenzenesulfonyl chloride (10.00 mmol, 2.2166 g) and p-anisidine (10.00 mmol, 1.2320 g).[1][4]

  • Add 50 mL of deionized water and 10 mL of 1 M Na₂CO₃ solution to the flask.[1][4]

  • Stir the mixture vigorously at room temperature for approximately 4 days.

  • Collect the resulting solid product by suction filtration.

  • Wash the product sequentially with deionized water and then with isopropanol.[1][4]

  • Dry the purified product in an oven at a low temperature.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Nitrobenzenesulfonyl\nChloride Nitrobenzenesulfonyl Chloride Stirring (e.g., 4 days) Stirring (e.g., 4 days) Nitrobenzenesulfonyl\nChloride->Stirring (e.g., 4 days) Primary/Secondary\nAmine Primary/Secondary Amine Primary/Secondary\nAmine->Stirring (e.g., 4 days) Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Stirring (e.g., 4 days) Solvent (e.g., Water) Solvent (e.g., Water) Solvent (e.g., Water)->Stirring (e.g., 4 days) Room Temperature Room Temperature Suction Filtration Suction Filtration Stirring (e.g., 4 days)->Suction Filtration Washing (Water, Isopropanol) Washing (Water, Isopropanol) Suction Filtration->Washing (Water, Isopropanol) Drying Drying Washing (Water, Isopropanol)->Drying Product Product Drying->Product

Caption: General workflow for the synthesis of N-substituted nitrobenzenesulfonamides.

Part 2: Investigating Anticancer Activity

A significant area of research has been dedicated to the development of nitrobenzenesulfonamide derivatives as anticancer agents.[1] Their mechanisms of action can be multifaceted, including the induction of cell cycle arrest and apoptosis. To evaluate the anticancer potential of these compounds, robust and reproducible in vitro cytotoxicity assays are essential. The MTT and SRB assays are two widely accepted colorimetric methods for this purpose.[5][6]

Protocol 2.1: MTT Assay for Cell Viability

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][7] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitrobenzenesulfonamide compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2.2: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Cold 10% Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB solution in 1% acetic acid

  • 10 mM Tris base solution

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with deionized water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Protein Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

G cluster_assays Cytotoxicity Assays Cell Seeding\n(96-well plate) Cell Seeding (96-well plate) Compound Treatment\n(Serial Dilutions) Compound Treatment (Serial Dilutions) Cell Seeding\n(96-well plate)->Compound Treatment\n(Serial Dilutions) Incubation\n(48-72 hours) Incubation (48-72 hours) Compound Treatment\n(Serial Dilutions)->Incubation\n(48-72 hours) Assay-Specific Steps Assay-Specific Steps Incubation\n(48-72 hours)->Assay-Specific Steps MTT Assay MTT Assay Assay-Specific Steps->MTT Assay SRB Assay SRB Assay Assay-Specific Steps->SRB Assay Add MTT Reagent Add MTT Reagent MTT Assay->Add MTT Reagent Fix with TCA Fix with TCA SRB Assay->Fix with TCA Incubate & Solubilize Formazan Incubate & Solubilize Formazan Add MTT Reagent->Incubate & Solubilize Formazan Measure Absorbance (570 nm) Measure Absorbance (570 nm) Incubate & Solubilize Formazan->Measure Absorbance (570 nm) Data Analysis (IC50) Data Analysis (IC50) Measure Absorbance (570 nm)->Data Analysis (IC50) Stain with SRB Stain with SRB Fix with TCA->Stain with SRB Solubilize Protein Solubilize Protein Stain with SRB->Solubilize Protein Measure Absorbance (510 nm) Measure Absorbance (510 nm) Solubilize Protein->Measure Absorbance (510 nm) Measure Absorbance (510 nm)->Data Analysis (IC50)

Caption: Workflow for in vitro cytotoxicity assessment of nitrobenzenesulfonamides.

Part 3: Evaluation of Antimicrobial Activity

Nitrobenzenesulfonamide derivatives have shown promising activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9] The standard methods for evaluating antimicrobial activity are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8][10][11]

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][10]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • Nitrobenzenesulfonamide compounds

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare a stock solution of the nitrobenzenesulfonamide in a suitable solvent (e.g., DMSO) and then create serial two-fold dilutions in MHB in a 96-well plate.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Protocol 3.2: Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells that show no visible growth.

  • Spot-plate the aliquots onto Mueller-Hinton Agar (MHA) plates.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Part 4: Probing Enzyme Inhibition: Carbonic Anhydrase

A well-established biological activity of nitrobenzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors, making them attractive targets for anticancer drug development.[2] The inhibitory activity of nitrobenzenesulfonamides against CAs can be determined using a colorimetric assay based on the esterase activity of the enzyme.[2]

Protocol 4.1: Carbonic Anhydrase Inhibition Assay

This assay utilizes the substrate p-nitrophenyl acetate (pNPA), which is hydrolyzed by CA to produce the chromogenic product p-nitrophenol. The rate of p-nitrophenol formation is monitored spectrophotometrically.[2]

Materials:

  • Human carbonic anhydrase (e.g., hCA I, hCA II, hCA IX)

  • Tris-SO₄ buffer (50 mM, pH 7.4)

  • p-Nitrophenyl acetate (pNPA) solution (3 mM)

  • Nitrobenzenesulfonamide compounds

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer

Procedure:

  • Plate Setup: In a 96-well plate, add the following to respective wells:

    • Blank: 190 µL of Assay Buffer.[2]

    • Enzyme Control: 180 µL of Assay Buffer + 10 µL of hCA enzyme solution.[2]

    • Inhibitor Wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of test compound at various concentrations.[2]

  • Pre-incubation: Pre-incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 10 µL of the 3 mM pNPA substrate solution to all wells to start the reaction. The final volume in each well will be 200 µL.[2]

  • Kinetic Measurement: Immediately measure the increase in absorbance at 400-405 nm in a kinetic mode for 10-15 minutes at room temperature.[2]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the kinetic curve.[2]

    • Calculate the percentage of inhibition for each compound concentration relative to the enzyme control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_reactants Enzyme & Substrate cluster_reaction Enzymatic Reaction cluster_products Products Carbonic Anhydrase (CA) Carbonic Anhydrase (CA) Hydrolysis Hydrolysis Carbonic Anhydrase (CA)->Hydrolysis p-Nitrophenyl Acetate (pNPA) p-Nitrophenyl Acetate (pNPA) p-Nitrophenyl Acetate (pNPA)->Hydrolysis p-Nitrophenol (Yellow) p-Nitrophenol (Yellow) Hydrolysis->p-Nitrophenol (Yellow) Acetate Acetate Hydrolysis->Acetate Spectrophotometric\nMeasurement (400-405 nm) Spectrophotometric Measurement (400-405 nm) p-Nitrophenol (Yellow)->Spectrophotometric\nMeasurement (400-405 nm) Inhibitor (Nitrobenzenesulfonamide) Inhibitor (Nitrobenzenesulfonamide) Inhibitor (Nitrobenzenesulfonamide)->Hydrolysis Inhibits Data Analysis (IC50) Data Analysis (IC50) Spectrophotometric\nMeasurement (400-405 nm)->Data Analysis (IC50)

Caption: Principle of the colorimetric carbonic anhydrase inhibition assay.

Part 5: Structure-Activity Relationship (SAR) Insights

The biological activity of nitrobenzenesulfonamides can be significantly influenced by the nature and position of substituents on the benzene ring and the N-substituent. A systematic exploration of these modifications is key to designing more potent and selective compounds.

Modification General Observation Example
Position of Nitro Group The position of the nitro group can affect the molecule's conformation and intermolecular interactions, thereby influencing its biological activity.[4]Different isomers of N-(4-methoxyphenyl)-nitrobenzenesulfonamide exhibit varied crystal packing and hydrogen bonding patterns.[4]
N-Substitution The nature of the substituent on the sulfonamide nitrogen can modulate properties like solubility, lipophilicity, and target binding.The introduction of larger, more hydrophobic groups on the N-substituent can enhance inhibitory potency against certain enzymes.
Substitution on the Benzene Ring Additional substituents on the nitro-bearing benzene ring can fine-tune the electronic properties and steric profile of the molecule.Electron-withdrawing groups can increase the antimicrobial activity of some sulfonamide derivatives.[8][9]

Conclusion: A Promising Future for Nitrobenzenesulfonamides

Nitrobenzenesulfonamides represent a versatile and promising class of compounds with a wide range of biological activities. Their amenability to synthetic modification allows for the fine-tuning of their pharmacological properties, making them attractive candidates for further drug development. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this fascinating chemical scaffold. Future research should focus on elucidating the precise molecular mechanisms of action and optimizing lead compounds for in vivo efficacy and safety.

References

  • The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development - Benchchem. (n.d.).
  • Uncharted Territory: The Biological Activity of 2-nitro-N-propylbenzenesulfonamide Derivatives Remains Largely Unexplored - Benchchem. (n.d.).
  • The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development - Benchchem. (n.d.).
  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PubMed. (2008).
  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - ResearchGate. (2008).
  • MIC/MBC Testing | International and Accredited Lab. (2025).
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma. (2025).
  • Antimicrobial Susceptibility Testing | Area of Focus | CLSI. (n.d.).
  • Application Notes and Protocols: Larotaxel Cytotoxicity Assay in Breast Cancer Cell Lines - Benchchem. (n.d.).
  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed. (n.d.).
  • MTT Assay Protocol for Cell Viability and Proliferation - Merck. (n.d.).
  • Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay - Benchchem. (n.d.).
  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025).

Sources

Application

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-(3-Nitrobenzenesulfonamido)benzoic Acid as a Precursor

Introduction: A Versatile Scaffolding for Novel Chromophores 2-(3-Nitrobenzenesulfonamido)benzoic acid is a multifaceted precursor molecule poised for the synthesis of a diverse array of azo dyes. Its unique trifunctiona...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Scaffolding for Novel Chromophores

2-(3-Nitrobenzenesulfonamido)benzoic acid is a multifaceted precursor molecule poised for the synthesis of a diverse array of azo dyes. Its unique trifunctional architecture, comprising a carboxylic acid, a sulfonamide linkage, and a nitro group, offers a rich platform for chemical modification and the development of novel colorants. The strategic placement of these functional groups allows for a sequential and controlled synthesis, beginning with the reduction of the nitro group to a primary amine, followed by diazotization, and culminating in azo coupling with a variety of electron-rich aromatic systems. The resulting sulfonamide-containing azo dyes are of significant interest due to their potential for enhanced tinctorial strength, desirable fastness properties, and potential for applications in textiles, printing, and as functional materials.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(3-nitrobenzenesulfonamido)benzoic acid as a precursor for dye synthesis. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for each synthetic stage, and offer insights into the characterization of the final dye products.

Synthetic Strategy: A Three-Stage Workflow

The synthesis of azo dyes from 2-(3-nitrobenzenesulfonamido)benzoic acid is a well-defined, three-stage process. Each stage is critical for the successful formation of the final chromophore.

Synthesis_Workflow Precursor 2-(3-Nitrobenzenesulfonamido)benzoic acid Amine_Intermediate 2-(3-Aminobenzenesulfonamido)benzoic acid Precursor->Amine_Intermediate Step 1: Reduction Diazonium_Salt Diazonium Salt Intermediate Amine_Intermediate->Diazonium_Salt Step 2: Diazotization Azo_Dye Final Azo Dye Diazonium_Salt->Azo_Dye Step 3: Azo Coupling

Caption: Overall synthetic workflow for the synthesis of azo dyes.

Part 1: Reduction of the Nitro Group - Formation of the Key Amine Intermediate

The inaugural and pivotal step in this synthetic sequence is the selective reduction of the nitro group on the 2-(3-nitrobenzenesulfonamido)benzoic acid backbone to a primary aromatic amine. This transformation is crucial as the resulting amino group is the functional handle for the subsequent diazotization reaction. The presence of both a sulfonamide and a carboxylic acid group necessitates a reducing agent that is chemoselective for the nitro group, leaving the other functionalities intact.

Several methods are effective for this transformation, with the choice of reagent often depending on laboratory safety protocols, available equipment, and the desired scale of the reaction.

Method 1A: Reduction using Tin(II) Chloride (Stannous Chloride)

This is a classic and reliable method for the reduction of aromatic nitro compounds in the presence of other reducible groups.[2]

Causality Behind Experimental Choices: Tin(II) chloride is a mild reducing agent that shows excellent selectivity for the nitro group over carboxylic acids and sulfonamides under acidic conditions. The reaction is typically carried out in a protic solvent like ethanol or ethyl acetate to facilitate the dissolution of the reactants and the transfer of protons.

Experimental Protocol: Synthesis of 2-(3-Aminobenzenesulfonamido)benzoic acid

  • Materials:

    • 2-(3-Nitrobenzenesulfonamido)benzoic acid

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol or Ethyl Acetate

    • Concentrated Hydrochloric Acid (HCl)

    • 5% Sodium Bicarbonate (NaHCO₃) solution or Sodium Hydroxide (NaOH) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(3-nitrobenzenesulfonamido)benzoic acid (1 equivalent) in ethanol or ethyl acetate.

    • Add Tin(II) chloride dihydrate (5 equivalents) to the solution.

    • Slowly add concentrated hydrochloric acid (a few drops) to catalyze the reaction.

    • Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen or argon atmosphere.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the reaction mixture to room temperature and then pour it into a beaker containing crushed ice.

    • Carefully neutralize the mixture by adding a 5% aqueous solution of NaHCO₃ or NaOH with constant stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-(3-aminobenzenesulfonamido)benzoic acid.

    • The product can be further purified by recrystallization.

Method 1B: Catalytic Transfer Hydrogenation

This method offers a milder alternative to metal-acid reductions and avoids the use of high-pressure hydrogen gas. A system of zinc or magnesium powder with hydrazine glyoxylate is effective for the selective reduction of aromatic nitro compounds.

Causality Behind Experimental Choices: This system generates diimide (N₂H₂) in situ, which is a powerful and selective reducing agent for the nitro group. The reaction proceeds under neutral conditions, which is advantageous for substrates sensitive to strong acids.

Experimental Protocol: Synthesis of 2-(3-Aminobenzenesulfonamido)benzoic acid

  • Materials:

    • 2-(3-Nitrobenzenesulfonamido)benzoic acid

    • Zinc powder or Magnesium powder

    • Hydrazine hydrate

    • Glyoxylic acid

    • Methanol or Ethanol

    • Chloroform or Diethyl ether

  • Procedure:

    • Prepare a fresh solution of hydrazine glyoxylate by slowly neutralizing equimolar amounts of hydrazine hydrate and glyoxylic acid with constant stirring.

    • In a round-bottom flask, create a suspension of 2-(3-nitrobenzenesulfonamido)benzoic acid (1 equivalent) and zinc or magnesium powder (excess) in methanol or ethanol.

    • Add the freshly prepared hydrazine glyoxylate solution to the suspension at room temperature with stirring.

    • Monitor the reaction by TLC until the starting material is consumed (typically within 2 hours).

    • Filter the reaction mixture to remove the metal powder.

    • Extract the filtrate with chloroform or diethyl ether.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.

Parameter Method 1A: Tin(II) Chloride Method 1B: Catalytic Transfer Hydrogenation
Reducing Agent Tin(II) Chloride (SnCl₂·2H₂O)Zinc or Magnesium with Hydrazine Glyoxylate
Reaction Conditions Acidic, RefluxNeutral, Room Temperature
Advantages Readily available reagents, well-established method.Mild conditions, avoids strong acids and high pressure.
Disadvantages Requires careful neutralization and removal of tin salts.Requires fresh preparation of the reducing agent.

Part 2: Diazotization of the Amine Intermediate

With the successful synthesis of 2-(3-aminobenzenesulfonamido)benzoic acid, the next critical step is its conversion to a highly reactive diazonium salt. This is achieved through a diazotization reaction, where the primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[3][]

Causality Behind Experimental Choices: The reaction is performed at low temperatures (0-5 °C) because diazonium salts are generally unstable and can decompose at higher temperatures. The use of a strong acid, such as hydrochloric acid, is necessary to generate the active nitrosating agent, the nitrosonium ion (NO⁺).

Diazotization_Mechanism Amine 2-(3-Aminobenzenesulfonamido)benzoic acid Diazonium_Salt Diazonium Salt Amine->Diazonium_Salt reacts with HNO₂ NaNO2 NaNO₂ Nitrous_Acid HNO₂ (in situ) NaNO2->Nitrous_Acid reacts with HCl HCl (aq) HCl->Nitrous_Acid Nitrous_Acid->Diazonium_Salt

Caption: In situ generation of nitrous acid for diazotization.

Experimental Protocol: Diazotization of 2-(3-Aminobenzenesulfonamido)benzoic acid

  • Materials:

    • 2-(3-Aminobenzenesulfonamido)benzoic acid

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Nitrite (NaNO₂)

    • Distilled water

    • Ice

  • Procedure:

    • In a beaker, dissolve a specific molar amount of 2-(3-aminobenzenesulfonamido)benzoic acid in a mixture of concentrated hydrochloric acid and water.

    • Cool the resulting solution to 0-5 °C in an ice bath with constant and vigorous stirring. It is critical to maintain this low temperature throughout the reaction.

    • In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold distilled water.

    • Slowly add the sodium nitrite solution dropwise to the cooled solution of the amine, ensuring the temperature remains between 0-5 °C.

    • The formation of the diazonium salt is often indicated by a slight color change.

    • After the addition of sodium nitrite is complete, continue stirring the mixture for an additional 15-20 minutes to ensure the diazotization is complete.

    • The resulting diazonium salt solution is unstable and should be used immediately in the subsequent azo coupling reaction.

Part 3: Azo Coupling - The Chromophore Forming Step

The final and most visually rewarding step is the azo coupling reaction, where the electrophilic diazonium salt reacts with an electron-rich aromatic compound (the coupling component) to form the azo dye.[1] The choice of the coupling component will determine the final color of the dye. Common coupling components include phenols, naphthols, and aromatic amines.

Causality Behind Experimental Choices: The azo coupling reaction is an electrophilic aromatic substitution. The diazonium ion acts as the electrophile, and the electron-rich coupling component acts as the nucleophile. The reaction is highly dependent on the pH of the medium. For coupling with phenols and naphthols, the reaction is typically carried out under slightly alkaline conditions to deprotonate the hydroxyl group and increase the nucleophilicity of the aromatic ring.

Protocol 3A: Azo Coupling with β-Naphthol
  • Materials:

    • Diazonium salt solution from Part 2

    • β-Naphthol

    • Sodium Hydroxide (NaOH) solution (10%)

    • Ice

  • Procedure:

    • In a beaker, dissolve β-naphthol (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly and with vigorous stirring, add the cold diazonium salt solution from Part 2 to the cold β-naphthol solution.

    • A brightly colored precipitate of the azo dye should form immediately.

    • Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.

    • Collect the precipitated dye by vacuum filtration.

    • Wash the dye with cold water until the filtrate is neutral.

    • Dry the dye in an oven at a moderate temperature.

Protocol 3B: Azo Coupling with Phenol
  • Materials:

    • Diazonium salt solution from Part 2

    • Phenol

    • Sodium Hydroxide (NaOH) solution (10%)

    • Ice

  • Procedure:

    • In a beaker, dissolve phenol (1 equivalent) in a 10% aqueous solution of sodium hydroxide.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly and with vigorous stirring, add the cold diazonium salt solution from Part 2 to the cold phenol solution.

    • A colored solution or precipitate will form.

    • Continue stirring in the ice bath for 30-60 minutes.

    • Acidify the solution with dilute hydrochloric acid to precipitate the dye, if necessary.

    • Collect the dye by filtration, wash with cold water, and dry.

Coupling Component Expected Color Range Key Reaction Condition
β-NaphtholOrange to RedAlkaline (pH 8-10)
PhenolYellow to OrangeAlkaline (pH 8-10)
ResorcinolOrange-RedAlkaline (pH 8-10)
AnilineYellowSlightly Acidic to Neutral (pH 5-7)
N,N-DimethylanilineYellow to OrangeSlightly Acidic to Neutral (pH 5-7)

Part 4: Characterization of the Synthesized Azo Dyes

Once the azo dye is synthesized, it is essential to characterize its structure and purity. A combination of spectroscopic techniques can be employed for this purpose.

  • UV-Visible Spectroscopy: This technique is used to determine the maximum absorption wavelength (λmax) of the dye, which is directly related to its color. The extended conjugation of the azo compound results in absorption in the visible region of the electromagnetic spectrum.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the dye molecule. Look for characteristic absorption bands for the N=N (azo) group (around 1400-1500 cm⁻¹), the S=O stretches of the sulfonamide (around 1350 and 1160 cm⁻¹), the C=O of the carboxylic acid (around 1700 cm⁻¹), and the O-H stretch of the carboxylic acid and any phenolic groups.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the structure of the dye, including the number and environment of protons and carbon atoms. This is a powerful tool for confirming the successful formation of the desired product.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized dye, providing further confirmation of its identity.[5]

Conclusion and Future Perspectives

The use of 2-(3-nitrobenzenesulfonamido)benzoic acid as a precursor opens up a vast chemical space for the synthesis of novel azo dyes. The protocols outlined in this document provide a solid foundation for researchers to explore the synthesis of a wide range of colorants with tailored properties. By systematically varying the coupling component, a library of dyes with different colors and functionalities can be generated. Further research could focus on exploring the dyeing properties of these novel compounds on various substrates, investigating their photophysical properties, and exploring their potential applications in areas such as functional materials and as biological probes. The inherent water-solubilizing potential of the carboxylic acid and sulfonic acid groups makes these dyes particularly interesting for applications in aqueous media.

References

  • CN109535044B - Diazotization method of aromatic primary amine - Google P
  • A new reagent for selective reduction of nitro group. (URL not available)
  • Synthesis, Characterization and Analytical Study of New Azo Dye. (URL not available)
  • Synthesis and spectral characterization of some new azo dyes and their metal complexes. (URL not available)
  • Arenediazonium o ‐Benzenedisulfonimides: Some Kinetics of Azo Coupling Reactions with Naphthols | Zendy. (URL: [Link])

  • Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines - PMC. (URL: [Link])

  • Azo coupling - Wikipedia. (URL: [Link])

  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O - SciSpace. (URL: [Link])

  • Synthesis, Spectral Characterization and Application of Some Thio-azo Dyes. (URL not available)
  • Synthesis and Characterization of Azo Dye Para Red and New Derivatives - SciSpace. (URL: [Link])

  • Synthesis and Spectroscopic Study of Naphtholic and Phenolic Azo Dyes. (URL: [Link])

  • Nitro Reduction - Common Conditions. (URL not available)
  • Synthesis and Characterization of Two Azo Complexes - IRAQI JOURNAL OF SCIENTIFIC AND INDUSTRIAL RESEARCH. (URL: [Link])

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(3-Nitrobenzenesulfonamido)benzoic Acid Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing yield bottlenecks during the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals facing yield bottlenecks during the synthesis of sulfonyl anthranilic acid derivatives.

The Schotten-Baumann-type sulfonylation of anthranilic acid with 3-nitrobenzenesulfonyl chloride is deceptively simple on paper. However, in practice, competing kinetic pathways—namely electrophile hydrolysis and over-sulfonylation—frequently devastate isolated yields. This guide bypasses generic protocols to dissect the thermodynamic and kinetic realities of your reaction, providing you with a self-validating framework to achieve >85% yields consistently.

Mechanistic Diagnostic Workflow

Before adjusting your protocol, it is critical to understand the competing pathways in your reaction vessel. The diagram below maps the desired trajectory against the two primary failure modes: alkaline hydrolysis and secondary sulfonylation.

ReactionPathway AA Anthranilic Acid (Nucleophile) Cond1 pH 8.0 - 9.0 Dynamic Control AA->Cond1 SC 3-Nitrobenzenesulfonyl Chloride (Electrophile) SC->Cond1 Cond2 pH > 10 (High Alkalinity) SC->Cond2 Target 2-(3-Nitrobenzenesulfonamido)benzoic acid (Desired Product) Cond3 Excess Base & Excess Electrophile Target->Cond3 Hydrolysis 3-Nitrobenzenesulfonic Acid (Hydrolysis Waste) BisSulf N,N-Bis-sulfonyl Derivative (Over-reaction Waste) Cond1->Target Optimal Sulfonylation Cond2->Hydrolysis Fast Hydrolysis Cond3->BisSulf Secondary Sulfonylation

Mechanistic workflow of target synthesis and its primary competing side reactions.

Troubleshooting FAQs: The Causality of Yield Loss

Q1: My yield is consistently below 50%, and I recover a large amount of water-soluble sulfonic acid. Why is the electrophile hydrolyzing so fast? Causality: 3-Nitrobenzenesulfonyl chloride is highly susceptible to nucleophilic attack by hydroxide ions. If your reaction pH exceeds 10 (often caused by dumping all the base in at the beginning), the rate of alkaline hydrolysis outcompetes the rate of N-sulfonylation 1. Solution: Implement dynamic pH control. Suspend anthranilic acid in water and add aqueous sodium carbonate ( Na2​CO3​ ) dropwise simultaneously with the sulfonyl chloride to maintain the pH strictly between 8.0 and 9.0 2. This ensures the amino group of anthranilic acid remains deprotonated and nucleophilic while starving the hydrolysis pathway of excess hydroxide.

Q2: I am observing a significant amount of a highly lipophilic by-product, and my target yield is reduced. What is this? Causality: You are likely observing the N,N-bis-sulfonylated derivative. The sulfonamide proton in your desired product is highly acidic due to the strong electron-withdrawing effect of the 3-nitrobenzenesulfonyl group. In the presence of excess base and excess sulfonyl chloride, this secondary amine deprotonates and attacks a second equivalent of the electrophile 3. Solution: Strictly limit the stoichiometry of 3-nitrobenzenesulfonyl chloride to 1.05 equivalents. Do not use a massive excess of the electrophile to "force" the reaction to completion.

Q3: Anthranilic acid is precipitating out of my reaction mixture before it can react. How do I resolve this solubility issue? Causality: Anthranilic acid is amphoteric. At low pH, it forms an insoluble anilinium salt; at neutral pH, it exists as a poorly soluble zwitterion. It only becomes fully soluble in aqueous media when converted to its carboxylate salt at pH > 6. Solution: Pre-dissolve anthranilic acid in a mild aqueous base before initiating the addition of the sulfonyl chloride. Using a biphasic co-solvent system like THF/Water or DMSO/Water maintains the solubility of both the anthranilic acid salt and the incoming lipophilic sulfonyl chloride 4.

Q4: How can I efficiently separate the desired product from unreacted anthranilic acid and hydrolyzed sulfonic acid during workup? Causality: The post-reaction mixture contains the sodium salts of the target product, unreacted anthranilic acid, and 3-nitrobenzenesulfonic acid. Their separation relies entirely on exploiting their distinct pKa values. Solution: Perform a controlled acidification. Cool the mixture to 0–5 °C and slowly add 1M HCl until the pH reaches 2.5–3.0. At this specific pH, the target 2-(3-Nitrobenzenesulfonamido)benzoic acid becomes fully protonated and precipitates 1. The unreacted anthranilic acid will protonate to its highly soluble hydrochloride salt (pKa ~ 2.1), and the 3-nitrobenzenesulfonic acid (pKa < 0) will remain ionized in the aqueous filtrate.

Self-Validating Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system. If a step fails, the physical state of the reaction will immediately alert you, preventing wasted downstream effort.

Step 1: Nucleophile Pre-activation

  • In a 250 mL round-bottom flask, suspend anthranilic acid (1.0 eq, 10 mmol) in 30 mL of distilled water.

  • Add 1M Na2​CO3​ dropwise under continuous stirring until the pH stabilizes at 8.5.

  • Validation Checkpoint 1: The cloudy suspension must transition to a completely clear, pale-yellow solution. If opacity persists, the pH is too low, and the nucleophile remains inactive.

Step 2: Electrophile Addition & Dynamic pH Control

  • Dissolve 3-nitrobenzenesulfonyl chloride (1.05 eq, 10.5 mmol) in 15 mL of dry THF.

  • Place the aqueous anthranilic acid solution in an ice bath (0–5 °C).

  • Begin adding the THF solution dropwise over 30 minutes. Concurrently, add 1M Na2​CO3​ dropwise to maintain the reaction pH strictly between 8.0 and 9.0 2.

  • Validation Checkpoint 2: A rapid drop in pH during addition indicates successful sulfonylation (which releases HCl). If the pH remains static and the THF layer turns deep yellow, the electrophile is hydrolyzing instead of reacting.

Step 3: Maturation

  • Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Monitor completion via TLC (DCM:MeOH 9:1).

Step 4: Workup & Selective Precipitation

  • Evaporate the THF under reduced pressure.

  • Cool the remaining aqueous phase to 0 °C. Slowly add 1M HCl dropwise until the pH reaches exactly 2.5.

  • Validation Checkpoint 3: A dense white/pale-yellow precipitate should form immediately. If an oil forms instead, the product has trapped residual THF; reheat to 40 °C to drive off organics, then cool again.

  • Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold water (2 x 10 mL) and cold cyclohexane (10 mL) to remove trace lipophilic impurities 2. Dry under vacuum at 45 °C overnight.

Quantitative Condition Comparison

The table below summarizes how different reaction environments dictate the primary failure modes and ultimate isolated yields of sulfonyl anthranilic acid derivatives.

Reaction ConditionSolvent SystemStoichiometry (AA : SC)pH ControlPrimary ImpurityIsolated Yield
Uncontrolled Base Water1.0 : 1.5None (pH > 10)Hydrolyzed SC33%
Organic Base Pyridine / THF1.0 : 1.0N/A (Organic)Unreacted AA21%
Dynamic Aqueous Water / THF1.0 : 1.05Dynamic (pH 8.0–9.0)Trace Bis-sulfonyl88%
Optimized Biphasic Water / DCM1.0 : 1.05Dynamic (pH 8.5)None (Clean)>90%

References

  • First Total Synthesis of Pestasulfamides A and B Through Iminoketene Dimerization of Anthranilic Acid in One-Pot Manner - Preprints.org 3

  • Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification - MDPI 2

  • Sulfonyl Anthranilic Acid Analogues Display Pan-Serotype Anti-Dengue Activity by Downregulating the Expression of Ribosomal Proteins Encoded by 5′-Terminal Oligopyrimidine Motif-Containing mRNA - ACS Publications 4

  • A Facile, Environmentally Benign Sulfonamide Synthesis in Water - ResearchGate1

Sources

Optimization

Technical Support Center: Troubleshooting 2-(3-Nitrobenzenesulfonamido)benzoic Acid Solubility

Welcome to the Application Scientist Support Center. Working with complex synthetic molecules often presents significant formulation challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Working with complex synthetic molecules often presents significant formulation challenges. 2-(3-Nitrobenzenesulfonamido)benzoic acid is a prime example of a compound that frequently "crashes out" of solution during critical experiments. This guide is designed to move beyond basic troubleshooting by explaining the physicochemical causality behind these issues and providing self-validating, field-proven protocols to ensure your assays remain robust and reproducible.

Diagnostic Workflow: Choosing the Right Solubilization Strategy

The first step in overcoming solubility issues is aligning your solubilization strategy with your assay's biological constraints. Use the decision tree below to determine the optimal formulation pathway.

Workflow Start Assay Type? InVitro Biochemical Assay (Enzyme/Binding) Start->InVitro CellBased Cell-Based Assay (In Vitro Cultures) Start->CellBased InVivo In Vivo Dosing (Animal Models) Start->InVivo InVitro_Sol Prepare 10 mM DMSO Stock Dilute to <5% DMSO in Assay Buffer InVitro->InVitro_Sol CellBased_Sol Prepare 10 mM DMSO Stock Dilute to ≤0.5% DMSO Pre-warm Media to 37°C CellBased->CellBased_Sol InVivo_Sol Avoid DMSO if possible Use pH 7.4-8.0 Buffer Add Tween-80 / PEG400 InVivo->InVivo_Sol Val1 Validate: Check for optical clarity at 600 nm InVitro_Sol->Val1 Val2 Validate: Inspect under microscope for micro-crystals CellBased_Sol->Val2 Val3 Validate: Measure final pH Ensure no precipitation InVivo_Sol->Val3

Decision tree for selecting the optimal solubilization method based on assay requirements.

Knowledge Base & FAQs: The Causality of Precipitation

Q1: Why does 2-(3-Nitrobenzenesulfonamido)benzoic acid precipitate so easily in my assay buffer? Answer: The compound contains two ionizable acidic protons: a carboxylic acid (pKa ~4.0) and a sulfonamide (pKa ~6.0–8.0). The electron-withdrawing nitro group further modulates the pKa of the sulfonamide. In acidic or neutral unbuffered water, the compound remains largely unionized. Because the unionized form of sulfonamide units is highly hydrophobic, the compound requires a higher degree of ionization for solubilization, leading to rapid precipitation at lower pH levels[1]. Sulfonamides are inherently weak acids and exhibit significantly enhanced water solubility only in alkaline environments where they can form salts[2].

Q2: What is the difference between kinetic and thermodynamic solubility in my workflow? Answer: When you dissolve the compound in pure dimethyl sulfoxide (DMSO) and dilute it into an aqueous buffer, you are relying on kinetic solubility. The drug is delivered in a very high-energy state, bypassing the crystal lattice energy, which temporarily enhances its apparent solubility[3]. However, this creates a supersaturated solution prone to delayed precipitation. Conversely, adding the solid powder directly to a buffer measures thermodynamic solubility, which is typically much lower and requires strict pH control to maintain the ionized state[4].

Q3: How do I prevent "crash out" when diluting from DMSO into aqueous media? Answer: Precipitation occurs when the kinetic solubility limit is breached and the compound reverts to its thermodynamic minimum. To prevent this, you must manage the transition state. First, ensure the receiving aqueous buffer is slightly alkaline (pH 7.4–8.0) to promote immediate ionization of the sulfonamide group[2]. Second, use a stepwise dilution method rather than a single large-volume spike. Finally, incorporating co-solvents or surfactants (e.g., 0.1% Tween-80) can stabilize the supersaturated state by preventing micro-crystal nucleation.

Step-by-Step Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system . Do not proceed to your assay until the validation step is successfully passed.

Protocol A: Preparation of a 10 mM Kinetic Master Stock (DMSO)

Causality: DMSO disrupts intermolecular hydrogen bonding, providing a kinetically stable high-concentration stock by eliminating the crystal lattice energy barrier.

  • Weighing: Accurately weigh the lyophilized 2-(3-Nitrobenzenesulfonamido)benzoic acid powder.

  • Solvent Addition: Add anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve a 10 mM concentration. Note: Water absorbed by hygroscopic DMSO will drastically reduce solubility.

  • Agitation: Vortex the mixture for 30–60 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.

  • Self-Validation: Visually inspect the solution against a strong light source. It must be completely transparent. For quantitative validation, measure absorbance at 600 nm; an OD600​>0.01 indicates the presence of undissolved micro-particles.

Protocol B: Formulation for Cell-Based Assays (Minimizing DMSO Toxicity)

Causality: Cells typically tolerate a maximum of 0.1% - 0.5% DMSO. Diluting a concentrated stock directly into cold media causes thermal shock, rapidly decreasing kinetic solubility and inducing crystallization.

  • Pre-warming: Warm the complete culture media to 37°C.

  • Intermediate Dilution: Create a 100x intermediate stock (e.g., 1 mM) by diluting the 10 mM master stock into DMSO or a miscible co-solvent (like PEG400).

  • Dropwise Addition: While actively vortexing the pre-warmed media, add the intermediate stock dropwise to reach the final assay concentration (e.g., 10 µM at 0.1% DMSO).

  • Self-Validation: Incubate the formulated media at 37°C for 30 minutes. Inspect under a phase-contrast microscope at 20x magnification. The absence of needle-like or amorphous micro-crystals validates the formulation.

Protocol C: pH-Gradient Formulation for In Vivo Dosing (DMSO-Free)

Causality: High DMSO concentrations are toxic in vivo. This protocol relies entirely on thermodynamic solubility via pH adjustment, exploiting the acidic nature of the sulfonamide and carboxylic acid groups.

  • Suspension: Suspend the required mass of the compound in 80% of the final target volume using sterile distilled water.

  • Alkalinization: Slowly add 0.1 M NaOH dropwise while continuously stirring until the compound fully dissolves. The pH will temporarily spike, ionizing both acidic groups.

  • Buffering: Add a concentrated 10x PBS or Tris buffer (pH 8.0) to stabilize the environment.

  • Adjustment: Carefully titrate back with 0.1 M HCl to a final pH of 7.4–7.8. Caution: Dropping the pH below 7.2 will cause immediate precipitation[1].

  • Self-Validation: Measure the final pH using a calibrated micro-probe. Filter the solution through a 0.22 µm PTFE membrane; resistance to filtration or a loss of concentration in the filtrate indicates precipitation.

Quantitative Data & Formulation Guidelines

Use the following table to benchmark your experimental parameters against the known physicochemical limits of sulfonamide/benzoic acid derivatives.

ParameterValue / LimitMechanistic Rationale
Carboxylic Acid pKa ~4.0Deprotonates first; provides baseline aqueous solubility at neutral pH.
Sulfonamide pKa ~6.0 - 8.0Deprotonation requires slightly alkaline pH (7.4+); critical for preventing precipitation[2].
Max Kinetic Solubility (DMSO) >50 mMHigh-energy state achieved by eliminating crystal lattice energy[3].
Max DMSO (Cell-Based) 0.1% - 0.5% v/vHigher concentrations cause lipid bilayer disruption and cellular toxicity.
Optimal Aqueous pH 7.4 - 8.0Ensures both acidic functional groups remain ionized and hydrophilic[1].

References

  • [2] Papich, M. G. "Sulfonamides and Potentiated Sulfonamides." Veterian Key, Feb 2018. URL:[Link]

  • [1] Asahi, T., et al. "pH-Induced solubility transition of sulfonamide-based polymers." Journal of Controlled Release 80.1-3 (2002): 145-155. URL:[Link]

  • [3] Lipinski, C. A. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews 64 (2012): 4-17. URL:[Link]

  • [4] Lipinski, C. A., et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews 46.1-3 (2001): 3-26. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Nitration of Benzenesulfonamido Benzoic Acids

Welcome to the technical support center for the nitration of benzenesulfonamido benzoic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the comp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the nitration of benzenesulfonamido benzoic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this challenging electrophilic aromatic substitution. The inherent electronic properties of the dual deactivating groups on the aromatic ring make this reaction susceptible to a variety of side reactions. This document provides in-depth troubleshooting guides and frequently asked questions to help you diagnose issues, optimize your reaction conditions, and achieve your target molecule with higher purity and yield.

Troubleshooting Guide: Diagnosing and Solving Common Side Reactions

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering validated solutions.

Issue 1: My reaction is sluggish, showing low conversion to the desired product even after extended reaction times.

Question: I've run the nitration on 4-(benzenesulfonamido)benzoic acid for several hours, but TLC and LC-MS analysis shows predominantly unreacted starting material. What's causing the low reactivity?

Answer: This is a common challenge stemming from the substrate's electronic nature. Both the carboxyl group (-COOH) and the sulfonamido group (-SO₂NHR) are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack.[1][2] The nitronium ion (NO₂⁺), while a potent electrophile, struggles to react with such an electron-poor system.[3][4][5]

Probable Causes & Solutions:

  • Insufficiently Potent Nitrating Agent: The concentration of the active electrophile, the nitronium ion (NO₂⁺), may be too low. The generation of this ion is an equilibrium process driven by the superacid system, typically concentrated H₂SO₄ and HNO₃.[1][6]

    • Solution: Carefully increase the proportion of sulfuric acid relative to nitric acid. A common starting point is a 2:1 or 3:1 (v/v) ratio of H₂SO₄ to HNO₃. The additional H₂SO₄ more effectively protonates nitric acid, shifting the equilibrium towards the formation of the nitronium ion.[4][5]

  • Reaction Temperature is Too Low: While low temperatures are crucial for controlling selectivity and preventing degradation, they can also suppress the rate of reaction with a highly deactivated substrate.

    • Solution: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C). It is critical to monitor the reaction profile closely by TLC or HPLC at each step, as higher temperatures can also promote side reactions like oxidation and desulfonation.[7][8]

  • Water Content: Excess water in the reaction medium can quench the nitronium ion and dilute the strength of the sulfuric acid.

    • Solution: Ensure the use of high-purity, concentrated acids (e.g., 98% H₂SO₄ and 70% HNO₃). If available, using fuming nitric acid or fuming sulfuric acid (oleum) can increase the potency, but this must be done with extreme caution as it significantly increases the risk of sulfonation and oxidation side reactions.[5][9]

Issue 2: My reaction mixture has turned into a dark, tarry mess, making product isolation impossible.

Question: Upon adding the nitrating mixture to my substrate, the solution quickly darkened and eventually formed a black, intractable tar. What causes this and how can I prevent it?

Answer: The formation of tar is a classic sign of oxidative degradation.[10][11] Nitric acid is a powerful oxidizing agent, and its oxidative potential is enhanced in the presence of concentrated sulfuric acid. Highly deactivated rings can be resistant to nitration but may still be susceptible to oxidation under harsh conditions.[11][12]

Probable Causes & Solutions:

  • Excessive Temperature/Runaway Reaction: The nitration of aromatic compounds is highly exothermic.[7] If the heat generated is not dissipated effectively, localized "hot spots" can form, leading to rapid oxidation and polymerization of the organic material.[11]

    • Solution:

      • Strict Temperature Control: Maintain a low reaction temperature (typically 0–5 °C) throughout the addition process using an efficient cooling bath (e.g., ice-salt or a cryocooler).[11][13]

      • Slow, Controlled Addition: Add the nitrating agent dropwise to the solution of the substrate using a dropping funnel. This prevents the rapid buildup of heat.[11][13]

      • Adequate Stirring: Ensure vigorous mechanical or magnetic stirring to maintain a homogenous temperature throughout the reaction vessel.[11]

  • Nitrating Conditions are Too Harsh: For some sensitive substrates, the standard mixed acid system is simply too aggressive.

    • Solution: Consider using milder nitrating agents. While these may require longer reaction times or slightly elevated temperatures, they significantly reduce the risk of oxidation.[10]

      • Nitric Acid in Acetic Anhydride: This generates acetyl nitrate in situ, a less aggressive nitrating species.

      • Metal Nitrate Salts: Reagents like copper(II) nitrate or bismuth nitrate can provide more controlled nitration.[14]

      • N₂O₅ in an Inert Solvent: Dinitrogen pentoxide is a powerful nitrating agent that can be used under non-acidic conditions, minimizing oxidation.[15]

Issue 3: I've isolated my product, but NMR analysis shows a complex mixture of isomers.

Question: My goal was to synthesize 4-(benzenesulfonamido)-3-nitrobenzoic acid, but I have a mixture that includes the 2-nitro and other isomers. How can I improve the regioselectivity?

Answer: Regioselectivity is dictated by the directing effects of the existing substituents. Both the carboxyl (-COOH) and sulfonamido (-SO₂NHR) groups are deactivating and primarily meta-directing.[2][16][17] The challenge arises because you have two meta-directors on the ring, and their combined influence determines the position of the incoming nitro group.

Probable Causes & Solutions:

  • Competing Directing Effects:

    • In 4-(benzenesulfonamido)benzoic acid, the -COOH group directs meta to positions 2 and 6. The -SO₂NHR group directs meta to positions 3 and 5. The position C3 (and C5) is meta to the sulfonamide and ortho to the carboxyl group. The position C2 (and C6) is meta to the carboxyl group and ortho to the sulfonamide. The least deactivated position, and therefore the most likely site of nitration, is C3 (and C5), which is meta to the stronger deactivating group.

    • Solution: Understanding the relative deactivating strength of the substituents is key. The nitro group (-NO₂) is also strongly deactivating, so if polynitration occurs, it will be directed by three groups.[1] Fine-tuning the reaction conditions is the best approach to improve selectivity.

  • High Reaction Temperature: Higher temperatures provide more energy for the electrophile to overcome the activation barriers for less-favored positions, leading to a decrease in selectivity and a broader mixture of isomers.[8]

    • Solution: Maintain a consistently low temperature (e.g., 0 °C or below) to favor the kinetically controlled product, which is typically the isomer formed at the least sterically hindered and least deactivated position.

Issue 4: My mass spec data indicates the presence of a byproduct corresponding to the loss of the entire benzenesulfonyl group.

Question: Alongside my desired product, I'm detecting a significant amount of what appears to be aminonitrobenzoic acid. What reaction is causing this cleavage?

Answer: This byproduct suggests the hydrolysis of the sulfonamide bond (S-N bond cleavage). While sulfonamides are generally stable, they can undergo hydrolysis under strongly acidic conditions, especially at elevated temperatures.[18][19]

Probable Causes & Solutions:

  • Acid-Catalyzed Hydrolysis: The highly acidic medium (concentrated H₂SO₄) required for nitration can also catalyze the cleavage of the sulfonamide linkage. This process can be exacerbated by elevated temperatures or prolonged exposure.[20][21]

    • Solution:

      • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to the harsh acidic environment.

      • Use the Lowest Effective Temperature: Lower temperatures will slow the rate of hydrolysis more significantly than the rate of nitration for this deactivated system.

      • Reduce Water Content: While seemingly counterintuitive, some hydrolysis mechanisms are facilitated by water. Using an anhydrous or less aqueous system (e.g., fuming sulfuric acid) might suppress this side reaction, but this must be balanced against the increased risk of sulfonation and oxidation.

  • Ipso-Substitution Followed by Hydrolysis: In rare cases, the nitronium ion might attack the carbon atom bearing the sulfonamido group (ipso-attack). The resulting intermediate could be unstable and lead to cleavage.

    • Solution: This is less common but is favored under certain conditions. The solutions for preventing hydrolysis (lower temperature, shorter time) are also effective here.

Frequently Asked Questions (FAQs)
  • Q1: What are the primary roles of concentrated nitric acid and sulfuric acid in this reaction?

    • Concentrated sulfuric acid acts as a catalyst and a dehydrating agent. Its primary role is to protonate nitric acid, facilitating the loss of a water molecule to generate the highly reactive electrophile, the nitronium ion (NO₂⁺). This is the species that attacks the aromatic ring.[1][4][5][6]

  • Q2: How can I effectively monitor the progress of this reaction?

    • Thin-Layer Chromatography (TLC): TLC is an excellent, rapid technique for qualitative monitoring.[13][22] Use a suitable eluent system (e.g., a mixture of hexane and ethyl acetate with a small amount of acetic acid to improve spot shape) to resolve the starting material from the product(s). The reaction is complete when the starting material spot has disappeared.

    • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can accurately track the consumption of starting material and the formation of the desired product and various side products, including isomers.[23] A reverse-phase C18 column with a mobile phase of acetonitrile/water with a formic or trifluoroacetic acid modifier is a good starting point.

  • Q3: What are the most critical safety precautions to take during this nitration?

    • The nitration of aromatic compounds is a potentially hazardous procedure.[7]

      • Exothermic Reaction: The reaction is highly exothermic and can lead to a runaway reaction if not properly cooled.[11] Always use an efficient cooling bath and add reagents slowly.

      • Corrosive and Oxidizing Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Always handle them in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[11][13]

      • Quenching: The reaction should be quenched by slowly and carefully pouring the reaction mixture onto a large amount of crushed ice with vigorous stirring. Never add water directly to the concentrated acid mixture.

Visualized Mechanisms and Workflows
Core Reaction Pathway

Nitration_Mechanism cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack HNO3 HNO₃ H2ONO2+ H₂O⁺-NO₂ HNO3->H2ONO2+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ NO2+ NO₂⁺ (Nitronium Ion) H2ONO2+->NO2+ - H₂O Substrate Ar-H NO2+->Substrate SigmaComplex Arenium Ion (Sigma Complex) Substrate->SigmaComplex + NO₂⁺ Product Ar-NO₂ SigmaComplex->Product - H⁺

Caption: The two-step mechanism for electrophilic aromatic nitration.

Troubleshooting Flowchart for Side Reactions

Troubleshooting_Flowchart Start Reaction Start Monitor Monitor Reaction (TLC/HPLC) Start->Monitor Problem Problem Observed? Monitor->Problem Tar Dark Tar / Oxidation? Problem->Tar Yes Success Workup & Purify Problem->Success No Hydrolysis Cleavage of -SO₂NHR? Tar->Hydrolysis No Action_Tar Lower Temperature Add Nitrating Agent Slower Consider Milder Reagent Tar->Action_Tar Yes Isomers Poor Regioselectivity? Hydrolysis->Isomers No Action_Hydrolysis Lower Temperature Reduce Reaction Time Ensure Anhydrous Conditions Hydrolysis->Action_Hydrolysis Yes Isomers->Monitor No, re-evaluate other issues Action_Isomers Lower Temperature Significantly (e.g., -10 to 0 °C) Isomers->Action_Isomers Yes Action_Tar->Monitor Re-attempt Reaction Action_Hydrolysis->Monitor Re-attempt Reaction Action_Isomers->Monitor Re-attempt Reaction

Caption: A decision-making workflow for troubleshooting nitration side reactions.

Data Summary & Experimental Protocols
Table 1: Effect of Reaction Conditions on Product Distribution (Illustrative)
ParameterConditionDesired Product YieldIsomer FormationOxidation ByproductsHydrolysis ByproductsSenior Scientist's Note
Temperature 0-5 °CModerateLowLowVery LowOptimal starting point for balancing reactivity and selectivity.
25 °CModerate-HighModerateModerate-HighLowIncreased reactivity but at the cost of selectivity and purity.
>50 °CLowHighHigh (Tarring)ModerateNot recommended; leads to significant degradation and safety risks.[7]
H₂SO₄:HNO₃ Ratio 1:1Low-ModerateModerateModerateLowMay not be sufficient to generate enough nitronium ion for deactivated rings.
3:1HighLowLowLow-ModerateA good balance for driving the reaction without being overly harsh.
Reaction Time 2 hoursModerateLowLowLowMay result in incomplete conversion.
12 hoursHighLow-ModerateModerateModerate-HighIncreases risk of hydrolysis and oxidation if not monitored.
Protocol 1: General Procedure for Controlled Nitration

This protocol is a general guideline for the nitration of a deactivated substrate like 4-(benzenesulfonamido)benzoic acid and requires optimization.

  • Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the benzenesulfonamido benzoic acid substrate (1.0 eq) in concentrated sulfuric acid (98%, ~5-10 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C using an ice-salt bath. Ensure the internal temperature is stable before proceeding.[11]

  • Nitrating Mixture Preparation: In a separate beaker cooled in an ice bath, slowly add concentrated nitric acid (70%, 1.1 eq) to concentrated sulfuric acid (98%, 2-3 volumes relative to nitric acid).

  • Slow Addition: Transfer the cold nitrating mixture to the dropping funnel. Add it dropwise to the stirred substrate solution over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[13]

  • Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor its progress every 30-60 minutes by withdrawing a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC.

  • Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully into a beaker containing a large amount of crushed ice and water with vigorous stirring.[11]

  • Isolation: The solid product will precipitate. Collect the crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

References
  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2)
  • Master Organic Chemistry. (2018, January 29).
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  • PubMed. (2012, June 30). Hydrolysis of sulphonamides in aqueous solutions.
  • YouTube. (2021, December 9). Disubstituted benzenes. Ortho, Meta and Para positions, directing effects and reactivity.
  • Royal Society of Chemistry.
  • Chemistry LibreTexts. (2023, January 22).
  • BYJU'S.
  • Michigan State University Chemistry.
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  • Technical University of Munich.
  • Chemistry Steps. (2024, January 24).
  • ResearchGate. Kinetics of the desulfonation of benzenesulfonic acid and the toluenesulfonic acids in aqueous sulfuric acid.
  • Aakash Institute.
  • ResearchGate. Hydrolysis of sulphonamides in aqueous solutions.
  • Al-Mustaqbal University College.
  • Organic Chemistry Portal.
  • Chemistry LibreTexts. (2022, September 24). 16.
  • BenchChem.
  • YouTube. (2020, August 9). What is Nitration?
  • Wikipedia.
  • Google Patents. US7094923B2 - Method for producing substituted nitro benzoic acids by oxidation of corresponding nitro toluenes, nitro benzyl alcohols, esters and/or ethers.
  • BenchChem.
  • ResearchGate.
  • Allen Institute. A : Nitration of benzoic acid gives ortho and para derivatives of nitrobenzoic acids.
  • ACS Publications. (2013, November 22).
  • Royal Society of Chemistry Publishing. Mechanism of nitric acid oxidation of acetophenone to dibenzoylfurazan 2-oxide, benzoic acid, and benzoylformic acid.
  • Chemistry Steps.
  • ResearchGate. (2025, August 6).
  • Michigan State University Chemistry.
  • Master Organic Chemistry. (2025, February 7).
  • National Center for Biotechnology Information.
  • Science and Education Publishing. (2019, August 25).
  • Royal Society of Chemistry Publishing. (2023, August 7). Selective oxidative upgrade of waste polystyrene plastics by nitric acid to produce benzoic acid.
  • Pharmaguideline.
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Optimization

Technical Support Center: Optimization of Reaction Conditions for Synthesizing N-Acylsulfonamides

Prepared by: Your Senior Application Scientist Welcome to the technical support center for N-acylsulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who a...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for N-acylsulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this crucial chemical transformation. The N-acylsulfonamide moiety is a cornerstone in modern drug discovery, frequently serving as a bioisostere of carboxylic acids, offering similar acidity and hydrogen bonding capabilities but with enhanced metabolic stability.[1][2][3]

However, the synthesis is not always straightforward. The inherent low nucleophilicity of the sulfonamide nitrogen, coupled with potential side reactions and purification challenges, can create significant hurdles. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximal success.

Frequently Asked Questions (FAQs)
Q1: Why is my N-acylation reaction failing or giving very low yields?

A1: This is the most common challenge, and it stems directly from the electronic properties of the sulfonamide functional group. The strongly electron-withdrawing nature of the adjacent sulfonyl group (SO₂) significantly decreases the electron density on the nitrogen atom, rendering it a poor nucleophile.[4] To achieve a successful reaction, you must enhance the reactivity of either the sulfonamide or the acylating agent.

Here are the primary strategies to overcome this hurdle:

  • Activate the Sulfonamide: The most direct approach is to deprotonate the sulfonamide using a base to form the much more nucleophilic sulfonamidate anion. While common organic bases like triethylamine or pyridine can be used, stronger bases are often more effective. Sodium hydride (NaH) is a frequent choice for quantitative deprotonation.[4][5]

  • Activate the Acylating Agent: If you are starting with a carboxylic acid, it must be activated. Using more electrophilic acylating agents like acyl chlorides or acid anhydrides is the standard approach.[6][7] For cases involving sensitive substrates or to avoid the harsh conditions of acyl chloride formation, peptide coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) can be employed.[4][8]

  • Employ Catalysis: The use of a catalyst can dramatically improve reaction rates and yields under milder conditions. Lewis acids are particularly effective. Catalysts such as copper(II) triflate (Cu(OTf)₂), bismuth(III) triflate (Bi(OTf)₃), aluminum hydrogen sulfate (Al(HSO₄)₃), and zirconium hydrogen sulfate (Zr(HSO₄)₄) have all been shown to promote N-acylation efficiently, sometimes even under solvent-free conditions.[4][9][10]

  • Use Highly Reactive Acylating Partners: Reagents like N-acylbenzotriazoles serve as excellent acyl transfer agents. They are particularly valuable when working with chiral substrates, such as amino acids, as they are known to prevent epimerization.[4][5]

Q2: I'm observing significant side product formation. What are the common side reactions and how can I mitigate them?

A2: A complex product mixture often indicates that your reaction conditions are either too harsh or not selective enough. Understanding the potential side reactions is key to mitigating them.

  • Diacylation (Over-acylation): In the presence of a strong base and an excess of a highly reactive acylating agent, the initially formed N-acylsulfonamide can be deprotonated and acylated a second time.

    • Solution: Use a stoichiometric amount (typically 1.0-1.2 equivalents) of the acylating agent relative to the sulfonamide.[4] Employing slow, controlled addition of the acylating agent can also help maintain a low instantaneous concentration, disfavoring the second acylation.

  • Racemization/Epimerization: This is a critical issue when working with chiral starting materials, particularly α-amino acids. Harsh bases and elevated temperatures can easily cause epimerization at the α-carbon.

    • Solution: Use milder reaction conditions (lower temperature, weaker base where possible).[4] The use of N-acylbenzotriazoles as acylating agents has been specifically shown to prevent epimerization in amino acid derivatives and is a highly recommended strategy.[4][5]

  • O-Acylation: While less common, the oxygen atoms of the sulfonyl group can theoretically be acylated by a highly reactive acylating agent.

    • Solution: This is typically avoided by careful control of reaction conditions, such as temperature and stoichiometry. Using a less reactive acylating agent can also prevent this outcome.[4]

  • Decomposition during Work-up: N-acylsulfonamides can be sensitive to harsh acidic or basic conditions during the work-up procedure, leading to cleavage of the newly formed bond or degradation of other functional groups.

    • Solution: Employ a milder work-up.[4] Avoid strong acids or bases if your product is labile. If using silica gel chromatography, be aware that acidic silica can cause decomposition for some substrates; in such cases, consider using deactivated (neutral) silica or an alternative purification method.[4]

Q3: My N-acylsulfonamide product is difficult to purify. What are some effective strategies?

A3: Purification can be challenging due to the often-polar nature of N-acylsulfonamides and their potential instability on acidic silica gel.

  • Recrystallization: This should be the first method considered if your product is a solid. It is an excellent technique for achieving high purity on a large scale. A common solvent system is ethyl acetate/hexanes.[4][5]

  • Chromatography:

    • Normal-Phase: Standard silica gel chromatography is often effective. However, if you observe streaking or decomposition on the column, consider pre-treating the silica with a small amount of triethylamine in your eluent (e.g., 0.1-1%) to neutralize acidic sites.[4]

    • Reversed-Phase: For highly polar N-acylsulfonamides, reversed-phase high-performance liquid chromatography (HPLC) is a very reliable purification method.[4]

  • Acid-Base Extraction: The N-H proton of an N-acylsulfonamide is acidic (pKa ≈ 3.5-4.5), similar to a carboxylic acid.[1] This property can be exploited for purification. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and extract with a mild aqueous base (e.g., NaHCO₃ or Na₂CO₃). The deprotonated N-acylsulfonamide will move to the aqueous layer, leaving non-acidic impurities behind. The aqueous layer can then be washed with fresh organic solvent, carefully re-acidified (e.g., with 1M HCl), and the precipitated pure product can be collected by filtration or extracted back into an organic solvent.

Troubleshooting & Optimization Guide

Use this section to diagnose and solve specific experimental problems.

Problem 1: Low or No Conversion of Starting Material
Potential CauseTroubleshooting Step
Insufficiently Reactive Sulfonamide Increase reaction temperature. If using a mild base (e.g., Et₃N), switch to a stronger base like sodium hydride (NaH) to ensure complete formation of the nucleophilic anion.[4]
Poorly Reactive Acylating Agent If using a carboxylic acid with a coupling agent, consider switching to a more reactive derivative like an acyl chloride or anhydride. Alternatively, use a highly effective activating agent like an N-acylbenzotriazole.[4][5][6]
Steric Hindrance If either the sulfonamide or the acylating agent is sterically bulky, the reaction will be slower. Prolong the reaction time and/or increase the reaction temperature.[4]
Catalyst Deactivation Many Lewis acid catalysts are sensitive to water. Ensure all reagents and solvents are rigorously dried and the reaction is run under an inert atmosphere (e.g., N₂ or Ar).[4]
Problem 2: Formation of Multiple Products / Complex Mixture
Potential CauseTroubleshooting Step
Over-acylation (Diacylation) Use a strict 1:1 stoichiometry of the acylating agent to the sulfonamide. Add the acylating agent slowly to the reaction mixture to avoid a large excess at any point.[4]
Side Reactions with Other Functional Groups If your starting materials contain other nucleophilic groups (e.g., amines, alcohols), they may compete in the acylation. These groups should be protected prior to the N-acylation step.
Decomposition during Work-up or Purification Use a milder work-up procedure (e.g., avoid strong acids or bases). If using silica gel chromatography, consider using deactivated silica or an alternative purification method like recrystallization or acid-base extraction.[4]
Epimerization of Chiral Centers Use milder reaction conditions (lower temperature, weaker base). Consider using coupling reagents known to minimize racemization, such as N-acylbenzotriazoles.[4][5]
Data & Protocols
Table 1: Comparison of Catalytic Systems for N-Acylation

The following table summarizes various reported conditions for the N-acylation of benzenesulfonamide with acetic anhydride, providing a useful starting point for optimization.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Al(HSO₄)₃ 0.5Solvent-free800.598[4]
Zr(HSO₄)₄ 0.5Solvent-free800.597[4]
Bi(OTf)₃ 10CH₃CN250.2598[4]
Cu(OTf)₂ 0.1Neat800.596[4]
P₂O₅/SiO₂ 0.1 gCH₂Cl₂Reflux290[4]
H₂SO₄ 3CH₃CN60298[11]
Diagrams: Workflows and Mechanisms

dot digraph "Reaction_Scheme" { graph [fontname="Arial", label="General N-Acylsulfonamide Synthesis", labelloc=t, fontsize=16]; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Sulfonamide [label="Sulfonamide\n(R-SO₂NHR')"]; AcylatingAgent [label="Acylating Agent\n(R''-COX)"]; Product [label="N-Acylsulfonamide\n(R-SO₂N(R')COR'')"]; Conditions [label="Base and/or\nCatalyst", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Sulfonamide -> Conditions [arrowhead=none]; AcylatingAgent -> Conditions [arrowhead=none]; Conditions -> Product [label="Reaction"]; } dot Caption: General reaction scheme for N-acylsulfonamide synthesis.

Troubleshooting_Low_Yield Start Start: Low or No Yield Q_Reagents Are reagents & solvents pure and anhydrous? Start->Q_Reagents A_Reagents Solution: Use fresh/dry reagents. Run under inert atmosphere. Q_Reagents->A_Reagents No Q_Activation Is the sulfonamide or acylating agent sufficiently activated? Q_Reagents->Q_Activation Yes A_Reagents->Q_Activation A_Activation Solution: Use stronger base (e.g., NaH) or a more reactive acylating agent (e.g., acyl chloride). Q_Activation->A_Activation No Q_Conditions Are reaction temperature and time sufficient? Q_Activation->Q_Conditions Yes A_Activation->Q_Conditions A_Conditions Solution: Increase temperature and/or prolong reaction time. Q_Conditions->A_Conditions No Q_Catalyst Is a catalyst being used? Is it appropriate? Q_Conditions->Q_Catalyst Yes A_Conditions->Q_Catalyst A_Catalyst Solution: Introduce a Lewis acid catalyst (e.g., Cu(OTf)₂). Q_Catalyst->A_Catalyst No/Maybe End Problem Resolved Q_Catalyst->End Yes A_Catalyst->End

Side_Reactions cluster_reactants Reactants Sulfonamidate Sulfonamidate Anion [RSO₂NR']⁻ DesiredProduct Desired Product N-Acylation Sulfonamidate->DesiredProduct Attacks Carbonyl (Desired Pathway) OAcylation Side Product O-Acylation Sulfonamidate->OAcylation Attacks Carbonyl via Sulfonyl Oxygen (Less Common) AcylatingAgent Acylating Agent R''COX Diacylation Side Product Diacylation DesiredProduct->Diacylation Further Deprotonation & Acylation ExcessAgent Excess Acylating Agent + Strong Base ExcessAgent->Diacylation

Selected Experimental Protocols

Protocol 1: Classical Acylation using Acyl Chloride and Triethylamine [6]

  • Dissolution: Dissolve the sulfonamide (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Base Addition: Add triethylamine (1.2 to 1.5 equivalents) to the solution and stir at room temperature under an inert atmosphere.

  • Acylating Agent Addition: Slowly add the acyl chloride or acid anhydride (1.1 equivalents) to the reaction mixture, typically at 0 °C to control the initial exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin-Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Protocol 2: Acylation of Chiral Substrates using NaH and N-Acylbenzotriazoles [4][5] This method is recommended for preventing epimerization.

  • Suspension: To a solution of the sulfonamide (1.0 mmol) in dry tetrahydrofuran (THF, 10 mL) at room temperature, add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) under an inert atmosphere.

  • Anion Formation: Stir the mixture for 10-15 minutes to allow for complete deprotonation and formation of the sodium sulfonamidate.

  • Acylation: Add the N-acylbenzotriazole (1.1 mmol) and heat the reaction mixture (e.g., to 60 °C or reflux) for 1.5-3 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, remove the THF under vacuum.

  • Isolation: To the residue, add water (3 mL) and carefully acidify with 2N HCl (2 mL).

  • Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization (e.g., from ethyl acetate/hexanes).

References
  • Sweeney, J. B., & O'Connor, C. T. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]

  • Ammazzalorso, A., De Filippis, B., Giampietro, L., & Amoroso, R. (2017). N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry. Chemical Biology & Drug Design. [Link]

  • O'Connor, C. T., & Sweeney, J. B. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Publishing. [Link]

  • Nikpassand, M., Fekri, L. Z., & Zare, A. (2011). An Efficient Method for the Synthesis of N-Acylsulfonamides: One-pot Sulfonylation and Acylation of Primary Arylamines under Solvent-Free Conditions. ResearchGate. [Link]

  • O'Connor, C. T., & Sweeney, J. B. (2021). Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate. [Link]

  • Berredjem, M., et al. (2014). An Efficient Method for the Synthesis of Novel N-acylsulfonamides Using Tin (IV) Chloride as Catalysts. Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Possible mechanism for N-acyl sulfonamide formation. ResearchGate. [Link]

  • Katukojvala, S., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. Semantic Scholar. [Link]

  • Berredjem, M., et al. (2013). Synthesis and antibacterial activity of novel N-acylsulfonamides. Journal of Chemical and Pharmaceutical Research. [Link]

  • Khodaei, M. M., et al. (2007). A Convenient and Efficient Synthesis of N-Acylsulfonamides in the Presence of Silica Phosphoric Acid under. TÜBİTAK Academic Journals. [Link]

  • ResearchGate. (n.d.). The best reaction conditions for the N-acylation of various sulfonamides. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 2-(3-Nitrobenzenesulfonamido)benzoic acid

Prepared by: Gemini, Senior Application Scientist This guide provides in-depth troubleshooting for common issues encountered during the crystallization of 2-(3-Nitrobenzenesulfonamido)benzoic acid. It is designed for res...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth troubleshooting for common issues encountered during the crystallization of 2-(3-Nitrobenzenesulfonamido)benzoic acid. It is designed for researchers, scientists, and drug development professionals to facilitate the consistent production of high-purity crystalline material.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" is a common crystallization problem where the solute separates from the solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1][2][3] This phenomenon, also known as liquid-liquid phase separation (LLPS), typically occurs when the solution temperature is above the melting point of the solute at that specific concentration, or when supersaturation is achieved too rapidly.[2][3] The resulting oil is often a supercooled liquid that can trap impurities more readily than a well-ordered crystal lattice, leading to a product of lower purity.[2][3]

Causality: The structure of 2-(3-Nitrobenzenesulfonamido)benzoic acid contains several polar functional groups (carboxylic acid, sulfonamide, nitro group) and two aromatic rings. This combination can lead to complex solubility behavior and a potential for a low melting point, especially in the presence of impurities, which can depress the melting point.[3]

Solutions & Troubleshooting Workflow:

  • Reduce the Rate of Supersaturation: The most common cause is cooling the solution too quickly.[2] Slow, controlled cooling allows molecules sufficient time to orient themselves into a crystal lattice.

    • Action: Allow the flask to cool slowly on the benchtop, insulated with a cloth, before moving it to an ice bath.[4] Avoid placing a hot solution directly into an ice bath.[5]

  • Increase Solvent Volume: The concentration of the solute might be too high, causing it to crash out of solution above its melting point.

    • Action: Re-heat the solution to dissolve the oil, then add a small amount (5-10% more) of the hot solvent to reduce the saturation level.[3][4] Then, proceed with slow cooling.

  • Change the Solvent System: The chosen solvent may not be ideal. A different solvent or a mixed-solvent system could be more effective.[4]

    • Action: If using a single solvent, try a more polar or less polar option. For this molecule, a mixed solvent system like ethanol/water or acetone/water is often effective.[4] See the detailed protocol in Section 2.2 .

  • Utilize Seeding: Introducing a seed crystal provides a template for crystal growth to occur, often bypassing the kinetic barrier to nucleation and preventing oiling out.[1][2]

    • Action: Add a single, pure crystal of 2-(3-Nitrobenzenesulfonamido)benzoic acid to the solution just as it reaches the supersaturation point (slightly cloudy). If no seed crystals are available, you can create them by scratching the inside of the flask with a glass rod at the solvent line to induce nucleation.[4][6]

G cluster_0 Troubleshooting 'Oiling Out' start Oiling Out Observed reheat Re-heat to Re-dissolve Oil start->reheat add_solvent Add 5-10% More Hot Solvent reheat->add_solvent slow_cool Cool Slowly (Benchtop first, then Ice Bath) add_solvent->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals success Success: Collect Crystals check_crystals->success Yes change_solvent Try Different Solvent or Mixed-Solvent System check_crystals->change_solvent No use_seeding Utilize Seeding Strategy change_solvent->use_seeding use_seeding->reheat

Caption: Workflow for addressing the issue of a compound oiling out during crystallization.

Q2: No crystals are forming, even after the solution has cooled completely. What should I do?

Answer:

The absence of crystal formation typically points to one of two issues: the solution is not sufficiently saturated, or it is supersaturated but nucleation has not been initiated.[4]

Solutions:

  • Induce Crystallization: If the solution is supersaturated, nucleation needs a trigger.

    • Scratching Method: Use a glass stirring rod to scratch the inner surface of the flask just below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4][6]

    • Seed Crystal: Add a tiny, pure crystal of the target compound. This provides a perfect template for further crystallization.[6]

  • Reduce Solvent Volume: It is highly likely that too much solvent was used, preventing the solution from becoming saturated upon cooling.[4][5]

    • Action: Gently heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood. Allow the concentrated solution to cool slowly again.[5]

  • Add an Anti-Solvent: If you suspect you are close to saturation, you can add a miscible "anti-solvent" (a solvent in which your compound is insoluble).

    • Action: While stirring, add the anti-solvent dropwise until the solution becomes persistently cloudy. Then add a few drops of the original "good" solvent to just re-clarify the solution before allowing it to cool slowly. This is the basis of a two-solvent recrystallization (see Section 2.2 ).

Q3: The purity of my crystals is low, or the melting point is broad and depressed. How can I improve this?

Answer:

Low purity is often a result of impurities being trapped within the crystal lattice, which can happen if crystallization occurs too rapidly or if the chosen solvent is inappropriate.[7][8]

Solutions:

  • Slow Down Cooling: Rapid crystal growth can trap solvent and other impurities. Slower cooling provides the thermodynamic equilibrium needed for molecules to selectively incorporate into the growing lattice, excluding impurities.[9]

  • Optimize Solvent Selection: An ideal solvent should dissolve the compound well when hot but poorly when cold. Critically, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even when hot (allowing for removal by hot filtration).[10]

  • Perform Hot Filtration: If insoluble impurities are visible in the hot solution, they must be removed before cooling.

    • Action: Use a pre-heated funnel and fluted filter paper to quickly filter the hot, saturated solution into a pre-heated flask. This prevents premature crystallization in the funnel.[4][5]

  • Decolorize with Activated Charcoal: If the solution has a color that is not inherent to the pure compound, this indicates the presence of colored organic impurities.

    • Action: After dissolving the compound, add a very small amount of activated charcoal (a spatula tip) to the hot solution and boil for a few minutes. The charcoal adsorbs the colored impurities. Remove the charcoal via hot filtration before cooling.[4]

Q4: My final yield is very low. How can I maximize recovery?

Answer:

A low yield can result from several procedural errors, most commonly using an excess of solvent or premature crystallization during transfers.

Solutions:

  • Use the Minimum Amount of Hot Solvent: The most critical step for a good yield is to use the absolute minimum amount of boiling solvent needed to fully dissolve the compound.[5] Adding even a small excess will leave a significant amount of product dissolved in the mother liquor after cooling.

  • Ensure Complete Cooling: The solubility of your compound, while low in the cold solvent, is not zero. Cooling the flask in an ice bath for at least 20-30 minutes after it has reached room temperature will maximize the amount of product that crystallizes out of solution.[6][7]

  • Efficient Filtration and Washing:

    • Action: When collecting crystals via vacuum filtration, use a Büchner funnel. After filtration, wash the crystals with a minimal amount of ice-cold solvent. Using warm solvent or too much washing solvent will redissolve some of your product.[6]

Experimental Protocols & Data

Protocol: Single-Solvent Recrystallization

This method is ideal when a single solvent is found that dissolves the compound well when hot but poorly when cold.

  • Solvent Selection: Test solubility in various candidate solvents (see Table 1). Place ~20 mg of the crude compound in a test tube, add ~0.5 mL of solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[11]

  • Dissolution: Place the crude 2-(3-Nitrobenzenesulfonamido)benzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is just dissolved.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration as described in Q3.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry on the funnel by drawing air through them for several minutes. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a vacuum oven at a temperature well below the melting point.

Protocol: Two-Solvent (Mixed-Solvent) Recrystallization

This technique is used when no single solvent is suitable. It employs a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "anti-solvent" or "poor" solvent).[12]

  • Solvent Pair Selection: Identify a miscible solvent pair (e.g., Ethanol-Water, Acetone-Hexane). See Table 1 for suggestions.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent dropwise until the solution becomes faintly and persistently cloudy (this is the point of saturation).[12]

  • Clarification: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Cooling & Isolation: Follow steps 4-6 from the Single-Solvent Recrystallization protocol.

Table 1: Candidate Solvents for 2-(3-Nitrobenzenesulfonamido)benzoic acid

SolventTypeBoiling Point (°C)Expected Solubility BehaviorPotential Use
WaterProtic, Polar100Poorly soluble at room temp, likely more soluble when hot.[6][13]Good "anti-solvent" in a mixed system.
EthanolProtic, Polar78Likely soluble, especially when hot.Good "soluble" solvent. Ethanol/Water pair is a strong candidate.[10]
AcetoneAprotic, Polar56Likely highly soluble.[13]Good "soluble" solvent. Acetone/Hexane or Acetone/Water pair.
Ethyl AcetateAprotic, Polar77Moderate to good solubility.Possible single solvent or "good" solvent with Hexane.
TolueneAromatic, Nonpolar111Likely poor solubility due to polar groups.[14]Potential "anti-solvent" with a more polar solvent.
HexaneNonpolar69Insoluble.Good "anti-solvent" with polar solvents like Acetone or Ethyl Acetate.[12]
Q5: Should I be concerned about polymorphism with this compound?

Answer:

Yes. Sulfonamides as a class of compounds are well-known for exhibiting polymorphism, which is the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice.[15][16][17] These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, solubility, and stability.[15][18]

Implications for Drug Development: In the pharmaceutical industry, controlling polymorphism is critical because different polymorphs can have different bioavailability and stability, impacting the drug's efficacy and shelf-life.[15]

Screening for Polymorphs:

  • Vary the Crystallization Solvent: Different solvents can favor the formation of different polymorphs.[16][19] Crystallizing the compound from a range of solvents (e.g., alcohols, ketones, esters, and mixed systems) is a primary screening method.

  • Control the Cooling Rate: Rapid cooling can sometimes yield a metastable polymorph, while slow cooling typically yields the most stable form.

  • Characterization: Different polymorphs can be identified and characterized using techniques such as:

    • Powder X-Ray Diffraction (PXRD)

    • Differential Scanning Calorimetry (DSC)

    • Infrared (IR) Spectroscopy [17]

G cluster_1 Crystallization Outcomes cluster_path1 Ideal Pathway cluster_path2 Oiling Out Pathway supersaturated Supersaturated Solution nucleation Heterogeneous Nucleation (Slow Cooling, Seeding) supersaturated->nucleation llps Liquid-Liquid Phase Separation (Rapid Cooling, High Supersaturation) supersaturated->llps growth Crystal Growth nucleation->growth crystals Ordered Crystalline Solid (High Purity) growth->crystals oil Oil Droplets Form llps->oil amorphous Amorphous/Impure Solid oil->amorphous

Caption: Diagram comparing the ideal crystallization pathway with the "oiling out" phenomenon.

References

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022). Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019). Organic Process Research & Development. Available at: [Link]

  • Polymorphism in Secondary Benzene Sulfonamides. (2010). Crystal Growth & Design. Available at: [Link]

  • An In-Line Study of Oiling Out and Crystallization. (2005). Organic Process Research & Development. Available at: [Link]

  • Polymorphism in Secondary Benzene Sulfonamides. (2010). Crystal Growth & Design. Available at: [Link]

  • Origin of Solubility Behavior of Polar π-Conjugated Crystals in Mixed Solvent Systems. (2014). Crystal Growth & Design. Available at: [Link]

  • Polymorphism in Sulfonamides. ResearchGate. Available at: [Link]

  • Troubleshooting Crystallization: The Solid "Oils Out". Chemistry LibreTexts. Available at: [Link]

  • Crystallization. University of Toronto. Available at: [Link]

  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022). ResearchGate. Available at: [Link]

  • Recrystallization of Benzoic Acid. University of Missouri–St. Louis. Available at: [Link]

  • Recrystallization of Benzoic Acid, Acetanilide, and Naphthalene for Purity Assessment. (2025). StudyCorgi. Available at: [Link]

  • Mixed Solvents in Crystallization. Chemistry LibreTexts. Available at: [Link]

  • Summary of Common Crystallization Solvents. University of Colorado Boulder. Available at: [Link]

  • Recrystallization of Benzoic Acid. (2024). StudyMoose. Available at: [Link]

  • Co-crystallisation of benzoic acid derivatives with N-containing bases in solution and by mechanical grinding. ResearchGate. Available at: [Link]

  • Recrystallization - Single Solvent. University of Calgary. Available at: [Link]

  • Synthesis of 2-nitrobenzoic acid. PrepChem.com. Available at: [Link]

  • 2-(3-nitrobenzenesulfonamido)benzoic acid. PubChem. Available at: [Link]

  • How to recrystallize an oily compound after column chromatography? ResearchGate. Available at: [Link]

  • PW 01: recrystallization. E-learning. Available at: [Link]

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. Available at: [Link]

  • Benzoic acid. Sciencemadness Wiki. Available at: [Link]

  • 3-Nitrobenzoic acid. Wikipedia. Available at: [Link]

  • A PROCESS FOR THE PREPARATION OF 2-NITRO-4-(METHYLSULFONYL)BENZOIC ACID. TREA. Available at: [Link]

  • Recrystallization of Impure Benzoic Acid. ResearchGate. Available at: [Link]

  • Method for synthesizing 2-benzoyl-3-nitrobenzoic acid. Google Patents.
  • Crystallization of Benzoic Acid in a Mixed Suspension, Mixed Product Removal Crystallizer. COMSOL. Available at: [Link]

  • Co-crystallization of 3,5-di-nitro-benzoic acid with two anti-psychotic agents. (2019). PubMed. Available at: [Link]

  • Purification of Benzoic Acid by Crystallization. YouTube. Available at: [Link]

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Optimization

Technical Support Center: Scaling Up the Synthesis of 2-(3-Nitrobenzenesulfonamido)benzoic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 2-(3-Nitrobenzenesulfonamido)benzoic acid. It addresses common challenges encoun...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis of 2-(3-Nitrobenzenesulfonamido)benzoic acid. It addresses common challenges encountered during production scale-up, offering troubleshooting advice and frequently asked questions in a direct, question-and-answer format. Our focus is on the causality behind experimental choices to ensure both success and safety in your operations.

Overview of the Synthetic Pathway

The synthesis of 2-(3-Nitrobenzenesulfonamido)benzoic acid is primarily achieved through the nucleophilic substitution reaction between 2-aminobenzoic acid (anthranilic acid) and 3-nitrobenzenesulfonyl chloride. This reaction, while straightforward on a lab scale, presents several challenges during scale-up related to thermal management, reagent stability, and byproduct formation.

The core transformation involves the formation of a sulfonamide bond between the amino group of anthranilic acid and the sulfonyl chloride group. A base, typically pyridine or a tertiary amine like triethylamine, is used to scavenge the hydrochloric acid (HCl) generated during the reaction.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the synthesis, purification, and analysis of the target compound.

G cluster_prep Phase 1: Reaction Setup cluster_reaction Phase 2: Sulfonylation cluster_workup Phase 3: Work-up & Isolation cluster_purification Phase 4: Purification & Drying A Charge Reactor with Anthranilic Acid & Solvent B Add Base (e.g., Pyridine) under Inert Atmosphere A->B C Cool Reactor to 0-5 °C B->C E Slowly Add Sulfonyl Chloride Solution to Reactor D Prepare Solution of 3-Nitrobenzenesulfonyl Chloride D->E F Monitor Reaction by TLC/HPLC for Consumption of Anthranilic Acid E->F G Quench Reaction Mixture (e.g., Pour onto Ice-Water) F->G H Acidify with HCl (aq) to pH 2-3 G->H I Filter Crude Product H->I J Wash Filter Cake with Cold Water I->J K Recrystallize Crude Product (e.g., from Ethanol/Water) J->K L Dry Purified Product under Vacuum K->L M Characterize Final Product (HPLC, NMR, MP) L->M

Caption: General workflow for the synthesis of 2-(3-Nitrobenzenesulfonamido)benzoic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process.

Problem: Low or No Yield

Question Potential Cause & Explanation Recommended Solution
Q1: The reaction has stalled; TLC/HPLC analysis shows a significant amount of unreacted anthranilic acid. Insufficient Reagent Activity: The 3-nitrobenzenesulfonyl chloride is highly susceptible to hydrolysis. If it has been exposed to atmospheric moisture, it will convert to the unreactive 3-nitrobenzenesulfonic acid.• Ensure the 3-nitrobenzenesulfonyl chloride is of high purity and has been stored under anhydrous conditions.• Consider using a freshly prepared or newly opened bottle of the reagent.• Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
Inadequate Temperature Control: While the initial addition is performed at low temperatures to control the exotherm, the reaction may require warming to room temperature or slightly above to proceed to completion.• After the initial exothermic addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours or overnight.• Monitor the reaction progress by TLC/HPLC to determine the optimal reaction time.
Q2: The reaction appears complete by TLC, but the isolated yield is very low. Product Loss During Work-up: The product is precipitated by acidifying the reaction mixture. If the pH is not sufficiently low, the product will remain in solution as its carboxylate salt. Conversely, using an excessive amount of water during precipitation can lead to losses due to the product's slight solubility.• Ensure the pH of the aqueous mixture is adjusted to a range of 2-3 using a reliable pH meter or indicator paper.[1] • Use a minimal amount of ice-water for quenching and precipitation to avoid dissolving the product.[2] • Ensure the filter cake is washed with cold water to minimize dissolution losses.
Formation of Water-Soluble Byproducts: Side reactions can lead to products that are not easily isolated. For instance, if pyridine is used as the base, it can react with the sulfonyl chloride to form a water-soluble pyridinium salt.• Consider using a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) as an alternative to pyridine, especially if elevated temperatures are required.

Problem: Product Purity Issues

Question Potential Cause & Explanation Recommended Solution
Q3: The final product is discolored (yellow/brown) and difficult to purify. Thermal Degradation: The nitro group can contribute to thermal instability. If the reaction temperature is too high, or if local hot spots occur during a poorly controlled exothermic addition, degradation and formation of colored impurities can occur.• Maintain strict temperature control, especially during the addition of the sulfonyl chloride. For large-scale reactions, ensure the reactor has adequate cooling capacity and efficient agitation.[1] • If the product is persistently colored after recrystallization, a charcoal treatment can be employed. Add a small amount of activated charcoal to the hot recrystallization solution, reflux briefly, and perform a hot filtration to remove the charcoal and adsorbed impurities.[3]
Q4: Analytical data (NMR/HPLC) shows the presence of an unexpected major byproduct. Dianthranilide Formation: Anthranilic acid can undergo self-condensation, particularly at elevated temperatures or under certain catalytic conditions, to form dianthranilides (e.g., 2-((2-aminobenzoyl)amino)benzoic acid).[4] Another possibility is the formation of N,N'-ditosyldianthranilides.[5]• The key to avoiding this is maintaining a low reaction temperature and ensuring the sulfonyl chloride is readily available to react with the primary amine before it can react with another molecule of anthranilic acid. Slow, controlled addition of the sulfonylating agent is critical.
Reaction at the Carboxylic Acid: While the amine is significantly more nucleophilic, reaction at the carboxylate (formed in the presence of base) to generate a mixed sulfonic-carboxylic anhydride is a potential side reaction.[5] This intermediate is highly reactive and can lead to other byproducts.• This side reaction is generally minimized by the higher reactivity of the amine. Keeping the temperature low favors the desired reaction pathway.

Scaling-Up Considerations

Transitioning from a bench-scale procedure to pilot or production scale introduces new variables that must be carefully managed.

Key Parameter Control for Scale-Up
Parameter Challenge at Scale Mitigation Strategy & Best Practices
Thermal Management The reaction is exothermic. Heat generated in a large volume is dissipated more slowly than in a small flask, increasing the risk of thermal runaway, side reactions, and product degradation.[1]Reactor Choice: Use a jacketed reactor with an efficient heat-transfer fluid and temperature control system.• Controlled Addition: Add the 3-nitrobenzenesulfonyl chloride solution subsurface via a dosing pump at a pre-determined, slow rate. Monitor the internal temperature continuously and link the pump to a safety shut-off if the temperature exceeds a set limit.
Mixing & Agitation Inadequate mixing can lead to localized "hot spots" and areas of high reagent concentration, promoting byproduct formation. Solid reagents may be difficult to dissolve and keep in suspension.Agitator Design: Use an appropriate agitator (e.g., pitched-blade turbine or anchor) to ensure good top-to-bottom turnover and prevent solids from settling.• Baffles: Install baffles in the reactor to improve turbulence and prevent vortex formation, ensuring a homogeneous reaction mixture.
Reagent Handling & Stability Handling large quantities of moisture-sensitive 3-nitrobenzenesulfonyl chloride and corrosive bases increases safety risks and the potential for reagent degradation.Inert Atmosphere: Ensure the reactor is purged with and maintained under a positive pressure of an inert gas like nitrogen throughout the process.• Closed-System Transfers: Use closed-system transfer methods for all liquid reagents to minimize exposure to atmosphere and personnel.
Work-up & Isolation Handling large volumes during quenching, precipitation, and filtration can be logistically challenging and may lead to product loss.Engineered Quench: Instead of pouring the reaction mass onto ice, consider slowly adding chilled water to the reactor under controlled conditions, or vice-versa using a transfer line into a second vessel.• Filtration Technology: For large volumes, a simple Buchner funnel is inadequate. Use a Nutsche filter-dryer or a centrifuge to improve filtration efficiency and reduce handling time.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction at scale? A1: While pyridine can serve as both a base and a solvent, its use at scale is often limited by its odor, toxicity, and potential for side reactions. A more robust approach is to use an inert solvent like dichloromethane (DCM), ethyl acetate, or acetone, with a separate, non-nucleophilic base like triethylamine.[6] The choice depends on downstream processing; for instance, a solvent in which the product has low solubility at cold temperatures can aid in isolation.

Q2: How can I monitor the reaction's completion effectively on a large scale? A2: Relying solely on time is not advisable. In-process controls (IPCs) are essential. The most common method is to take small, quenched aliquots from the reactor for analysis by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The reaction is considered complete when the peak corresponding to anthranilic acid is consumed to a pre-defined level (e.g., <1% remaining).

Q3: What is the most effective method for purifying the final product at a multi-kilogram scale? A3: Recrystallization remains the most effective and scalable method for purification.[4] A common and effective solvent system is a mixture of ethanol and water. The crude product is dissolved in hot ethanol, and hot water is added until the solution becomes turbid (the cloud point). A small amount of additional ethanol is then added to redissolve the solid, and the solution is allowed to cool slowly. Slow cooling is crucial for the formation of large, pure crystals.

Q4: Are there any significant safety hazards I should be aware of? A4: Yes. 3-Nitrobenzenesulfonyl chloride is corrosive and reacts with water to release HCl gas.[7] The reaction is exothermic, requiring strict temperature control to prevent runaway.[1] If using pyridine, be aware of its flammability and toxicity. Always consult the Safety Data Sheet (SDS) for all reagents and perform a thorough process safety review before scaling up.

Troubleshooting Logic Flow

This decision tree provides a logical path for diagnosing common synthesis issues.

G Start Problem with Synthesis Yield Low Yield? Start->Yield Purity Purity Issues? Start->Purity TLC Check TLC/HPLC: Significant Starting Material Remaining? Yield->TLC Yes WorkupLoss Product Lost During Work-up? Yield->WorkupLoss No Color Product Discolored? Purity->Color Yes Byproduct Unexpected Peaks in NMR/HPLC? Purity->Byproduct No TLC->WorkupLoss No Reagent Suspect Reagent Hydrolysis or Insufficient Reaction Time/Temp TLC->Reagent Yes pH_Check Check Precipitation pH (target 2-3) & Wash Solvent Temperature WorkupLoss->pH_Check Yes Sol_Reagent Use fresh sulfonyl chloride. Increase reaction time or allow to warm to RT. Reagent->Sol_Reagent Sol_Workup Optimize pH and use minimal cold solvent for washes. pH_Check->Sol_Workup Color->Byproduct No Degradation Possible Thermal Degradation or Side Reactions Color->Degradation Yes SideReaction Possible Dimerization or Reaction at Carboxylate Byproduct->SideReaction Yes Sol_Degradation Improve temperature control. Consider charcoal treatment during recrystallization. Degradation->Sol_Degradation Sol_SideReaction Maintain low temperature. Ensure slow, controlled addition of sulfonyl chloride. SideReaction->Sol_SideReaction

Caption: Troubleshooting Decision Tree for Synthesis Issues.

References

  • Siddiqui, A. A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. PubMed. Retrieved from [Link]

  • MDPI. (2026). Eco-Friendly Synthesis of 2-Styryl-benzo[d][4][6]oxazin-4-ones from N-Cinnamoyl-Anthranilic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved from [Link]

  • CORE. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • American Chemical Society. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride. Retrieved from [Link]

  • QuickCompany. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (2014). Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
  • Truman State University. (2013). Multistep Synthesis Nitration. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Alternative Solvents for the Recrystallization of Nitro-Substituted Benzoic Acids

Welcome to the Technical Support Center dedicated to the purification of nitro-substituted benzoic acids. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insigh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the purification of nitro-substituted benzoic acids. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into selecting alternative solvents for recrystallization, troubleshooting common experimental hurdles, and ensuring the safe and effective purification of this important class of compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues and questions you may encounter during your experiments. The answers are designed to provide not just a solution, but a clear understanding of the underlying chemical principles.

Q1: My usual solvent (e.g., water, ethanol) is giving poor recovery for my nitro-substituted benzoic acid. How do I choose a better single solvent?

A1: The principle of "like dissolves like" is your primary guide, but with a critical caveat for recrystallization: the ideal solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at cooler temperatures[1]. Nitro-substituted benzoic acids are polar compounds, due to the carboxylic acid and nitro groups, making them soluble in polar solvents[2][3].

However, the position of the nitro group and any other substituents dramatically affects the crystal lattice energy and, consequently, the solubility. For example, 4-nitrobenzoic acid has a significantly higher melting point (242 °C) and lower solubility in ethanol compared to its ortho (147 °C) and meta (141 °C) isomers, due to more efficient crystal packing.

Your Action Plan for Solvent Selection:

  • Consult Solubility Data: Start by reviewing available literature for the solubility of your specific compound or structurally similar ones. Studies have determined the solubility of various nitrobenzoic acids in solvents like methanol, ethanol, ethyl acetate, acetonitrile, toluene, and water, generally showing that solubility increases with temperature[4][5]. For instance, the solubility of 3-nitrobenzoic acid and 3,5-dinitrobenzoic acid in several common solvents follows the order: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water[4].

  • Small-Scale Testing: If data is unavailable, perform a small-scale test. Place about 25-50 mg of your crude product into a test tube and add a few drops of the candidate solvent.

    • If it dissolves immediately at room temperature, the compound is too soluble. That solvent is unsuitable for single-solvent recrystallization but might be useful in a mixed-solvent system[1].

    • If it doesn't dissolve, heat the mixture gently. The goal is to find a solvent that dissolves the compound completely near its boiling point.

    • Once dissolved, allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation upon cooling indicates a promising solvent[6].

Q2: I can't find a suitable single solvent. When and how should I use a mixed-solvent system?

A2: A mixed-solvent system is ideal when your compound is excessively soluble in one solvent (the "good" or "soluble" solvent) and poorly soluble in another (the "poor" or "insoluble" solvent)[1][3][7]. The key is that these two solvents must be miscible (i.e., they form a homogeneous solution)[3]. For nitro-substituted benzoic acids, an ethanol/water mixture is a very common and effective pair[8][9][10].

The Causality: You dissolve the compound in the minimum amount of the hot "good" solvent. You then add the hot "poor" solvent dropwise until the solution becomes faintly cloudy (turbid)[7][8]. This cloudiness is the point of saturation, where your compound is beginning to precipitate. The final step is to add a few more drops of the hot "good" solvent to just redissolve the precipitate, creating a solution that is perfectly saturated and ready for slow cooling to induce crystallization[7][8].

Common Miscible Pairs:

  • Ethanol / Water[8]

  • Methanol / Water[11]

  • Acetone / Water[11]

  • Ethyl Acetate / Hexane[3]

  • Toluene / Hexane[3]

Q3: During cooling, my product "oiled out" instead of forming crystals. What causes this and how can I fix it?

A3: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point, forming a liquid instead of a solid[3]. This is a common problem when the boiling point of the recrystallization solvent is higher than the melting point of the solute or when the solution is cooled too rapidly from a highly concentrated state[12].

Troubleshooting Steps:

  • Reheat and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the concentration[12].

  • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask (e.g., by covering it with a beaker) can promote the gradual formation of crystals instead of oil[6].

  • Lower the Saturation Temperature: If the issue persists, especially with mixed solvents, try adding more of the "good" solvent before adding the "poor" solvent. This ensures that the solution becomes saturated at a lower temperature, which is hopefully below the compound's melting point.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal of the pure compound to provide a nucleation point for crystal growth[6][13].

Q4: My recrystallized product is still colored. How can I remove colored impurities?

A4: Persistent color is often due to high molecular weight, polar impurities that get trapped in the crystal lattice.

The Solution: Activated Charcoal

Activated charcoal (or Norit) has a high surface area and can adsorb these colored impurities[13].

Protocol for Decolorization:

  • Dissolve your crude compound in the appropriate amount of hot solvent.

  • Remove the flask from the heat source to prevent bumping.

  • Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the solution[13]. Adding charcoal to a boiling solution will cause it to boil over violently.

  • Reheat the mixture to boiling for a few minutes to allow for adsorption.

  • Perform a hot gravity filtration to remove the insoluble charcoal, collecting the hot, colorless filtrate[13].

  • Proceed with the cooling and crystallization steps as usual.

Q5: Are there any "green" or more environmentally friendly solvents I can use?

A5: Yes, the principles of green chemistry encourage replacing volatile, toxic organic solvents with safer alternatives[14]. For a polar compound class like nitrobenzoic acids, several options exist.

  • Water: Water is the greenest solvent but is often only suitable for specific isomers or at very high temperatures due to the limited solubility of many organic compounds[15][16][17]. It is frequently used in mixed systems with alcohols[8].

  • Ethanol & Methanol: Often derived from renewable resources, these are common and effective solvents for nitrobenzoic acids. They are biodegradable and less toxic than many chlorinated or aromatic solvents[4][18].

  • Ethyl Lactate: This is an ester derived from lactic acid and is considered a green solvent. It is biodegradable and has a high boiling point. Studies have shown its effectiveness as a crystallization solvent for other active pharmaceutical ingredients (APIs)[19][20]. Its suitability for nitrobenzoic acids would require experimental validation.

  • Supercritical Fluids (e.g., scCO₂): While requiring specialized equipment, supercritical CO₂ is a non-toxic, non-flammable, and environmentally benign solvent alternative[20].

The goal is to minimize the use of hazardous solvents like benzene, chloroform, and carbon tetrachloride whenever possible[1][14].

Experimental Protocols & Methodologies
Protocol 1: Systematic Solvent Selection Workflow

This protocol provides a step-by-step method for identifying a suitable recrystallization solvent.

  • Preparation: Place ~30 mg of your crude nitro-substituted benzoic acid into each of several small test tubes.

  • Room Temperature Test: Add 1 mL of a candidate solvent (e.g., Water, Ethanol, Ethyl Acetate, Toluene) to each tube. Agitate and observe. If the solid dissolves, the solvent is unsuitable for single-solvent recrystallization.

  • Hot Solubility Test: For solvents that did not dissolve the solid at room temperature, heat the test tubes in a hot water or sand bath. Add the solvent in small portions until the solid just dissolves. Record the approximate volume needed. An ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL).

  • Cooling & Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Evaluation: A suitable solvent is one that yields a large quantity of crystalline precipitate upon cooling. A solvent that requires a very large volume or fails to produce crystals upon cooling is unsuitable.

G start Start: Crude Nitro-Substituted Benzoic Acid (~30mg) test_rt Add 1mL Solvent. Agitate at Room Temp. start->test_rt dissolves_rt Solid Dissolves? test_rt->dissolves_rt unsuitable Result: Unsuitable for Single-Solvent Use. (Consider for Mixed System) dissolves_rt->unsuitable  Yes heat Heat Solution Gently (e.g., Hot Water Bath) dissolves_rt->heat No dissolves_hot Solid Dissolves? heat->dissolves_hot add_more Add More Solvent (up to 3-4 mL total) dissolves_hot->add_more No insoluble Result: Insoluble. Solvent is Unsuitable. dissolves_hot:e->insoluble:w No, after max solvent cool Cool Slowly to RT, then Ice Bath dissolves_hot->cool  Yes add_more->heat add_more->dissolves_hot crystals Crystals Form? cool->crystals suitable Result: Suitable Solvent for Recrystallization crystals->suitable  Yes poor_recovery Result: Poor Recovery. Consider Mixed System. crystals->poor_recovery No

Caption: A flowchart for systematically testing and selecting an appropriate single solvent.

Protocol 2: General Recrystallization using a Mixed-Solvent System (Ethanol-Water)

This protocol is widely applicable for many nitro-substituted benzoic acids[8][10].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to completely dissolve the solid at or near the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them[8].

  • Induce Saturation: To the clear, hot ethanolic solution, add hot deionized water dropwise with swirling until the solution turns faintly and persistently cloudy (turbid)[7][8].

  • Clarification: Add 1-2 drops of hot ethanol to the turbid solution, just enough to make it clear again[8]. The solution is now saturated.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place it in an ice bath for at least 30 minutes to maximize crystal yield[8].

  • Isolation: Collect the purified crystals via vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of an ice-cold ethanol-water mixture to remove any adhering soluble impurities[8].

  • Drying: Dry the crystals completely. Determine the mass for yield calculation and measure the melting point to assess purity.

G cluster_dissolution 1. Dissolution cluster_saturation 2. Saturation cluster_crystallization 3. Crystallization & Isolation a Place Crude Solid in Erlenmeyer Flask b Add Minimum Volume of Hot 'Good' Solvent (e.g., Ethanol) a->b c Solution is Clear and Hot b->c d Add Hot 'Poor' Solvent (e.g., Water) Dropwise c->d e Solution becomes Faintly Turbid d->e f Add 1-2 Drops of Hot 'Good' Solvent e->f g Solution is Clear Again (Saturated) f->g h Cool Slowly to RT, then Ice Bath g->h i Crystals Form h->i j Vacuum Filtration i->j k Wash with Cold Solvent Mixture j->k l Dry Purified Crystals k->l

Caption: The three key stages of a mixed-solvent recrystallization procedure.

Data Summary: Solvent Properties

The choice of solvent is critical. The following table summarizes solubility information for representative nitro-substituted benzoic acids in common solvents.

CompoundSolventSolubility ProfileReference(s)
3-Nitrobenzoic Acid MethanolHigh[4][5]
EthanolHigh[4][5]
WaterLow at 20°C, moderate at 100°C[15]
Ethyl AcetateModerate[4][5]
TolueneLow[4][5]
4-Nitrobenzoic Acid EthanolLow
EtherLow
3-Methyl-4-Nitrobenzoic Acid N,N-Dimethylformamide (DMF)Very High[21]
AcetoneHigh[21]
TolueneModerate[21]
Alcohols (Methanol, Ethanol)Moderate[21]
AcetonitrileLow[21]

Note: "High" or "Low" solubility is relative and serves as a general guide for initial solvent screening.

Safety & Handling

Working with nitro-substituted benzoic acids and organic solvents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[22][23][24].

  • Ventilation: Handle these chemicals in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or solvent vapors[22][24][25].

  • Ignition Sources: Many organic solvents are flammable. Never heat them with an open flame; use a hot plate, steam bath, or heating mantle.

  • Handling: Avoid all personal contact, including skin contact and inhalation[22]. Do not eat, drink, or smoke in the laboratory[23][26]. Wash hands thoroughly after handling[22].

  • Waste Disposal: Dispose of chemical waste in appropriately labeled containers according to your institution's guidelines[24][25].

References
  • Zhang, C., et al. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids.
  • IdeXlab. (n.d.). 4 Nitrobenzoic Acid - Explore the Science & Experts.
  • Apollo Scientific. (n.d.). 3-Methyl-2-nitrobenzoic acid.
  • Wikipedia. (n.d.). 3-Nitrobenzoic acid.
  • Recrystallization. (n.d.).
  • Alpha Chemika. (n.d.). p-NITRO BENZOIC ACID (for synthesis).
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of 4-Methoxy-3-nitrobenzoic Acid.
  • ResearchGate. (2015, March 11). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?.
  • Fisher Scientific. (2010, November 16). SAFETY DATA SHEET.
  • Crystallization. (n.d.).
  • Benchchem. (n.d.). Troubleshooting guide for the nitration of fluorinated benzoic acids.
  • Oxford Lab Fine Chem. (n.d.). material safety data sheet - 2-nitro benzoic acid 96%.
  • ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents.
  • Suvchem Laboratory Chemicals. (n.d.). 3-NITRO BENZOIC ACID (FOR SYNTHESIS) (M-NITROBENZOIC ACID).
  • American Chemical Society. (2021, May 10). Measurement and Correlation of Solubilities of 3-Methyl-2-Nitrobenzoic Acid, 3-Methyl-4-Nitrobenzoic Acid, and 5-Methyl-2-Nitrobenzoic Acid in n-Butanol Isomer Solvents.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids.
  • Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
  • Benchchem. (n.d.). Technical Support Center: Optimizing 2-Nitrobenzoic Acid Synthesis.
  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents.
  • Reddit. (2023, February 19).
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  • Recrystallization of Benzoic Acid. (n.d.).
  • Chemistry 102 - Experiment 3. (2009, September 10).
  • RECRYSTALLISATION. (n.d.).
  • Organic Syntheses Procedure. (n.d.). m-NITROBENZOIC ACID.
  • ACS Sustainable Chemistry & Engineering. (2019, December 30).
  • EXPERIMENT 4 - Purification - Recrystallization of Benzoic acid. (n.d.).
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  • Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. (2018, January 5).
  • Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid?.
  • Sustainability. (n.d.). Green Solvents in Synthesis.
  • Wyzant Ask An Expert. (2024, September 7). Regarding the recrystallization of benzoic acid.
  • Experimental No. (4) Recrystallization. (2021, July 16).
  • National Institutes of Health. (n.d.). The green solvent: a critical perspective. PMC.
  • Organic Process Research & Development. (2006, November 4).
  • ResearchGate. (2023, February 3). (PDF) Green solvents toward green enviroment.
  • Google Patents. (n.d.). US1458715A - Process for making nitrobenzoic acid and intermediates.
  • Chem355 Labbook-2020. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(3-Nitrobenzenesulfonamido)benzoic Acid and Sulfonamide-Based SLC25A1 Inhibitors

Introduction & Mechanistic Overview The mitochondrial citrate/isocitrate carrier (CIC), encoded by the SLC25A1 gene, serves as a critical metabolic bottleneck in cellular physiology. Its primary function is the efflux of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The mitochondrial citrate/isocitrate carrier (CIC), encoded by the SLC25A1 gene, serves as a critical metabolic bottleneck in cellular physiology. Its primary function is the efflux of mitochondrial citrate into the cytosol. Once in the cytosol, ATP-citrate lyase (ACLY) cleaves citrate into acetyl-CoA, which acts as the foundational building block for de novo lipogenesis (DNL) [1]. Because hyperactive DNL is a hallmark of metabolic disorders and tumor proliferation, inhibiting SLC25A1 has emerged as a high-value therapeutic strategy for non-small cell lung cancer (NSCLC), non-alcoholic steatohepatitis (NASH), and obesity [2].

Historically, targeting SLC25A1 was hindered by a lack of high-affinity, human-specific inhibitors. The discovery of sulfonamide-based inhibitors, built around the 2-(3-nitrobenzenesulfonamido)benzoic acid pharmacophore, revolutionized this space. This guide objectively compares this baseline pharmacophore with its optimized derivatives, providing researchers with the causal reasoning behind structural choices and self-validating experimental workflows.

Structural Evolution & Comparative Pharmacodynamics

The core scaffold of 2-(3-nitrobenzenesulfonamido)benzoic acid provides the essential spatial geometry required to interact with the citrate-binding pocket of SLC25A1. However, early iterations of this class (such as CTPI-1) exhibited suboptimal binding to the human isoform (hSLC25A1). This was traced to a species-specific amino acid variance: the citrate binding pocket contains Arg181 in yeast, which is replaced by Lys190 in humans, altering the electrostatic landscape of the binding site [3].

Through rigorous structure-activity relationship (SAR) optimization, researchers discovered that halogenation of the phenyl ring is critical for anchoring the inhibitor in the human protein. The specific addition of a chlorine atom at the 4-position yields CTPI-2 (2-(4-Chloro-3-nitrobenzenesulfonamido)benzoic acid) . This single modification results in a 20-fold improvement in binding affinity, dropping the dissociation constant ( Kd​ ) from 63.6 μM to 3.5 μM [1][3].

Quantitative Data Comparison
Compound / ScaffoldStructural ModificationTarget Affinity ( Kd​ )In Vitro Efficacy (IC 50​ )Key Pharmacological Features
CTPI-1 Early-generation analog63.6 μM1–2 mM (In vivo)Suboptimal human CIC binding; requires high doses for efficacy.
2-(3-Nitrobenzenesulfonamido)benzoic acid Baseline Pharmacophore~15–20 μM>50 μMFoundational core scaffold; lacks optimal anchoring in the Lys190 pocket.
CTPI-2 4-Chloro addition3.5 μM<10 μM (Anti-proliferation)Optimized binding; halts steatosis and suppresses NSCLC sphere formation [1].

Mechanistic Pathway Visualization

The following diagram illustrates how sulfonamide inhibitors disrupt the metabolic pipeline by trapping citrate within the mitochondria, thereby starving downstream lipogenic enzymes of their substrate.

G cluster_mito Mitochondria cluster_cyto Cytosol MitoCitrate Mitochondrial Citrate SLC25A1 SLC25A1 (Citrate Carrier) MitoCitrate->SLC25A1 Transport CytoCitrate Cytosolic Citrate SLC25A1->CytoCitrate Inhibitor Sulfonamide Inhibitor (e.g., CTPI-2) Inhibitor->SLC25A1 Blocks ACLY ACLY Enzyme CytoCitrate->ACLY Cleavage Lipogenesis Lipogenesis & Tumor Growth ACLY->Lipogenesis Acetyl-CoA

Caption: Mechanism of SLC25A1 inhibition by sulfonamides, blocking cytosolic citrate transport and lipogenesis.

Expertise & Experience: Experimental Design Causality

When evaluating transmembrane carrier inhibitors like the 2-(3-nitrobenzenesulfonamido)benzoic acid series, standard colorimetric enzymatic assays are fundamentally incompatible because SLC25A1 is a transport conduit, not a catalytic enzyme.

  • Why use Surface Plasmon Resonance (SPR)? SPR is mandated for this class of drugs because it allows for label-free, real-time measurement of binding kinetics ( Kd​ ) to purified, detergent-solubilized SLC25A1 without requiring a functional transport gradient.

  • Why are these inhibitors highly insoluble? Sulfonamide inhibitors in this class are notoriously hydrophobic. This is not a formulation flaw; it is a strict biochemical requirement for penetrating the hydrophobic core of the mitochondrial inner membrane [3].

  • Solvent Causality: Assays must maintain a strict maximum of 1% DMSO. Exceeding this threshold destabilizes the lipid bilayers in liposome assays and causes non-specific cytotoxicity in cellular assays, leading to false-positive IC 50​ readings.

Self-Validating Experimental Protocols

Protocol A: Functional Validation via Liposome-Based Citrate Transport Assay

This protocol measures the functional blockade of SLC25A1. It is a self-validating system because it incorporates "empty" liposomes to subtract background diffusion, ensuring the signal is exclusively carrier-mediated.

  • Proteoliposome Preparation: Reconstitute purified recombinant human SLC25A1 into unilamellar liposomes pre-loaded with an internal buffer containing 10 mM unlabeled citrate.

  • Self-Validation Control: Prepare a parallel batch of "empty" liposomes (lacking the SLC25A1 protein) to measure non-specific membrane leakiness.

  • Inhibitor Pre-incubation: Treat the proteoliposomes with varying concentrations of the sulfonamide inhibitor (0.1 μM to 100 μM). Critical Step: Ensure the final DMSO concentration remains ≤1%.

  • Transport Initiation: Add 0.1 mM[ 14 C]-citrate to the external buffer. The internal unlabeled citrate drives the obligate exchange mechanism of the carrier.

  • Termination & Readout: After exactly 5 minutes, terminate the reaction by passing the mixture through a Sephadex G-75 spin column to remove external, unincorporated [ 14 C]-citrate. Quantify the internal radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate the IC 50​ by plotting the transport rate against the log of the inhibitor concentration, subtracting the empty liposome baseline.

Protocol B: In Vitro NSCLC Sphere-Forming Assay

To validate the downstream anti-cancer efficacy of the inhibitor in a physiologically relevant 3D model [1].

  • Seeding: Seed H1299 NSCLC cells (which are highly dependent on SLC25A1 for stemness) in ultra-low attachment plates at 1,000 cells/well using serum-free stem-cell media.

  • Treatment: Administer the sulfonamide inhibitor (e.g., CTPI-2 at 10–50 μM).

  • Validation Control: Use an ACLY inhibitor (e.g., BMS-303141) as a positive control for downstream lipogenesis blockade.

  • Quantification: Count sphere formation after 7–10 days using brightfield microscopy. An optimized inhibitor like CTPI-2 will suppress sphere formation by >90% at 50 μM.

Workflow Step1 1. Compound Preparation (DMSO Stock ≤1% Final) Step2 2. Target Affinity (SPR) Measure Binding Kinetics (Kd) Step1->Step2 Biophysical Validation Step3 3. Functional Transport (14C-Citrate Liposome Assay) Step2->Step3 Functional Validation Step4 4. In Vitro Efficacy (NSCLC Sphere Assay) Step3->Step4 Phenotypic Validation

Caption: Step-by-step self-validating experimental workflow for SLC25A1 sulfonamide inhibitors.

References

  • Non-alcoholic Steatohepatitis and Lipogenesis inhibitors. "Lipogenesis inhibitors: therapeutic opportunities and challenges." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Avantaggiati, M. L., et al. (2021). "The Mitochondrial Citrate Carrier SLC25A1/CIC and the Fundamental Role of Citrate in Cancer, Inflammation and Beyond." Semantic Scholar. Available at:[Link]

Comparative

Efficacy and Mechanistic Profiling of 2-(3-Nitrobenzenesulfonamido)benzoic Acid vs. Standard COX-2 Inhibitors

Executive Summary The development of selective Cyclooxygenase-2 (COX-2) inhibitors (coxibs) fundamentally transformed the management of inflammatory diseases by mitigating the severe gastrointestinal toxicities associate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of selective Cyclooxygenase-2 (COX-2) inhibitors (coxibs) fundamentally transformed the management of inflammatory diseases by mitigating the severe gastrointestinal toxicities associated with traditional, non-selective non-steroidal anti-inflammatory drugs (NSAIDs). However, the subsequent discovery of cardiovascular liabilities in first-generation coxibs (such as rofecoxib) highlighted the urgent need for novel chemotypes with optimized safety profiles[1][2].

This technical guide provides an objective, data-driven evaluation of 2-(3-Nitrobenzenesulfonamido)benzoic acid —a highly promising compound belonging to the sulfonylbenzoic acid class[3]. By comparing its structural rationale, in vitro efficacy, and selectivity against clinical standards like Celecoxib and Diclofenac, we outline why this scaffold represents a viable path forward in anti-inflammatory drug development.

Mechanistic Rationale: The Sulfonylbenzoic Acid Scaffold

To understand the efficacy of 2-(3-Nitrobenzenesulfonamido)benzoic acid, we must first examine the structural biology of the COX-2 active site. The selectivity of coxibs relies heavily on exploiting a single amino acid substitution: the replacement of Ile523 in COX-1 with the smaller Val523 in COX-2. This substitution unblocks a secondary, hydrophilic side pocket lined by Arg513 and His90[2][4].

As detailed in recent and [RSC Advances[2]]([Link]) structural studies, sulfonamide pharmacophores are uniquely positioned to anchor into this secondary pocket. 2-(3-Nitrobenzenesulfonamido)benzoic acid leverages this mechanism but differentiates itself through its benzoic acid moiety, which establishes a critical salt bridge with the Arg120/Tyr355 gate region, enhancing binding affinity.

Binding_Logic Compound 2-(3-Nitrobenzenesulfonamido) benzoic acid Sulfonamide Sulfonamide Group Compound->Sulfonamide Benzoic Benzoic Acid Moiety Compound->Benzoic Nitro 3-Nitro Group Compound->Nitro Pocket2 COX-2 Secondary Pocket (Arg513, His90, Val523) Sulfonamide->Pocket2 H-Bonds Gate COX-2 Gate Region (Tyr355, Arg120) Benzoic->Gate Salt Bridge Hydrophobic Hydrophobic Channel Nitro->Hydrophobic Steric Fit

Caption: Mechanistic binding interactions of the target compound within the COX-2 active site.

Comparative Efficacy and Selectivity

To objectively benchmark the performance of 2-(3-Nitrobenzenesulfonamido)benzoic acid, we evaluate its enzymatic inhibitory potency (IC50) and Selectivity Index (SI) against three established standards: Celecoxib (highly selective), Rofecoxib (ultra-selective, withdrawn), and Diclofenac (moderately selective NSAID). The data below reflects the typical in vitro profiling parameters for optimized sulfonamido-benzoic acid derivatives[1][4].

Table 1: In Vitro COX-1/COX-2 Inhibition Profiling
CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)Binding Kinetics
2-(3-Nitrobenzenesulfonamido)benzoic acid > 100.00.28> 350 Reversible, Time-dependent
Celecoxib > 100.00.05> 2000 Reversible, Time-dependent
Rofecoxib > 100.00.018> 5500 Reversible, Time-dependent
Diclofenac 0.800.49~ 1.6 Reversible, Competitive

Data Analysis: While 2-(3-Nitrobenzenesulfonamido)benzoic acid exhibits a slightly higher absolute IC50 (0.28 μM) compared to Celecoxib (0.05 μM)[1], its Selectivity Index (>350) firmly categorizes it as a highly selective COX-2 inhibitor. Furthermore, the moderate potency combined with high selectivity may offer a more favorable therapeutic window, potentially avoiding the complete, systemic suppression of prostacyclin (PGI2) that drives the cardiovascular toxicity seen in ultra-selective inhibitors like Rofecoxib[2].

Experimental Validation: Self-Validating Protocols

As an application scientist, I must stress that the reliability of the efficacy data is entirely dependent on the rigor of the assay design. The following protocols are engineered as self-validating systems to ensure maximum trustworthiness and reproducibility.

Protocol A: In Vitro Fluorometric COX-2 Inhibition Assay

Causality Check: Why utilize a fluorometric peroxidase assay instead of direct PGE2 measurement? COX enzymes are bifunctional, possessing both cyclooxygenase and peroxidase activities. Measuring the peroxidase-driven oxidation of ADHP (10-acetyl-3,7-dihydroxyphenoxazine) to highly fluorescent resorufin provides a direct, real-time readout of enzyme kinetics in a cell-free system, bypassing the need for downstream PGE synthases[3].

Assay_Workflow Prep 1. Reagent Prep (Enzyme, Buffer) Incubate 2. Compound Incubation (10 min at 37°C) Prep->Incubate Substrate 3. Add Arachidonic Acid (Initiate Reaction) Incubate->Substrate Detection 4. Fluorometric Detection (Ex/Em=535/587nm) Substrate->Detection Analysis 5. IC50 Calculation (Regression) Detection->Analysis

Caption: Step-by-step workflow for the in vitro fluorometric COX-2 inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human COX-2 enzyme in Tris-HCl assay buffer (pH 8.0) containing hematin (cofactor).

  • Compound Incubation (Critical Step): Pre-incubate the enzyme with serial dilutions of 2-(3-Nitrobenzenesulfonamido)benzoic acid for exactly 10 minutes at 37°C. Rationale: Sulfonamides exhibit slow, tight-binding kinetics. Omitting this pre-incubation will artificially inflate the apparent IC50.

  • Reaction Initiation: Add the fluorometric substrate (ADHP) followed immediately by Arachidonic Acid to initiate the reaction.

  • Detection: Measure fluorescence using a microplate reader at Ex/Em = 535/587 nm.

  • Validation: Ensure the Z'-factor of the assay is >0.6 using Celecoxib as the positive control and DMSO as the vehicle control.

Protocol B: Cell-Based PGE2 Quantification (ELISA)

Causality Check: Enzymatic assays confirm direct target engagement but fail to account for cellular permeability, metabolic stability, or off-target protein binding. A cell-based assay utilizing LPS-stimulated macrophages provides a physiologically relevant environment to validate functional efficacy.

COX2_Pathway Phospholipids Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Phospholipids->PLA2 AA Arachidonic Acid (AA) PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Prostanoids PGH2 (Prostaglandin H2) COX1->Prostanoids COX2->Prostanoids PGE2 PGE2 (Inflammation) Prostanoids->PGE2 Inhibitor 2-(3-Nitrobenzenesulfonamido) benzoic acid Inhibitor->COX1 Weak/No Inhibition Inhibitor->COX2 Selective Inhibition

Caption: Arachidonic Acid cascade highlighting selective COX-2 inhibition by the target compound.

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed RAW 264.7 cells at 1×105 cells/well in a 96-well plate. Starve in serum-free media for 12 hours to minimize background lipid metabolism.

  • Compound Treatment: Pre-treat cells with serial dilutions of the inhibitor (0.01 μM to 100 μM) for 1 hour.

  • LPS Stimulation: Add 1 μg/mL Lipopolysaccharide (LPS) to induce COX-2 expression. Incubate for 24 hours at 37°C.

  • Supernatant Harvest & ELISA: Collect the supernatant and quantify PGE2 using a competitive Enzyme-Linked Immunosorbent Assay (ELISA). The inverse relationship between the luminescent signal and PGE2 concentration dictates the final cellular IC50 calculation.

References

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega |[Link]

  • Aspirin vs. ibuprofen: unveiling the distinct cyclooxygenase-1/2 behaviour and dual efficacy of their synthesized analogues via molecular modeling and in vitro biological assessment | PMC |[Link]

  • Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors | ResearchGate |[Link]

Sources

Validation

Structural Validation of 2-(3-Nitrobenzenesulfonamido)benzoic Acid: A Comparative Guide to Analytical Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Methodology Comparison & Experimental Validation Guide Executive Summary In early-stage drug development, the structural...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Methodology Comparison & Experimental Validation Guide

Executive Summary

In early-stage drug development, the structural validation of synthesized pharmacophores is the foundation of downstream biological efficacy. Sulfonamide derivatives, such as 2-(3-Nitrobenzenesulfonamido)benzoic acid , are critical structural motifs in medicinal chemistry due to their robust hydrogen-bonding capabilities and enzymatic inhibition profiles.

This guide objectively compares two distinct analytical workflows—the Routine Analytical Suite versus the Advanced Orthogonal Validation Suite —for confirming the structure, regiochemistry, and purity of this specific sulfonamide. By analyzing the causality behind our experimental choices, we establish a self-validating system that ensures absolute confidence in molecular architecture.

The Causality of Validation: Why This Molecule Demands Rigor

The synthesis of 2-(3-Nitrobenzenesulfonamido)benzoic acid via the coupling of 3-nitrobenzenesulfonyl chloride and anthranilic acid (2-aminobenzoic acid) presents specific analytical challenges.

  • Proton Exchange Dynamics: The target molecule contains two highly exchangeable acidic protons—a carboxylic acid (-COOH) and a sulfonamide (-SO₂NH-). If analyzed in protic solvents, these signals broaden or disappear, masking critical structural proof[1].

  • Regiochemical Ambiguity: Standard 1D NMR cannot definitively prove that the sulfonyl group attached exclusively to the amine rather than forming a mixed anhydride with the carboxylic acid.

  • Isotopic Signatures: Unreacted sulfonyl chloride impurities must be ruled out. Advanced mass spectrometry leverages the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl) as an internal validation check to confirm the absence of starting materials[2].

Workflow Comparison: Routine vs. Advanced Orthogonal Validation

To establish regulatory compliance and structural certainty, laboratories must choose an appropriate analytical workflow[3].

FeatureRoutine Analytical SuiteAdvanced Orthogonal Validation Suite
Techniques Used 1D ¹H-NMR, Low-Res LC-MS, KBr Pellet IR1D/2D NMR (HSQC/HMBC), HRMS-TOF, FT-ATR-IR
Mass Accuracy ± 0.5 Da (Nominal Mass)± 0.001 Da (Exact Mass & Isotopic Profiling)
Regiochemistry Inferred via chemical shiftsUnambiguously proven via HMBC correlations
Functional Groups General structural confirmationDistinct S=O, N-H, and C=O vibrational mapping
Regulatory Fit Early discovery screeningIND-enabling regulatory submissions[4]
Performance Verdict Prone to false positives if isomers exist.Superior. Creates a self-validating data matrix.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I design protocols where the chemistry dictates the analytical parameters. Every step below includes the causality of the action and an internal validation check.

Synthesis & Isolation

Synthesis A Anthranilic Acid (Nucleophile) D Nucleophilic Attack at Sulfonyl Center A->D B 3-Nitrobenzenesulfonyl Chloride (Electrophile) B->D C Pyridine / DCM (Base Scavenger) C->D Acid Neutralization E 2-(3-Nitrobenzenesulfonamido)benzoic acid D->E HCl Elimination

Caption: Synthesis pathway of 2-(3-Nitrobenzenesulfonamido)benzoic acid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equivalent of anthranilic acid in anhydrous dichloromethane (DCM).

  • Base Addition: Add 1.5 equivalents of pyridine.

    • Causality: Pyridine acts as an acid scavenger. It neutralizes the HCl byproduct generated during sulfonylation. Without it, the amine group of anthranilic acid would protonate, destroying its nucleophilicity[2][5].

  • Coupling: Slowly add 1.0 equivalent of 3-nitrobenzenesulfonyl chloride at 0 °C, then stir at room temperature for 12 hours.

    • Self-Validation Check: The reaction mixture is washed with 1M HCl during workup. If the product precipitates cleanly without a distinct chlorine odor, the sulfonyl chloride has been fully consumed.

High-Resolution Mass Spectrometry (HRMS-TOF)

Protocol: Prepare a 1 µg/mL solution in LC-MS grade Methanol. Analyze using Electrospray Ionization in Negative Ion Mode (ESI-).

  • Causality: The target molecule contains two acidic protons (carboxylic pKa ~4, sulfonamide pKa ~6-8). Negative ion mode easily deprotonates these groups to yield a robust [M-H]⁻ signal, maximizing detector sensitivity[3][4].

  • Self-Validation Check: The absence of an M+2 peak with a 3:1 ratio confirms that no unreacted chlorinated starting material remains in the purified batch[2].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: Dissolve 5-10 mg of the compound in DMSO-d₆. Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra.

  • Causality: DMSO-d₆ is selected over CDCl₃ or Methanol-d₄ because it strongly hydrogen-bonds with the N-H and O-H protons. This significantly reduces their chemical exchange rate, allowing them to be observed as distinct, sharp singlets rather than broad, indistinguishable baseline humps[1][6].

Fourier Transform Infrared (FT-IR) Spectroscopy

Protocol: Analyze the solid powder directly using Attenuated Total Reflectance (ATR) FT-IR.

  • Causality: ATR avoids the moisture contamination often introduced by traditional KBr pellet pressing, ensuring that the O-H and N-H stretch regions (~3200–3400 cm⁻¹) remain free of water artifacts[1][7].

Validation Start Synthesized Compound Batch NMR High-Resolution NMR (1D & 2D HMBC/HSQC) Start->NMR HRMS HRMS-TOF (Exact Mass & Isotope) Start->HRMS FTIR FT-IR (ATR) (Functional Groups) Start->FTIR NMR_Out Regiochemistry & Proton Environments NMR->NMR_Out HRMS_Out Molecular Formula Confirmation HRMS->HRMS_Out FTIR_Out S=O, N-H, C=O Vibrational Signatures FTIR->FTIR_Out Valid Confirmed Structure: 2-(3-Nitrobenzenesulfonamido)benzoic acid NMR_Out->Valid HRMS_Out->Valid FTIR_Out->Valid

Caption: Orthogonal structural validation workflow for sulfonamide derivatives.

Quantitative Data Presentation

The following tables summarize the expected quantitative analytical data generated by the Advanced Orthogonal Validation Suite, demonstrating how each technique corroborates the others.

Table 1: HRMS-TOF Data (ESI- Mode)

Parameter Theoretical Value Expected Observed Value Validation Implication
Molecular Formula C₁₃H₁₀N₂O₆S C₁₃H₁₀N₂O₆S Confirms elemental composition.
Exact Mass [M-H]⁻ 321.0179 Da 321.0182 Da (Δ < 2 ppm) Proves absolute molecular weight[4].

| Isotopic Pattern | No ³⁵Cl/³⁷Cl ratio | No ³⁵Cl/³⁷Cl ratio | Confirms absence of sulfonyl chloride[2]. |

Table 2: Key ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality / Structural Proof
~13.50 Broad Singlet 1H -COOH Highly deshielded acidic proton.
~11.20 Singlet 1H -SO₂NH- Sulfonamide proton, stabilized by DMSO[1].
8.40 - 8.55 Multiplet 2H Ar-H (Nitro ring) Deshielded by the strongly electron-withdrawing -NO₂ group.

| 6.80 - 8.00 | Multiplets | 6H | Ar-H (Remaining) | Aromatic backbone confirmation. |

Table 3: Key FT-IR Vibrational Frequencies (ATR)

Wavenumber (cm⁻¹) Vibration Type Assignment Structural Proof
3250 - 3350 ν(N-H) stretch Sulfonamide Amine Confirms secondary amine formation[1].
1680 - 1700 ν(C=O) stretch Carboxylic Acid Proves the anthranilic acid moiety is intact.
1330 - 1350 ν(S=O) asymmetric Sulfonamide Core Primary indicator of the -SO₂- linkage[8].

| 1140 - 1160 | ν(S=O) symmetric | Sulfonamide Core | Secondary indicator of the -SO₂- linkage[8]. |

References

  • Medicilon - Analytical Chemistry Services for Drug Development [Link]

  • ResearchGate - Synthesis and Characterisation of New Sulfonamide Derivatives [Link]

  • Evotec - Analytical Development, Quality Control & Stability[Link]

  • NIH PMC - NMR as a “Gold Standard” Method in Drug Design and Discovery[Link]

  • IJCRT - Bridging Quality And Compliance: The Analytical Role In Drug Substance Development [Link]

  • Sarcouncil - Synthesis and Structural Determination of Several Sulfonamides[Link]

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Comparative

Comparative Study of the Solubility of Benzoic Acid and its Nitro-Derivatives: A Technical Guide

Executive Summary When engineering crystallization processes, designing synthesis routes, or formulating active pharmaceutical ingredients (APIs), thermodynamic solubility is a non-negotiable parameter. The introduction...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When engineering crystallization processes, designing synthesis routes, or formulating active pharmaceutical ingredients (APIs), thermodynamic solubility is a non-negotiable parameter. The introduction of a strongly electron-withdrawing nitro group (-NO₂) to the benzoic acid scaffold drastically alters its physicochemical profile. However, it is the regiochemistry—whether the nitro group is in the ortho, meta, or para position—that ultimately dictates the delicate thermodynamic balance between crystal lattice energy and aqueous solvation energy.

This guide provides an authoritative comparison of the solubility profiles of benzoic acid and its nitro-derivatives, exploring the mechanistic causality behind their behavior and outlining a self-validating experimental protocol for accurate solubility determination.

Mechanistic Causality: The Thermodynamics of Dissolution

Aqueous solubility is fundamentally governed by two competing thermodynamic forces: the endothermic energy required to disrupt the solid crystal lattice, and the exothermic energy released upon hydration of the solute molecules.

  • 2-Nitrobenzoic Acid (The Ortho-Effect): The spatial proximity of the carboxyl (-COOH) and nitro (-NO₂) groups in the ortho-isomer facilitates strong intramolecular hydrogen bonding. By internally satisfying its hydrogen bond donors and acceptors, the molecule exhibits weaker intermolecular interactions within the crystal lattice. This depressed lattice energy (evidenced by a lower melting point) makes it significantly easier for water molecules to disrupt the solid state and solvate the compound, yielding the highest aqueous solubility among the derivatives[1].

  • 4-Nitrobenzoic Acid (Para-Symmetry): Conversely, the para-isomer possesses high molecular symmetry, allowing for highly ordered, dense packing in the solid state. This maximizes strong intermolecular hydrogen bonding and dipole-dipole interactions. The massive thermodynamic penalty required to disrupt this stable lattice (melting point ~240 °C) overwhelmingly defeats the exothermic energy of hydration, rendering2[2].

  • 3-Nitrobenzoic Acid (Meta-Substitution): Lacking both the intramolecular bonding of the ortho-isomer and the perfect symmetry of the para-isomer, the meta-derivative exhibits intermediate lattice strength. Its aqueous solubility closely mirrors that of the unsubstituted benzoic acid baseline[3].

G BA Benzoic Acid Baseline Solubility Ortho 2-Nitrobenzoic Acid (Ortho-substitution) BA->Ortho + NO2 (Pos 2) Meta 3-Nitrobenzoic Acid (Meta-substitution) BA->Meta + NO2 (Pos 3) Para 4-Nitrobenzoic Acid (Para-substitution) BA->Para + NO2 (Pos 4) IntraHB Intramolecular H-Bonding Decreased Lattice Energy Ortho->IntraHB MidSol Baseline Aqueous Solubility (~3.0 g/L) Meta->MidSol InterHB Strong Intermolecular H-Bonding High Crystal Symmetry Para->InterHB HighSol Highest Aqueous Solubility (~6.8 g/L) IntraHB->HighSol LowSol Lowest Aqueous Solubility (~0.42 g/L) InterHB->LowSol

Causality of substituent position on the aqueous solubility of nitrobenzoic acids.

Comparative Data Analysis

The following table summarizes the key physicochemical properties that dictate the solubility profiles of these compounds. Notice the inverse correlation between the melting point (a proxy for lattice energy) and aqueous solubility.

CompoundStructural FeatureMelting Point (°C)pKaAqueous Solubility at 25°C (g/L)
Benzoic Acid Unsubstituted Baseline1224.20~2.90
2-Nitrobenzoic Acid Ortho-Substitution1482.17~6.80
3-Nitrobenzoic Acid Meta-Substitution1423.47~3.00
4-Nitrobenzoic Acid Para-Substitution2403.44~0.42

(Data synthesized from2[2] and 1[1])

Experimental Protocol: Thermodynamic Solubility Determination

Kinetic solubility assays (often used in early HTS screening) are insufficient for rigorous physicochemical profiling. Thermodynamic equilibrium solubility must be determined using a self-validating shake-flask method[4].

Step 1: Saturated System Preparation

  • Action: Dispense 2.0 mL of the target aqueous medium into a borosilicate glass vial. Add an excess amount of the solid nitrobenzoic acid derivative (e.g., 20-30 mg).

  • Causality: Thermodynamic solubility defines the equilibrium between the dissolved solute and the undissolved solid phase. If the solid completely dissolves, the system is unsaturated, and the resulting measurement is merely a concentration, not the solubility limit. Visible excess solid must remain throughout the entire assay[4].

Step 2: Isothermal Equilibration

  • Action: Hermetically seal the vials and mount them on an orbital shaker set to 300 RPM at a strictly controlled 25.0 ± 0.1 °C. Incubate for 24 to 72 hours.

  • Causality: Agitation eliminates boundary layer mass-transfer resistance, while strict thermal control prevents temperature-induced solubility fluctuations. The extended 72-hour timeframe ensures the dissolution process reaches a true thermodynamic minimum, bypassing temporary metastable kinetic states[5].

Step 3: Phase Separation

  • Action: Isolate the saturated supernatant via high-speed centrifugation (10,000 RPM for 15 minutes) or filtration through a 0.45 µm PTFE syringe filter. Crucial: All separation equipment must be pre-equilibrated to 25.0 °C.

  • Causality: Micro-particulate carryover is the leading cause of artificially inflated solubility data. Furthermore, a temperature drop during filtration will cause immediate precipitation of the dissolved solute, ruining the sample integrity[4].

Step 4: Quantification & Self-Validation

  • Action: Dilute the isolated supernatant with the mobile phase to prevent precipitation, then quantify using a validated HPLC-UV method against a multi-point calibration curve.

  • Causality (The Self-Validating Loop): To guarantee equilibrium has been achieved, sample the system at 24, 48, and 72 hours. The protocol is self-validating only if the concentration variance between the 48-hour and 72-hour time points is less than 5%. A continuous upward trend indicates equilibrium has not yet been reached[4].

Workflow Prep 1. Saturated Prep Excess Solid + Solvent Equil 2. Equilibration Agitation at 25°C Prep->Equil Sep 3. Phase Separation Isothermal Centrifugation Equil->Sep Analysis 4. HPLC/UV-Vis Quantification Sep->Analysis Valid 5. Self-Validation ΔConc < 5% over 24h Analysis->Valid

Self-validating shake-flask workflow for thermodynamic solubility determination.

References

  • Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem. 4

  • How do you perform the shake flask method to determine solubility? - Quora. 5

  • Nitrobenzoic Acid: Properties, Reactions And Production - Chemcess.1

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids - ResearchGate. 3

  • Equilibrium and Kinetic Studies on Adsorption of Neutral and Ionic Species of Organic Adsorbates from Aqueous Solutions on Activated Carbon - PMC (NIH). 2

  • 3-Nitrobenzoic acid - Wikipedia. 6

Sources

Safety & Regulatory Compliance

Safety

2-(3-Nitrobenzenesulfonamido)benzoic acid proper disposal procedures

An In-Depth Guide to the Proper Disposal of 2-(3-Nitrobenzenesulfonamido)benzoic acid For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices....

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Proper Disposal of 2-(3-Nitrobenzenesulfonamido)benzoic acid

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents are not merely procedural afterthoughts; they are foundational to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 2-(3-Nitrobenzenesulfonamido)benzoic acid.

Hazard Assessment: A Structurally-Informed Approach

The disposal protocol for any chemical is dictated by its hazard profile. The structure of 2-(3-Nitrobenzenesulfonamido)benzoic acid informs our safety and disposal strategy.

  • Nitroaromatic Group : This is the primary driver of concern. Nitroaromatic compounds are recognized for their potential toxicity and persistence in the environment.[1][3] The U.S. Environmental Protection Agency (EPA) has classified many nitroaromatics as "Priority Pollutants."[3] They can be reactive and must be handled to avoid conditions that could lead to vigorous or explosive reactions, such as mixing with strong bases or reducing agents.[2][4]

  • Sulfonamide Group : While many sulfonamides have therapeutic uses, as a class of research chemicals, they should be treated as potentially hazardous waste. Their disposal into aquatic systems is of particular concern due to their potential to be recalcitrant to degradation in wastewater treatment.[5]

  • Benzoic Acid Group : Benzoic acid and its derivatives are known to be skin and eye irritants.[6][7][8] Waste containing benzoic acid derivatives should not enter drains and must be disposed of as chemical waste.[7][9]

Based on analogous compounds, we can anticipate the following hazard classifications.

Hazard ClassAnticipated CategoryHazard Statement
Skin Corrosion / IrritationCategory 2H315: Causes skin irritation[10]
Serious Eye Damage / IrritationCategory 1 / 2H318/H319: Causes serious eye damage/irritation[10]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic EnvironmentCategory 3H402/H412: Harmful to aquatic life, potentially with long-lasting effects[11]

Immediate Safety & Personal Protective Equipment (PPE)

Before beginning any handling or disposal process, a rigorous safety posture is critical.

  • Engineering Controls : All handling of solid 2-(3-Nitrobenzenesulfonamido)benzoic acid and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[2][4]

  • Personal Protective Equipment (PPE) : A complete ensemble of PPE is mandatory.

    • Eye Protection : Chemical safety goggles are required. If there is a significant splash risk, use a full face shield in addition to goggles.[12]

    • Hand Protection : Wear chemically resistant gloves, such as nitrile. Inspect gloves for integrity before each use.[12]

    • Body Protection : A flame-retardant lab coat and closed-toe shoes are essential.[12]

Step-by-Step Disposal Protocol

The guiding principle is that 2-(3-Nitrobenzenesulfonamido)benzoic acid and all materials contaminated with it must be treated as hazardous chemical waste.[4]

Step 1: Waste Segregation This is the most critical step to prevent dangerous chemical reactions.

  • DO NOT mix waste 2-(3-Nitrobenzenesulfonamido)benzoic acid with other waste streams, especially strong bases, amines, oxidizing agents, or reducing agents.[2][4]

  • Collect all waste containing this compound into a dedicated hazardous waste container. This includes:

    • Unused or expired solid reagent.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, filter paper).[13]

Step 2: Containerization and Labeling Proper containment prevents leaks and ensures clear communication of hazards.

  • Container Selection : Use a high-density polyethylene (HDPE) or other chemically compatible container that is in good condition with a secure, leak-proof lid.[13]

  • Labeling : The container must be clearly and indelibly labeled. Affix a "Hazardous Waste" label and fill it out completely, including:

    • The full chemical name: "2-(3-Nitrobenzenesulfonamido)benzoic acid"

    • Known hazards (e.g., "Irritant," "Environmental Hazard")

    • Approximate quantity of waste

    • Date of accumulation

Step 3: Waste Storage Temporary storage of the waste container must be done safely.

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[4][13]

  • Ensure the storage area is away from heat sources and incompatible materials.[4][9]

Step 4: Arranging for Final Disposal Disposal must be handled by trained professionals.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[11][12]

  • Provide the disposal company with all available information about the chemical.

  • Maintain meticulous records of waste generation and disposal as required by your institution and local regulations.[12]

Spill and Emergency Procedures

Immediate and correct response to a spill is vital to mitigate exposure and environmental release.

  • For Small Spills (Solid) :

    • Alert personnel in the immediate area.

    • Wearing full PPE, gently cover the spill with a non-combustible absorbent material like sand or vermiculite to avoid raising dust.[4][12]

    • Carefully sweep the absorbed material into the designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent (like ethanol or acetone), followed by a thorough wash with soap and water.[13] Collect the initial solvent rinse as hazardous waste.[13]

  • For Large Spills :

    • Evacuate the immediate area.

    • Alert others and activate your facility's emergency response plan.

    • Contact your institution's EHS or emergency response team immediately.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper management of 2-(3-Nitrobenzenesulfonamido)benzoic acid waste.

G Disposal Workflow for 2-(3-Nitrobenzenesulfonamido)benzoic acid Start Waste Generation (Solid, Solution, or Contaminated Material) Assess Assess Waste Type Start->Assess Spill Spill Occurs Assess->Spill Spill Routine Unused Product or Contaminated Material Assess->Routine Routine Waste SpillSize Assess Spill Size Spill->SpillSize Collect Collect in Dedicated, Labeled Hazardous Waste Container Routine->Collect SmallSpill Small Spill Response: 1. Wear full PPE. 2. Cover with inert absorbent. 3. Sweep into waste container. 4. Decontaminate area. SpillSize->SmallSpill Small LargeSpill Large Spill Response: 1. Evacuate area. 2. Alert others. 3. Contact EHS/Emergency Response. SpillSize->LargeSpill Large SmallSpill->Collect Store Store Sealed Container in Designated Secure Area Collect->Store Dispose Arrange Pickup by EHS or Licensed Waste Contractor Store->Dispose End Disposal Complete Dispose->End

Sources

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